5,8,11-Eicosatrienoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2751-14-6 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5E,8E,11E)-icosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9+,13-12+,16-15+ |
InChI Key |
UNSRRHDPHVZAHH-WYTUUNCASA-N |
SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C/C/C=C/C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O |
Synonyms |
5,8,11-eicosatrienoic acid ETrA acid mead acid |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and History of 5,8,11-Eicosatrienoic Acid
Introduction
This compound, commonly known as Mead acid, is a C20:3 omega-9 polyunsaturated fatty acid (PUFA). Its discovery and subsequent investigation have been pivotal in understanding the roles of essential fatty acids (EFAs) and the metabolic consequences of their deficiency. Initially identified as a key biomarker for essential fatty acid deficiency (EFAD), Mead acid has since been implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, history, biochemical pathways, and analytical methodologies related to this compound.
Discovery and History
The discovery of this compound is credited to the pioneering work of James F. Mead and his colleagues. In the 1950s, while studying the metabolic effects of diets deficient in essential fatty acids in rats, Mead and his team identified a novel trienoic acid that accumulated in the tissues of these animals.[3][4] This fatty acid was not present in significant amounts in animals fed a normal diet.
Subsequent research by Mead and Slaton, published in 1956, detailed the isolation of this compound and identified it as this compound.[4] Further studies by Fulco and Mead in 1959 elucidated its origin, demonstrating that it is synthesized endogenously from oleic acid (18:1n-9) when dietary intake of the essential fatty acids linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3) is insufficient.[5] This established this compound as a key indicator of EFAD.[3][6] The trivial name "Mead acid" was subsequently assigned in honor of its discoverer.[6][7]
The significance of Mead acid as a biomarker is rooted in the competitive inhibition of the desaturase and elongase enzymes involved in fatty acid metabolism.[7] In the presence of adequate linoleic and alpha-linolenic acids, these enzymes preferentially metabolize the omega-6 and omega-3 fatty acids. However, during EFAD, the lack of these preferred substrates allows for the desaturation and elongation of oleic acid, leading to the synthesis and accumulation of Mead acid.[1][7]
Biochemical Properties and Signaling Pathways
This compound is a carboxylic acid with a 20-carbon chain and three cis double bonds at the 5th, 8th, and 11th carbon positions.[1][8]
Biosynthesis of this compound
The synthesis of Mead acid from oleic acid occurs primarily in the liver through a series of desaturation and elongation reactions catalyzed by the same enzymes that metabolize essential fatty acids.[1][3] Two main pathways have been proposed for its biosynthesis.[1]
Pathway 1:
-
Δ6-Desaturation: Oleic acid (18:1n-9) is desaturated by fatty acid desaturase 2 (FADS2 or Δ6-desaturase) to form 18:2n-9.
-
Elongation: The resulting 18:2n-9 is elongated by fatty acid elongase 5 (ELOVL5) to produce 20:2n-9.
-
Δ5-Desaturation: Finally, 20:2n-9 is desaturated by fatty acid desaturase 1 (FADS1 or Δ5-desaturase) to yield this compound (20:3n-9).[1]
Pathway 2:
-
Elongation: Oleic acid (18:1n-9) is first elongated by ELOVL5 to 20:1n-9.
-
Δ6-Desaturation: This is followed by desaturation by FADS2 to form 20:2n-9.
-
Δ5-Desaturation: The final step is the desaturation of 20:2n-9 by FADS1 to produce this compound (20:3n-9).[1]
Biosynthesis of this compound from Oleic Acid.
Metabolism and Downstream Signaling
Similar to arachidonic acid, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoid-like signaling molecules.[2][6]
-
Lipoxygenase Pathway: 5-lipoxygenase (5-LOX) metabolizes Mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE).[6] 5-oxo-ETrE is a potent chemoattractant for eosinophils and neutrophils, suggesting a role in inflammatory responses.[6] Mead acid can also be converted to leukotrienes of the 3-series, such as LTC3 and LTD3.[3][6]
-
Cyclooxygenase Pathway: While not a preferred substrate, COX enzymes can oxidize Mead acid, although with lower efficiency compared to arachidonic acid.[6][7]
Metabolism of this compound via the Lipoxygenase Pathway.
Quantitative Data
The concentration of this compound in various tissues is a key indicator of essential fatty acid status. The following tables summarize quantitative data from different studies.
Table 1: Mead Acid Levels in Human Plasma/Serum
| Condition | Tissue | Mead Acid (% of total fatty acids) | Reference |
| Healthy Adults | Plasma | 0.16% | [3] |
| Healthy Adults | Serum | 0.24% | [3] |
| Fat Malabsorption (Suspected EFAD) | Plasma | ~13-fold higher than reference | [6] |
| EFAD Patients | Plasma | > 0.21% | [9] |
| Neonates (Term, Cord Blood) | Mononuclear Cells | 0.27% | [3] |
| Neonates (Preterm, Cord Blood) | Mononuclear Cells | 0.11% | [3] |
| Fetal Tissue | Plasma | 0.44% | [3] |
Table 2: Mead Acid Levels in Various Human Tissues
| Tissue | Mead Acid (% of total fatty acids) | Reference |
| Blood Vessels | 0.1% (adult), 2.4% (fetal) | [3] |
| Liver | 0.2% (adult), 0.4% (fetal) | [3] |
| Muscle | 1.42% | [3] |
| Spleen | 0.2% | [3] |
| Growth Plate Cartilage | 3% - 4.67% | [3] |
| Cortical Bone | 0.36% | [3] |
Experimental Protocols
The identification and quantification of this compound rely on established methods for lipid extraction and analysis. The following protocols are representative of the methodologies used in key studies.
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a standard method for the extraction of total lipids from plasma, tissues, or cells, which is a crucial first step for fatty acid analysis.
Materials:
-
Biological sample (e.g., plasma, homogenized tissue, cell pellet)
-
Methanol (CH3OH)
-
Chloroform (CHCl3)
-
0.9% NaCl solution or phosphate-buffered saline (PBS)
-
Internal standard (e.g., a fatty acid not naturally present in the sample, such as C17:0 or a deuterated analog)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Centrifuge
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add a known amount of the biological sample. For plasma, 1 mL is typically used. For tissues or cells, a known weight or cell number is used. Add a known amount of the internal standard.
-
Solvent Addition: Add 2 volumes of methanol and vortex thoroughly to precipitate proteins.
-
Add 1 volume of chloroform and vortex again.
-
Add 0.8 volumes of 0.9% NaCl or PBS and vortex to induce phase separation.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 1500 x g) for 10 minutes to separate the layers.
-
Lipid Collection: The lower chloroform layer contains the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.
-
Storage: The dried lipid extract can be stored under nitrogen or argon at -20°C or -80°C until further analysis.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14% w/v) or methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Reaction: Add 2 mL of 14% BF3-methanol reagent to the dried lipid extract.
-
Incubation: Cap the tube tightly and heat at 100°C for 30-60 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge briefly to separate the layers. The upper hexane layer contains the FAMEs.
-
Collection and Drying: Transfer the upper hexane layer to a new tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: The hexane solution containing the FAMEs is now ready for analysis by gas chromatography.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating, identifying, and quantifying individual fatty acids.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a polar column like DB-23 or similar)
-
Helium (carrier gas)
-
FAME standards for identification and quantification
Procedure:
-
Injection: Inject 1-2 µL of the FAME sample in hexane into the GC.
-
Separation: The FAMEs are separated based on their boiling points and polarity as they pass through the capillary column. The GC oven temperature is programmed to ramp up over time to facilitate the separation of a wide range of fatty acids.
-
Detection and Identification: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each fatty acid methyl ester, allowing for positive identification by comparison to a spectral library and authentic standards.
-
Quantification: The abundance of each FAME is determined by integrating the area of its corresponding peak in the chromatogram. The concentration of each fatty acid in the original sample is calculated by comparing its peak area to that of the internal standard.
General Experimental Workflow for Fatty Acid Analysis.
Conclusion
The discovery of this compound by James F. Mead was a landmark in nutritional biochemistry, providing a crucial tool for diagnosing essential fatty acid deficiency. Ongoing research continues to unravel the complex roles of Mead acid and its metabolites in health and disease. For researchers and professionals in drug development, a thorough understanding of its history, biochemistry, and analytical methodologies is essential for leveraging this knowledge in future studies and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of essential fatty acids. III. Isolation of this compound from fat-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of essential fatty acids. VIII. Origin of this compound in the fat-deficient rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mead acid - Wikipedia [en.wikipedia.org]
- 7. tuscany-diet.net [tuscany-diet.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Role of 5,8,11-Eicosatrienoic Acid (Mead Acid)
Introduction
This compound, commonly known as Mead acid, is a 20-carbon omega-9 polyunsaturated fatty acid (PUFA) with three cis double bonds.[1][2] Unlike the essential fatty acids (EFAs) linoleic acid (omega-6) and alpha-linolenic acid (omega-3), Mead acid can be synthesized de novo by mammals from oleic acid.[1] Historically, its elevated presence in the blood has been a well-established biomarker for EFA deficiency (EFAD).[1][3] However, recent research has illuminated its multifaceted biological roles, revealing it as an endogenous, multifunctional PUFA implicated in a variety of physiological and pathological processes, including inflammation, cancer, dermatitis, and cystic fibrosis.[1][4] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling pathways of Mead acid, supported by quantitative data and detailed experimental protocols.
Biosynthesis of this compound
The synthesis of Mead acid from its precursor, oleic acid (18:1n-9), is carried out by the same enzymatic machinery responsible for the metabolism of omega-3 and omega-6 fatty acids: fatty acid desaturases (Fads) and elongases (Elovl).[1][5] Under normal physiological conditions, these enzymes exhibit a significantly higher affinity for linoleic acid and alpha-linolenic acid.[3] This competitive inhibition effectively suppresses the desaturation of oleic acid, keeping Mead acid levels low.[3][6]
In a state of EFA deficiency, the lack of these preferred substrates allows the enzymatic conversion of oleic acid to proceed.[6] Two primary pathways for the biosynthesis of Mead acid have been identified.[1][5]
-
Pathway 1: Oleic acid is first desaturated by Fads2 (Δ6-desaturase) to form 18:2n-9. This intermediate is then elongated by Elovl5 to produce 20:2n-9, which is finally desaturated by Fads1 (Δ5-desaturase) to yield this compound (20:3n-9).[1][5]
-
Pathway 2: Oleic acid undergoes an initial elongation step by Elovl5 to form 20:1n-9. This is followed by desaturation by Fads2 to 20:2n-9, and a final desaturation by Fads1 to produce Mead acid.[1][5]
While most tissues that synthesize arachidonic acid can potentially produce Mead acid, the liver is considered the predominant site of synthesis during EFA deficiency.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010378) [hmdb.ca]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tuscany-diet.net [tuscany-diet.net]
An In-depth Technical Guide to 5,8,11-Eicosatrienoic Acid: Core Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,11-Eicosatrienoic acid, commonly known as Mead acid, is an omega-9 polyunsaturated fatty acid (PUFA) that serves as a crucial biomarker for essential fatty acid deficiency (EFAD).[1][2] Unlike omega-3 and omega-6 fatty acids, which are essential and must be obtained from the diet, Mead acid can be synthesized de novo in mammals from oleic acid.[3][4] Its accumulation in tissues and circulation is a hallmark of insufficient intake of essential fatty acids.[3][4] Beyond its role as a deficiency marker, Mead acid exhibits a range of biological activities, including modulation of inflammatory pathways, making it a molecule of significant interest in biomedical research and drug development.[2][5] This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and visualizations of its key metabolic and signaling pathways.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₄O₂ | [6][7] |
| Molecular Weight | 306.48 g/mol | [7][8] |
| IUPAC Name | (5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | [7] |
| Synonyms | Mead Acid, 20:3 (n-9) | [1][9] |
| CAS Number | 20590-32-3 | [8] |
| Appearance | Colorless oil | |
| Boiling Point | 440.0 ± 24.0 °C (Predicted) | |
| Density | 0.917 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.75 ± 0.10 (Predicted) |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| 0.1 M Na₂CO₃ | 1 mg/mL | [6] |
| DMF | 100 mg/mL | [6] |
| DMSO | 100 mg/mL | [6] |
| Ethanol | Miscible | [6] |
Biosynthesis and Metabolism
The metabolic pathways of this compound are central to its physiological and pathological roles. It is synthesized from oleic acid through a series of desaturation and elongation steps and is further metabolized by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes into a variety of bioactive lipid mediators.
Biosynthesis of this compound
Under conditions of essential fatty acid deficiency, the synthesis of arachidonic acid (an omega-6 fatty acid) is compromised. This leads to the upregulation of an alternative pathway where oleic acid (an omega-9 fatty acid) is converted to Mead acid.[1][2] This conversion is catalyzed by the same enzymes responsible for the metabolism of essential fatty acids: fatty acid desaturase 1 (FADS1), fatty acid desaturase 2 (FADS2), and elongase of very long chain fatty acids 5 (ELOVL5).[1] Two primary pathways for this conversion have been proposed.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Products derived from this compound by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-dependent oxidation of 5,8,11-icosatrienoic acid by the cyclooxygenase enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic analysis of the induction period in lipoxygenase catalysis. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Mead Acid Biosynthesis Pathway in Mammals: A Technical Guide for Researchers
Abstract
Mead acid (20:3n-9), an omega-9 polyunsaturated fatty acid, serves as a crucial biomarker for essential fatty acid deficiency (EFAD).[1][2] While typically present in low concentrations, its synthesis is significantly upregulated when dietary intake of essential fatty acids, linoleic acid (LA) and α-linolenic acid (ALA), is insufficient. This guide provides an in-depth technical overview of the mead acid biosynthesis pathway in mammals, intended for researchers, scientists, and drug development professionals. It details the enzymatic steps, regulatory aspects, and provides comprehensive experimental protocols for studying this pathway. All quantitative data are summarized in structured tables, and key pathways and workflows are illustrated with diagrams.
Introduction
First identified by James F. Mead, mead acid is a 20-carbon polyunsaturated fatty acid with three cis double bonds.[2] Unlike the essential omega-3 and omega-6 fatty acids, which must be obtained from the diet, mammals can synthesize mead acid de novo from oleic acid (18:1n-9).[3] The biosynthesis of mead acid is a prime example of metabolic plasticity, becoming prominent under conditions of EFAD. The enzymes that are normally engaged in the metabolism of LA and ALA are repurposed to process oleic acid.[1][3] Consequently, an elevated level of mead acid, and specifically the triene/tetraene ratio (mead acid/arachidonic acid), is a well-established biochemical indicator of EFAD.[4][5] A triene/tetraene ratio greater than 0.2 is generally considered indicative of biochemical EFAD.[5][6]
The Biosynthesis of Mead Acid
The synthesis of mead acid from oleic acid occurs in the endoplasmic reticulum and involves a series of desaturation and elongation reactions catalyzed by three key enzymes: Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[1][7][8] Two primary pathways have been proposed for its synthesis.[1][7][8]
Key Enzymes
-
Fatty Acid Desaturase 2 (FADS2): This enzyme introduces double bonds at the Δ6 and Δ8 positions of fatty acids. It is a rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids.[4][9]
-
Fatty Acid Desaturase 1 (FADS1): FADS1 is responsible for introducing a double bond at the Δ5 position of 20-carbon fatty acid precursors.[1][9]
-
Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): This enzyme catalyzes the elongation of C18-20 fatty acids by adding two-carbon units.[10][11]
Biosynthetic Pathways
Two main pathways for the conversion of oleic acid to mead acid have been elucidated through studies involving siRNA-mediated knockdown of the key enzymes.[1][7][8]
Pathway 1: The Δ6-Desaturation First Pathway
-
Δ6-Desaturation: Oleic acid (18:1n-9) is first desaturated by FADS2 to form 18:2n-9.
-
Elongation: The resulting 18:2n-9 is then elongated by ELOVL5 to produce 20:2n-9.
-
Δ5-Desaturation: Finally, 20:2n-9 is desaturated by FADS1 to yield mead acid (20:3n-9).
Pathway 2: The Elongation First Pathway
-
Elongation: Oleic acid (18:1n-9) is initially elongated by ELOVL5 to form 20:1n-9.
-
Δ8-Desaturation: FADS2 then acts as a Δ8-desaturase, converting 20:1n-9 to 20:2n-9.
-
Δ5-Desaturation: As in the first pathway, 20:2n-9 is subsequently desaturated by FADS1 to produce mead acid (20:3n-9).
Quantitative Data
While precise kinetic parameters (Km and Vmax) for the enzymes involved in mead acid synthesis with their specific n-9 substrates are not extensively documented, their substrate preferences are known.[1] The following tables summarize the known substrate specificities and the levels of mead acid in various tissues.
Table 1: Substrate Specificity of Enzymes in Mead Acid Biosynthesis
| Enzyme | Substrate in Mead Acid Pathway | Catalytic Action | Primary Substrates (Higher Affinity) |
|---|---|---|---|
| FADS1 | 20:2n-9 | Δ5-desaturation | 20:4n-6 (Arachidonic acid precursor), 20:4n-3 (Eicosapentaenoic acid precursor) |
| FADS2 | 18:1n-9, 20:1n-9 | Δ6- and Δ8-desaturation | 18:3n-3 (ALA), 18:2n-6 (LA) |
| ELOVL5 | 18:1n-9, 18:2n-9 | 2-carbon elongation | C18 and C20 polyunsaturated fatty acids |
Table 2: Quantitative Levels of Mead Acid in Mammalian Tissues
| Tissue | Condition | Species | Mead Acid Level (% of total fatty acids) | Reference |
|---|---|---|---|---|
| Plasma | Healthy Adult | Human | 0.16% | [4] |
| Serum | Healthy Adult | Human | 0.24% | [4] |
| Liver | Healthy Adult | Human | 0.2% | [4] |
| Muscle | Healthy Adult | Human | 1.42% | [4] |
| Growth Plate Cartilage | Healthy Adult | Human | >3-4.67% | [4] |
| Plasma | Fetal | Human | 0.44% | [4] |
| Blood Vessels | Fetal | Human | 2.4% | [4] |
| Liver | Essential Fatty Acid Deficiency | Mouse | Significantly Increased | [7] |
| Plasma | Essential Fatty Acid Deficiency | Mouse | Significantly Increased |[7] |
Table 3: Triene/Tetraene Ratio in Health and Disease
| Condition | Triene/Tetraene (20:3n-9/20:4n-6) Ratio | Interpretation | Reference |
|---|---|---|---|
| Healthy | < 0.2 | Normal Essential Fatty Acid Status | [5] |
| Biochemical EFAD | > 0.2 | Essential Fatty Acid Deficiency | [5][6] |
| Clinical EFAD | > 0.4 | Severe Essential Fatty Acid Deficiency with clinical signs |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the mead acid biosynthesis pathway.
Induction of Essential Fatty Acid Deficiency (EFAD) in a Murine Model
Objective: To induce EFAD in mice to upregulate the mead acid biosynthesis pathway.
Materials:
-
Weanling C57BL/6 mice
-
Control diet (e.g., AIN-93G with 7% soybean oil)
-
EFAD diet (e.g., AIN-93G with 7% hydrogenated coconut oil, lacking essential fatty acids)
-
Metabolic cages
Procedure:
-
Acclimatize weanling mice for one week on a standard chow diet.
-
Randomly assign mice to a control group and an EFAD group.
-
House mice individually in metabolic cages.
-
Provide the respective diets and water ad libitum for 8-10 weeks.
-
Monitor food intake, body weight, and the general health of the animals regularly.
-
At the end of the study period, collect blood and tissues for lipid analysis.
Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract total lipids from biological samples and quantify the fatty acid composition, including mead acid.
Materials:
-
Tissue or cell samples
-
Chloroform, Methanol
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a polar capillary column (e.g., DB-23)
Procedure:
Lipid Extraction (Folch Method):
-
Homogenize tissue or cell pellets in a 2:1 (v/v) chloroform:methanol solution.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower organic (chloroform) layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Fatty Acid Methyl Ester (FAME) Preparation:
-
To the dried lipid extract, add BF3-methanol solution.
-
Heat at 100°C for 30 minutes.
-
After cooling, add hexane and water and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs.
GC-MS Analysis:
-
Inject 1 µL of the FAME sample into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify fatty acids based on their retention times compared to known standards and their mass spectra.
-
Quantify the fatty acids by comparing their peak areas to that of an internal standard.
siRNA-Mediated Knockdown of FADS1, FADS2, and ELOVL5
Objective: To investigate the specific roles of FADS1, FADS2, and ELOVL5 in mead acid biosynthesis by silencing their gene expression in cultured cells.
Materials:
-
Cell line of interest (e.g., NIH3T3, HepG2)
-
Validated siRNAs targeting FADS1, FADS2, and ELOVL5, and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Twenty-four hours before transfection, seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes by diluting siRNA and the transfection reagent in Opti-MEM, then combining them and incubating at room temperature.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for RNA or protein analysis to confirm knockdown efficiency, and for lipid analysis to measure changes in mead acid and its precursors.
Conclusion
The mead acid biosynthesis pathway is a critical metabolic route that is activated during essential fatty acid deficiency. The enzymes FADS1, FADS2, and ELOVL5 play pivotal roles in the two proposed pathways for converting oleic acid to mead acid. A thorough understanding of this pathway is essential for researchers in nutrition, metabolic diseases, and drug development. The experimental protocols provided in this guide offer a robust framework for investigating the intricacies of mead acid synthesis and its physiological relevance. Further research, particularly in elucidating the precise kinetic parameters of the involved enzymes with n-9 substrates, will provide a more complete picture of this important metabolic process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Redefining essential fatty acids in the era of novel intravenous lipid emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sapient.bio [sapient.bio]
- 11. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of 5,8,11-Eicosatrienoic Acid (Mead Acid) In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,11-Eicosatrienoic acid, commonly known as Mead acid (20:3n-9), is an omega-9 polyunsaturated fatty acid (PUFA). Unlike the essential fatty acids linoleic acid (omega-6) and alpha-linolenic acid (omega-3), Mead acid can be synthesized de novo by mammals.[1] Its presence in significant concentrations in blood and tissues is a well-established biomarker for essential fatty acid deficiency (EFAD).[2][3] Beyond its diagnostic role, Mead acid is a bioactive lipid that undergoes extensive metabolism, leading to the formation of various signaling molecules with implications in inflammation and other physiological and pathological processes.[4][5] This technical guide provides an in-depth overview of the metabolic fate of Mead acid in vivo, focusing on its biosynthesis, distribution, metabolism, and excretion. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for the scientific community.
I. Biosynthesis of this compound
The endogenous synthesis of Mead acid from oleic acid (18:1n-9) is catalyzed by the same enzymatic machinery responsible for the metabolism of essential fatty acids: fatty acid desaturases (FADS) and elongases (ELOVL).[6] Under normal physiological conditions, these enzymes exhibit a higher affinity for omega-6 and omega-3 substrates, thus limiting the production of Mead acid.[4] However, in a state of EFAD, the reduced competition from essential fatty acids allows for the increased conversion of oleic acid to Mead acid.[2]
Two primary pathways for the biosynthesis of Mead acid have been elucidated[6]:
-
Pathway 1: Oleic acid is first desaturated by FADS2 (Δ6-desaturase) to 18:2n-9. This is followed by an elongation step catalyzed by ELOVL5 to produce 20:2n-9, which is then desaturated by FADS1 (Δ5-desaturase) to yield this compound.
-
Pathway 2: Alternatively, oleic acid can first be elongated by ELOVL5 to 20:1n-9. This intermediate is then desaturated by FADS2 to form 20:2n-9, which is subsequently desaturated by FADS1 to produce Mead acid.
The expression and activity of FADS1, FADS2, and ELOVL5 are regulated by dietary and hormonal factors. In states of EFAD, there is an upregulation of the expression of these enzymes, further contributing to the increased synthesis of Mead acid.[7][8]
II. Distribution and Incorporation into Tissues and Lipid Classes
Once synthesized or absorbed, Mead acid is distributed throughout the body and incorporated into various tissues and lipid classes. Its concentration varies depending on the tissue and the essential fatty acid status of the individual.[4]
Data Presentation: Quantitative Levels of Mead Acid
The following tables summarize the reported levels of Mead acid in various biological samples. It is important to note that values can vary depending on the analytical method, the specific patient population, and the laboratory.
Table 1: Mead Acid Levels in Human Tissues (% of Total Fatty Acids)
| Biological Source | Tissue/Cell Type | Condition | Mead Acid Level (% of Total Fatty Acids) | Reference(s) |
| Adult | Plasma | Normal | ~0.16% | [4] |
| Fetus | Plasma | Normal | ~0.44% | [4] |
| Adult | Serum | Normal | ~0.24% | [4] |
| Adult | Liver | Normal | ~0.2% | [4] |
| Fetus | Liver | Normal | ~0.4% | [4] |
| Adult | Blood Vessels | Normal | ~0.1% | [4] |
| Fetus | Blood Vessels | Normal | ~2.4% | [4] |
| Adult | Muscle | Normal | 1.42% | [4] |
| Adult | Spleen | Normal | 0.2% | [4] |
| Fetus/Infant | Cartilage | Normal | 2.0 - 8.11% | [4] |
| Adult | Cortical Bone | Normal | 0.36% | [4] |
| - | EFAD | > 0.21% | [3] |
Table 2: Absolute Concentrations of Mead Acid in Human Plasma/Serum
| Analyte | Condition | Mean Value/Range | Reference(s) |
| Plasma Mead Acid | Healthy Adults (≥18 years) | 7-30 nmol/mL | [9] |
| Plasma Mead Acid | Healthy Adults | 0 - 8.3 µmol/L | [3][10] |
| Plasma Eicosatrienoic Acid (Mead Acid) | EFAD Patient | 135.33 µmol/L (Normal: 10.3–41.3) | [2] |
Incorporation into Lipid Classes
In vivo studies have shown that Mead acid is incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters.[4] In plasma, it is found in all these fractions. In tissues such as the liver, spleen, and peritoneal exudate cells, Mead acid is primarily found in the acyl moiety of phospholipids.[4] Specifically in peritoneal exudate cells, it has been identified in phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol.[4]
III. Metabolism of this compound
Mead acid serves as a substrate for the same enzymatic pathways that metabolize arachidonic acid, namely the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[1] This metabolism leads to the production of a series of eicosanoid-like molecules with potential biological activities.
A. Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) can metabolize Mead acid, although it is generally a poorer substrate than arachidonic acid.[11] The products are primarily hydroxylated fatty acids rather than the classic prostaglandins and thromboxanes. This is because the cyclization reaction is less efficient.
B. Lipoxygenase (LOX) Pathway
The 5-lipoxygenase (5-LOX) pathway is a major route for Mead acid metabolism, leading to the formation of 3-series leukotrienes.[4] 5-LOX converts Mead acid to 5-hydroperoxyeicosatrienoic acid (5-HPETrE), which is then converted to leukotriene A3 (LTA3). LTA3 can be further metabolized to leukotriene C3 (LTC3) and subsequently to leukotriene D3 (LTD3).[1] In vitro studies have shown that Mead acid can inhibit the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[12]
C. Cytochrome P450 (CYP450) Pathway
The CYP450 monooxygenases also metabolize Mead acid to a variety of hydroxylated and epoxidated derivatives.
IV. Excretion
Detailed information on the excretion of this compound and its metabolites is not extensively documented in the scientific literature. Generally, fatty acids and their metabolites are subject to further degradation through beta-oxidation to produce energy. Any remaining metabolites can be conjugated and excreted in urine and feces. However, specific studies quantifying the urinary and fecal excretion of Mead acid and its unique metabolites are currently lacking.
V. Experimental Protocols
Accurate quantification of Mead acid and its metabolites is essential for research in this field. The following are generalized protocols for the analysis of Mead acid in biological samples.
A. Lipid Extraction from Plasma/Tissue
This protocol is a modified Folch method for total lipid extraction.
-
Homogenization: Homogenize tissue samples in a suitable buffer.
-
Solvent Extraction: To 100 µL of plasma or homogenized tissue, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex again. Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
B. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This step is necessary to increase the volatility of the fatty acids for gas chromatography.
-
Reagent Addition: To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol (BF3-methanol) solution.
-
Heating: Seal the tube and heat at 100°C for 30 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifugation: Centrifuge at 1000 x g for 5 minutes.
-
Collection: The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Column: Use a polar capillary column suitable for FAMEs separation (e.g., SP-2560).
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 140°C) and ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.
-
Injection: Inject 1 µL of the FAMEs solution.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the Mead acid methyl ester.
D. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is particularly useful for the analysis of intact eicosanoids derived from Mead acid.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid), is used for elution.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids and their metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for quantification. Specific precursor-to-product ion transitions for Mead acid and its metabolites are monitored.
E. In Vivo Tracer Studies using Stable Isotope-Labeled Mead Acid
Stable isotope-labeled tracers are powerful tools for studying the metabolic fate of molecules in vivo.[5]
-
Animal Model: C57BL/6 mice are a commonly used model.
-
Tracer Administration: Administer a single dose of deuterated Mead acid (d-Mead acid), for example, 10 mg/kg, via oral gavage.
-
Sample Collection: At various time points post-administration, collect blood and tissues of interest (e.g., liver, adipose tissue, brain).
-
Sample Processing: Extract total lipids from plasma and homogenized tissues as described above.
-
Analysis: Analyze the isotopic enrichment of Mead acid and its metabolites in the lipid extracts using GC-MS or LC-MS/MS to trace the metabolic pathways and quantify fluxes.[5]
VI. Conclusion
The metabolic fate of this compound is a complex process with significant implications for cellular signaling and the diagnosis of essential fatty acid deficiency. Its biosynthesis is tightly regulated by the availability of essential fatty acids. Once formed, Mead acid is distributed to various tissues and can be metabolized by COX, LOX, and CYP450 enzymes into a range of bioactive eicosanoids. While much is known about its synthesis and metabolism, further research is needed to fully elucidate the quantitative aspects of its metabolite formation in vivo and its pathways of excretion. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted role of Mead acid in health and disease.
References
- 1. Mead acid - Wikipedia [en.wikipedia.org]
- 2. Severe Asymptomatic Essential Fatty Acid Deficiency (EFAD) in a Patient Enrolled in a Quality Improvement Project for HPN Patients (QIP-PN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Expression of Desaturase (FADS1 and FADS2) and Elongase (ELOVL5) Enzymes in Peripheral Blood: Association with Polyunsaturated Fatty Acid Levels and Atopic Eczema in 4-Year-Old Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene expression of desaturase (FADS1 and FADS2) and Elongase (ELOVL5) enzymes in peripheral blood: association with polyunsaturated fatty acid levels and atopic eczema in 4-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mead (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. gsartor.org [gsartor.org]
- 12. benchchem.com [benchchem.com]
The Physiological Functions of Mead Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mead acid (5,8,11-eicosatrienoic acid), a 20-carbon omega-9 polyunsaturated fatty acid (PUFA), has long been recognized as a key biomarker for essential fatty acid deficiency (EFAD).[1][2][3] First identified by James F. Mead in rats fed a fat-deficient diet, this endogenous fatty acid is synthesized from oleic acid when dietary intake of essential fatty acids, linoleic acid (LA) and α-linolenic acid (ALA), is insufficient.[2][3] While its role as an EFAD marker is well-established, emerging research has unveiled a more complex and multifaceted physiological role for Mead acid, extending to the modulation of inflammatory processes, cancer cell proliferation, and bone metabolism.[2][4][5] This technical guide provides a comprehensive overview of the physiological functions of Mead acid, detailing its biosynthesis, metabolism, and involvement in key signaling pathways. It includes a compilation of quantitative data from pivotal studies, detailed experimental protocols, and visualizations of its biochemical pathways and mechanisms of action.
Data Presentation: Quantitative Effects of Mead Acid
The following tables summarize the quantitative data on the effects of Mead acid from various experimental models.
Table 1: Anti-inflammatory Effects of Mead Acid in a Retinol-Induced Irritant Contact Dermatitis Mouse Model [6]
| Parameter | Treatment | Result | Fold Change/Percentage |
| Ear Swelling (day 4) | Vehicle | 100 µm | - |
| Mead Acid (topical) | ~50 µm | ~50% reduction | |
| Neutrophil Infiltration (Ly6G+CD11b+) | Vehicle | ~1.2 x 10^5 cells | - |
| Mead Acid (topical) | ~0.4 x 10^5 cells | ~67% reduction | |
| Cxcl1 mRNA Expression | Vehicle | Normalized to 1 | - |
| Mead Acid (topical) | ~0.4 | ~60% reduction | |
| Cxcl2 mRNA Expression | Vehicle | Normalized to 1 | - |
| Mead Acid (topical) | ~0.3 | ~70% reduction |
Table 2: Effects of Mead Acid on KPL-1 Human Breast Cancer Cells [4][7]
| Parameter | Assay | Treatment | Result |
| Cell Growth | In vitro (MTT assay) | 214.2 µM Mead Acid for 72h | IC50 value |
| Tumor Volume | In vivo (athymic mice) | MA-rich diet for 8 weeks | 376 ± 66 mm³ (vs. 872 ± 103 mm³ in control) |
| Tumor Weight | In vivo (athymic mice) | MA-rich diet for 8 weeks | 517 ± 84 mg (vs. 1,000 ± 116 mg in control) |
| Lymph Node Metastasis | In vivo (athymic mice) | MA-rich diet for 8 weeks | 10% (1/10) (vs. 67% (10/15) in control) |
| VEGFR1 Levels | In vitro (ELISA) | 214.2 µM Mead Acid for 72h | Significantly decreased |
| VEGFR2 Levels | In vitro (ELISA) | 214.2 µM Mead Acid for 72h | Significantly decreased |
Table 3: Effect of Mead Acid on Osteoblastic Activity [5]
| Experimental Model | Treatment | Incubation Time | Effect on Alkaline Phosphatase (ALP) Activity |
| Goldfish Scales | 1-100 µM Mead Acid | 6 and 18 hours | Significant suppression |
| MC3T3-E1 osteoblast cell line | 10-30 µM Mead Acid | 6 hours | Significant decrease |
| 18 hours | No significant change |
Biosynthesis and Metabolism of Mead Acid
Under conditions of essential fatty acid deficiency, the enzymatic machinery that typically metabolizes linoleic and α-linolenic acids shifts its substrate preference to oleic acid, leading to the synthesis of Mead acid.[1][2] This process involves a series of desaturation and elongation reactions catalyzed by fatty acid desaturases (FADS) and elongases (ELOVL). Two primary pathways for Mead acid biosynthesis from oleic acid have been elucidated.[8]
Once synthesized, Mead acid can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the same enzymes that process arachidonic acid (AA) to produce a variety of eicosanoids.[2][9] The metabolism of Mead acid by these enzymes gives rise to a unique set of bioactive lipid mediators, including 3-series leukotrienes (e.g., LTC₃, LTD₃) and various hydroxyeicosatrienoic acids (HETrEs).[2][9]
Biosynthesis pathways of Mead Acid from Oleic Acid.
Metabolism of Mead Acid by COX and LOX enzymes.
Signaling Pathways and Mechanisms of Action
Recent studies have begun to unravel the molecular mechanisms through which Mead acid exerts its physiological effects. A key signaling pathway involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[10]
Anti-inflammatory Signaling Cascade
Mead acid has been shown to activate PPARα, leading to a downstream cascade of anti-inflammatory effects. One of the significant outcomes of PPARα activation by Mead acid is the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[11][12] The p38 MAPK pathway is a crucial regulator of inflammatory responses, and its inhibition by Mead acid leads to the suppression of keratinocyte hyperproliferation and a reduction in the expression of neutrophil chemoattractants, such as Cxcl1 and Cxcl2.[6][11] Furthermore, Mead acid has been demonstrated to inhibit the synthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB₄).[13]
Anti-inflammatory signaling cascade of Mead Acid.
Experimental Protocols
Quantification of Mead Acid in Plasma by GC-MS
This protocol outlines a standard procedure for the extraction, derivatization, and quantification of Mead acid from plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1][14]
1. Lipid Extraction (Modified Folch Method)
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard (e.g., C17:0 or a deuterated analog of Mead acid).
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% Boron trifluoride-methanol (BF₃-methanol) solution.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or a similar polar capillary column.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Workflow for GC-MS analysis of Mead Acid.
In Vitro Inhibition of Cancer Cell Growth
This protocol describes a method to assess the effect of Mead acid on the proliferation of cancer cells in culture.[4]
1. Cell Culture
-
Culture KPL-1 human breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
2. Cell Viability Assay (MTT Assay)
-
Seed KPL-1 cells in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with various concentrations of Mead acid (e.g., 0, 25, 50, 100, 200, 300 µM) for 24, 48, and 72 hours.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
In Vivo Model of Retinol-Induced Irritant Contact Dermatitis
This protocol details an animal model to study the anti-inflammatory effects of topically applied Mead acid.[6]
1. Animals
-
Use female BALB/c mice (8-12 weeks old).
2. Induction of Dermatitis
-
Apply 20 µL of 1% retinol solution in ethanol to the dorsal side of one ear of each mouse daily for 4 consecutive days.
3. Treatment
-
30 minutes after each retinol application, topically apply 20 µL of Mead acid solution (in a vehicle such as acetone/olive oil) or vehicle control to the same ear.
4. Measurement of Ear Swelling
-
Measure the ear thickness daily using calipers before the first retinol application and at 24-hour intervals thereafter.
5. Analysis of Neutrophil Infiltration
-
At the end of the experiment, euthanize the mice and collect the ear tissue.
-
Prepare single-cell suspensions from the ear tissue.
-
Stain the cells with fluorescently labeled antibodies against Ly6G and CD11b.
-
Analyze the percentage and number of neutrophils by flow cytometry.
6. Gene Expression Analysis
-
Extract total RNA from the ear tissue.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Cxcl1, Cxcl2, and a housekeeping gene for normalization.
Workflow for the retinol-induced dermatitis model.
Conclusion
Mead acid, once primarily viewed through the lens of essential fatty acid deficiency, is now emerging as a bioactive lipid with diverse and significant physiological functions. Its ability to modulate inflammatory pathways, inhibit cancer cell growth, and influence bone metabolism positions it as a molecule of considerable interest for researchers in both basic science and drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of Mead acid and its derivatives. A deeper understanding of its mechanisms of action and its role in various pathological states will be crucial for harnessing its full potential in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mead acid inhibits the growth of KPL-1 human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mead acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. functionalps.com [functionalps.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of Mead Acid in Membrane Fluidity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mead acid (20:3n-9), an omega-9 polyunsaturated fatty acid, is a unique lipid molecule that is endogenously synthesized, particularly during states of essential fatty acid deficiency (EFAD). Its incorporation into cell membranes serves as a compensatory mechanism, albeit an imperfect one, for the lack of essential fatty acids like arachidonic acid. This guide provides a detailed examination of the biochemical pathways governing Mead acid synthesis, its incorporation into membrane phospholipids, and its subsequent role in modulating the biophysical properties of the cell membrane, with a primary focus on membrane fluidity. Through a synthesis of current literature, this document presents quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for professionals in the fields of biochemistry, cell biology, and pharmacology.
Introduction: The Significance of Mead Acid
First identified by James F. Mead, Mead acid (cis-5,8,11-eicosatrienoic acid) is a 20-carbon polyunsaturated fatty acid (PUFA) with three cis double bonds.[1][2] Unlike the essential fatty acids (EFAs) linoleic acid (LA, 18:2n-6) and alpha-linolenic acid (ALA, 18:3n-3), which must be obtained from the diet, Mead acid can be synthesized de novo from oleic acid (18:1n-9).[1][3] Its physiological significance is most pronounced in the context of EFAD. When the intake of n-6 and n-3 fatty acids is insufficient, the enzymatic machinery that typically processes them becomes available to metabolize n-9 fatty acids, leading to the synthesis and accumulation of Mead acid.[1][4] Consequently, an elevated level of Mead acid, often assessed as the triene/tetraene (Mead acid/arachidonic acid) ratio in the blood, is a well-established biomarker for EFAD.[4]
The presence of Mead acid in membrane phospholipids influences the structural and functional properties of the membrane.[5] Its three cis double bonds introduce "kinks" in the acyl chain, which affects lipid packing and, consequently, membrane fluidity.[6] Understanding these biophysical effects is crucial for elucidating its role in cellular function and pathology, from inflammation to cancer.[4][7][8]
Biochemical Synthesis and Incorporation into Membranes
The Biosynthetic Pathway of Mead Acid
The synthesis of Mead acid from oleic acid is a multi-step process that occurs in the endoplasmic reticulum and involves the same desaturase and elongase enzymes responsible for the metabolism of essential fatty acids.[1][9][10] However, the affinity of these enzymes is significantly higher for the n-6 and n-3 substrates (LA and ALA) than for the n-9 substrate (oleic acid).[1][4] This competitive inhibition means that Mead acid is only produced in significant amounts when LA and ALA levels are low.[1][4]
Two primary pathways for Mead acid synthesis have been identified:[9][10]
-
Pathway 1: Oleic acid → 18:2n-9 → 20:2n-9 → 20:3n-9 (Mead acid)
-
Pathway 2: Oleic acid → 20:1n-9 → 20:2n-9 → 20:3n-9 (Mead acid)
The key enzymes involved are:
-
Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase): Introduces a double bond.
-
Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): Adds two carbons to the fatty acid chain.
-
Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase): Introduces a second double bond.
Incorporation into Membrane Phospholipids
Once synthesized, Mead acid is activated to its coenzyme A thioester, Meadoyl-CoA, and subsequently incorporated into the sn-2 position of membrane phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).[4] It is found as an acyl moiety in phospholipids, triglycerides, and cholesterol esters in various tissues.[4] This incorporation is a critical step, as the fatty acid composition of membrane phospholipids is a primary determinant of the biophysical properties of the cell membrane.[11] Studies have shown that in EFAD, Mead acid can partially replace arachidonic acid in membrane phospholipids, although it cannot fully restore the functions of essential fatty acids.[1]
The Role of Mead Acid in Membrane Fluidity
Membrane fluidity is a critical parameter for cellular function, influencing processes such as signal transduction, nutrient transport, and the activity of membrane-bound enzymes.[12] It is largely determined by the composition of the lipid bilayer, including the length and degree of unsaturation of the fatty acyl chains of phospholipids.
The presence of cis double bonds in fatty acid chains introduces bends, which disrupts the tight, ordered packing of the acyl chains.[6] This disruption increases the free volume within the bilayer, thereby increasing membrane fluidity. Arachidonic acid, with its four cis double bonds, is a potent fluidizer of cell membranes.[13] Mead acid, possessing three cis double bonds, also contributes to membrane fluidity, though its effect is generally considered to be less pronounced than that of arachidonic acid.[14]
Quantitative Data on Fatty Acid Effects
While direct quantitative comparisons of Mead acid's effect on membrane fluidity are not abundant in the literature, studies on the effects of other PUFAs provide a strong basis for inference. Research has shown that fatty acids with four or more double bonds, like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), significantly increase membrane fluidity.[14] In contrast, fatty acids with three or fewer double bonds, such as stearic acid (SA), oleic acid (OA), linoleic acid (LA), and alpha-linolenic acid (ALA), have been observed to have no significant effect on membrane fluidity in certain cell models.[14]
Table 1: Comparative Effects of Fatty Acids on Membrane Fluidity
| Fatty Acid | Abbreviation | Unsaturation | Number of Double Bonds | Observed Effect on Membrane Fluidity | Reference |
| Stearic Acid | SA | 18:0 | 0 | No significant change | [14] |
| Oleic Acid | OA | 18:1n-9 | 1 | No significant change | [14] |
| Linoleic Acid | LA | 18:2n-6 | 2 | No significant change | [14] |
| Alpha-Linolenic Acid | ALA | 18:3n-3 | 3 | No significant change | [14] |
| Mead Acid | MA | 20:3n-9 | 3 | Likely minimal to no significant change | Inferred from[14] |
| Arachidonic Acid | AA | 20:4n-6 | 4 | Increased fluidity | [13][14] |
| Eicosapentaenoic Acid | EPA | 20:5n-3 | 5 | Increased fluidity | [14] |
| Docosahexaenoic Acid | DHA | 22:6n-3 | 6 | Increased fluidity | [14] |
Note: The effect of Mead acid is inferred based on the trend observed for other fatty acids with a similar number of double bonds.
The structural properties of unsaturated fatty acids reduce lipid ordering within model membranes, which contributes to the maintenance of membrane fluidity.[15][16][17]
Experimental Protocols
The investigation of Mead acid's role in membrane fluidity involves several key experimental procedures. These include cell culture and fatty acid supplementation, lipid extraction and analysis, and the biophysical measurement of membrane fluidity.
General Workflow for Analysis
The overall process for studying the effects of Mead acid on cell membranes follows a structured workflow from sample preparation to data analysis.
Protocol for Fatty Acid Analysis by GC-MS
This protocol details the steps for quantifying the incorporation of Mead acid into cellular lipids.
-
Lipid Extraction (Modified Folch Method) [18]
-
Homogenize cell pellets or tissue samples in a chloroform/methanol mixture (2:1, v/v).
-
Add 0.9% NaCl solution to facilitate phase separation.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) [11][18]
-
To the dried lipid extract, add a boron trifluoride-methanol (BF3-methanol) solution (e.g., 14% w/v).[18]
-
Heat the mixture at 100°C for 30-60 minutes in a sealed tube.[11][18]
-
Cool the sample and add hexane and water to extract the FAMEs into the hexane layer.[11][18]
-
Collect the upper hexane layer for analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [18]
-
Column: Use a highly polar capillary column (e.g., cyanopropyl silicone) for optimal separation of FAME isomers.[19]
-
Injection: Inject the FAME-containing hexane sample into the GC.
-
Temperature Program: Utilize a temperature gradient to separate FAMEs based on chain length and unsaturation.
-
Mass Spectrometry: Operate the MS in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification of the Mead acid methyl ester.[18]
-
Quantification: Use a stable isotope-labeled internal standard (e.g., Mead Acid-d8) for accurate quantification.[19]
-
Protocol for Membrane Fluidity Measurement by Fluorescence Anisotropy
Fluorescence anisotropy (or polarization) is a widely used technique to measure membrane fluidity.[12] It relies on the principle that the rotational motion of a fluorescent probe embedded in the membrane is dependent on the viscosity of its environment.[20]
-
Probe Selection:
-
Sample Preparation:
-
Resuspend cells or isolated membranes (e.g., liposomes, mitochondria) in a suitable buffer (e.g., HEPES-buffered saline).[20]
-
Add the DPH probe (e.g., from a stock solution in tetrahydrofuran) to the sample to a final concentration of approximately 1-10 µM.
-
Incubate the sample (e.g., for 30 minutes at 37°C) to allow the probe to incorporate into the membranes.[20]
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in the excitation and emission light paths.
-
Excitation: Excite the DPH-labeled sample with vertically polarized light (e.g., at 355 nm).[20]
-
Emission: Measure the fluorescence intensity in both the vertical (parallel, I∥) and horizontal (perpendicular, I⊥) planes (e.g., at 430 nm).[20]
-
Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the grating correction factor of the instrument.
-
-
Interpretation:
Logical Relationships and Implications
The synthesis and function of Mead acid are intrinsically linked to the status of essential fatty acids in the body. This relationship has significant implications for both diagnostics and therapeutic development.
The implications for drug development are multifaceted. As Mead acid metabolism is intertwined with that of pro-inflammatory eicosanoids derived from arachidonic acid, understanding its role is crucial.[4][22] For instance, Mead acid competes with other PUFAs and can be converted into unique lipid mediators, although it is not a substrate for the cyclooxygenase (COX) reaction that produces prostaglandins.[1][4] Modulating the enzymes in the PUFA synthesis pathway could offer therapeutic avenues for inflammatory conditions or diseases characterized by altered lipid metabolism.
Conclusion
Mead acid plays a dual role as a key biomarker of essential fatty acid deficiency and as a modulator of membrane structure. Its synthesis from oleic acid is a direct consequence of the lack of dietary n-6 and n-3 fatty acids. Upon incorporation into phospholipids, its three cis double bonds influence membrane fluidity, although its impact appears to be less pronounced than that of more highly unsaturated fatty acids like arachidonic acid. The detailed experimental protocols provided herein offer a framework for researchers to quantitatively assess the incorporation of Mead acid and its subsequent effects on membrane biophysics. A thorough understanding of these processes is essential for professionals in biomedical research and drug development, as it provides insights into the cellular adaptations to nutritional deficiencies and opens potential avenues for therapeutic intervention in diseases linked to lipid dysregulation.
References
- 1. tuscany-diet.net [tuscany-diet.net]
- 2. Mead_acid [bionity.com]
- 3. Mead acid - Wikipedia [en.wikipedia.org]
- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of diet on the fatty acid composition of the major phospholipids of infant cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of fatty acid unsaturation in minimizing biophysical changes on the structure and local effects of bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5,8,11-Eicosatrienoic Acid (Mead Acid) and its Relation to Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,8,11-Eicosatrienoic acid, commonly known as Mead acid (20:3n-9), is a non-essential, omega-9 polyunsaturated fatty acid. While present at low levels in healthy individuals, its synthesis is significantly upregulated during states of essential fatty acid deficiency (EFAD), making it a crucial biomarker for this nutritional condition. Mead acid is synthesized from oleic acid via the same enzymatic pathway responsible for the metabolism of the essential fatty acids, linoleic acid and alpha-linolenic acid. This creates a competitive relationship, particularly with the synthesis of the omega-6 fatty acid, arachidonic acid. Furthermore, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a range of bioactive eicosanoids, implicating it in various physiological and pathological processes, including inflammation. This technical guide provides a comprehensive overview of the biochemistry of Mead acid, its competitive relationship with arachidonic acid, quantitative data on its presence in biological systems, and detailed experimental protocols for its study.
Introduction
First identified by James F. Mead in rats fed a fat-deficient diet, this compound is an endogenous polyunsaturated fatty acid derived from oleic acid.[1] Under normal physiological conditions, the enzymes responsible for fatty acid desaturation and elongation show a preference for omega-6 and omega-3 fatty acids, limiting the production of Mead acid.[2] However, in a state of essential fatty acid deficiency, the scarcity of these preferred substrates allows for the increased metabolism of oleic acid, leading to a rise in Mead acid levels.[2] This makes the ratio of Mead acid to arachidonic acid a sensitive and specific marker for diagnosing EFAD.[1] Beyond its role as a biomarker, Mead acid and its metabolites have been shown to have biological activities that can influence inflammatory and other cellular processes.[3] This guide will delve into the core biochemical aspects of Mead acid, its synthesis, and its complex interplay with the arachidonic acid cascade.
Biosynthesis of Mead Acid and Competition with Arachidonic Acid
The synthesis of Mead acid from oleic acid (18:1n-9) is carried out by the same enzymes that convert linoleic acid (18:2n-6) to arachidonic acid (20:4n-6). These key enzymes are Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[4]
There are two proposed pathways for the biosynthesis of Mead acid:
-
Pathway 1 (Δ6-Desaturation First): Oleic acid is first desaturated by FADS2 to 18:2n-9. This is followed by an elongation step by ELOVL5 to produce 20:2n-9. Finally, FADS1 desaturates 20:2n-9 to yield this compound (Mead acid).[4]
-
Pathway 2 (Elongation First): Oleic acid is initially elongated by ELOVL5 to form 20:1n-9. FADS2 then desaturates this intermediate to 20:2n-9, which is subsequently desaturated by FADS1 to produce Mead acid.[4]
Under conditions of sufficient essential fatty acid intake, linoleic acid and α-linolenic acid are the preferred substrates for FADS2, competitively inhibiting the desaturation of oleic acid and thus keeping Mead acid synthesis to a minimum.[5]
Figure 1: Competing biosynthetic pathways of Mead acid and arachidonic acid.
Metabolism of Mead Acid by Cyclooxygenase and Lipoxygenase Pathways
Similar to arachidonic acid, Mead acid can serve as a substrate for both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the formation of various eicosanoid-like molecules.[6]
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can metabolize Mead acid. However, unlike the conversion of arachidonic acid to prostaglandins with a five-membered ring, the primary products of Mead acid metabolism by COX are hydroxylated derivatives, such as 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE) and 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE).[2]
-
Lipoxygenase (LOX) Pathway: Mead acid is a substrate for 5-LOX and 12/15-LOX.
-
5-LOX: This pathway leads to the production of 3-series leukotrienes, including leukotriene C3 (LTC3) and leukotriene D3 (LTD3), as well as 5-hydroxyeicosatrienoic acid (5-HETrE) and 5-oxo-eicosatrienoic acid (5-oxo-ETrE).[2][6]
-
12/15-LOX: This enzyme can convert Mead acid to various hydroxyeicosatrienoic acids (HETrEs), such as 12-HETrE.[2]
-
Figure 2: Metabolism of Mead acid by COX and LOX pathways.
Data Presentation
Table 1: Quantitative Levels of Mead Acid in Human Tissues
| Biological Source | Tissue/Cell Type | Condition | Mead Acid Level (% of Total Fatty Acids) |
| Adult | Plasma | Normal | 0.16%[7] |
| Fetus | Plasma | Normal | 0.44%[7] |
| Adult | Serum | Normal | 0.24%[8] |
| Adult | Liver | Normal | 0.2%[8] |
| Fetus | Liver | Normal | 0.4%[8] |
| Adult | Blood Vessels | Normal | 0.1%[8] |
| Fetus | Blood Vessels | Normal | 2.4%[8] |
Table 2: Biomarkers for Essential Fatty Acid Deficiency (EFAD)
| Biomarker | Normal/Sufficient Range | EFAD |
| Mead Acid (20:3n-9) | Low, typically <0.2% of total plasma fatty acids | Markedly elevated[9] |
| Triene:Tetraene (T:T) Ratio (Holman Index) | < 0.2 | > 0.2 (biochemical EFAD), > 0.4 (clinical EFAD)[9] |
| Linoleic Acid (18:2n-6) | Varies with diet | Significantly decreased |
| Arachidonic Acid (20:4n-6) | Varies with diet | Decreased |
Experimental Protocols
Protocol 1: Induction of Essential Fatty Acid Deficiency in Rodent Models
This protocol describes a general method for inducing EFAD in rats or mice for experimental studies.
Diet Composition:
-
Control Diet: A purified diet containing at least 5% of total energy from fat, with linoleic acid providing at least 1% of total energy. Safflower oil or corn oil are suitable sources of linoleic acid.
-
EFAD Diet: A purified diet containing a low level of fat (e.g., <0.5% of total energy) or a fat source deficient in essential fatty acids, such as hydrogenated coconut oil. The diet should be isocaloric with the control diet, with carbohydrates replacing the fat content.
Procedure:
-
Wean young (e.g., 21-day-old) rats or mice onto the respective control or EFAD diets.
-
Provide ad libitum access to the diets and water for a period of 8-12 weeks.
-
Monitor the animals for clinical signs of EFAD, such as reduced growth rate, scaly dermatitis, and tail necrosis.
-
At the end of the study period, collect blood and tissues for fatty acid analysis to confirm biochemical EFAD (i.e., an elevated triene:tetraene ratio).
Protocol 2: Analysis of Mead Acid and Arachidonic Acid in Plasma by GC-MS
This protocol outlines the steps for the quantitative analysis of total fatty acids, including Mead acid and arachidonic acid, in plasma samples.
Figure 3: Workflow for GC-MS analysis of Mead and arachidonic acids.
1. Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing an internal standard (e.g., heptadecanoic acid, C17:0).
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a system equipped with a polar capillary column (e.g., HP-88).
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: A typical program would be an initial temperature of 140°C, hold for 5 minutes, ramp to 240°C at 4°C/minute, and hold for 15 minutes.
-
Mass Spectrometer: Use an instrument operating in electron ionization (EI) mode.
-
Acquisition: Use full scan mode for identification and selected ion monitoring (SIM) for quantification of specific FAMEs.
4. Data Analysis:
-
Identify the FAME peaks based on their retention times and mass spectra compared to known standards.
-
Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.
Protocol 3: In Vitro Cyclooxygenase (COX) Activity Assay with Mead Acid
This protocol is adapted from commercially available fluorometric COX activity assay kits to assess the metabolism of Mead acid.
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Hemin
-
Mead Acid
-
Arachidonic Acid (as a positive control)
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and Hemin.
-
Add the COX enzyme (COX-1 or COX-2) to the reaction mixture.
-
Initiate the reaction by adding Mead acid (or arachidonic acid for the positive control) to the wells.
-
Immediately measure the fluorescence in kinetic mode (Ex/Em = 535/587 nm) for 10-20 minutes at 37°C.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
Conclusion
This compound is a significant molecule in the study of fatty acid metabolism and nutrition. Its role as a biomarker for essential fatty acid deficiency is well-established, and the competitive nature of its synthesis with the arachidonic acid pathway highlights the intricate regulation of lipid metabolism. The ability of Mead acid to be converted into a unique profile of eicosanoid-like molecules by COX and LOX enzymes opens avenues for research into its potential physiological and pathological roles. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further explore the biology of Mead acid and its implications in health and disease.
References
- 1. Essential fatty acid deficiency affects the fatty acid composition of the rat small intestinal and colonic mucosa differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of essential fatty acid deficiency and high fat diet on fatty acid composition of rat gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of essential fatty acid deficiency in rat fed a low iron fat free diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mead acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Diet composition as a source of variation in experimental animal models of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preliminary Studies on 5,8,11-Eicosatrienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,11-Eicosatrienoic acid, commonly known as Mead acid, is a C20:3 omega-9 polyunsaturated fatty acid.[1] Unlike the essential fatty acids linoleic acid (omega-6) and alpha-linolenic acid (omega-3), Mead acid can be synthesized de novo in mammals, primarily from oleic acid.[1] Historically, elevated levels of Mead acid in the blood have been recognized as a key biomarker for essential fatty acid deficiency (EFAD).[1] However, emerging research has illuminated its diverse physiological and pathological roles, implicating it in processes such as inflammation, cancer, and angiogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its biosynthesis, metabolism, and interactions with key signaling pathways. This document is intended to serve as a foundational resource, offering detailed experimental protocols, consolidated quantitative data, and visual representations of its biological context to facilitate further investigation and potential therapeutic development.
Data Presentation
The following tables summarize the available quantitative data regarding the biological activities of this compound and its metabolites.
| Parameter | Cell Line/System | Value | Reference |
| IC50 for VEGF-A-stimulated angiogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) and Diploid Fibroblasts Co-culture | Dose-dependent inhibition (specific IC50 not provided) | [2] |
| LTA3 Production | 10,000 x g supernatant from rat basophilic leukemia cell homogenates (incubated with 30 µM this compound) | 6.2 +/- 1.1 nmol | [3] |
| LTB3 Production | 10,000 x g supernatant from rat basophilic leukemia cell homogenates (incubated with 30 µM this compound) | 0.15 +/- 0.04 nmol | [3] |
Note: Quantitative data for the direct inhibitory effects (IC50 values) of this compound on specific cyclooxygenase (COX) and lipoxygenase (LOX) isoforms are limited in the reviewed literature. The following table provides data for the structurally related acetylenic analog, 8,11,14-eicosatriynoic acid, to offer a comparative context.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |
| 8,11,14-Eicosatriynoic acid | 12-Lipoxygenase (12-LO) | 0.46 | [4] |
| 8,11,14-Eicosatriynoic acid | Cyclooxygenase (COX) | 14 | [4] |
| 8,11,14-Eicosatriynoic acid | 5-Lipoxygenase (5-LO) | 25 | [4] |
Experimental Protocols
Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and derivatization of fatty acids from plasma, followed by analysis using GC-MS.
a. Lipid Extraction (Folch Method) [5]
-
To 100 µL of plasma or homogenized tissue in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing an appropriate internal standard (e.g., a deuterated analog).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids and transfer it to a clean tube.
-
Dry the lipid extract under a stream of nitrogen.
b. Derivatization to Fatty Acid Methyl Esters (FAMEs) [5]
-
To the dried lipid extract, add 1 mL of 14% (w/v) boron trifluoride-methanol (BF3-methanol) solution.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, then vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or a similar polar capillary column.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Identification and Quantification: Identify the Mead acid methyl ester peak based on its retention time and mass spectrum by comparison with a known standard. Quantify the amount of Mead acid by comparing the peak area of its methyl ester to the peak area of the internal standard.
In Vitro Angiogenesis Co-culture Assay[2]
This protocol is used to assess the effect of this compound on angiogenesis.
-
Cell Seeding: Seed human diploid fibroblasts in a 12-well plate and culture until confluent to form a feeder layer.
-
Endothelial Cell Overlay: Seed Human Umbilical Vein Endothelial Cells (HUVECs) on top of the confluent fibroblast layer.
-
Treatment: Treat the co-cultures with Vascular Endothelial Growth Factor-A (VEGF-A, 10 ng/mL) to stimulate angiogenesis, along with various concentrations of this compound (e.g., 0.1-10 µmol/L) or a vehicle control.
-
Incubation: Incubate the co-cultures for 10 days, refreshing the medium as needed.
-
Immunostaining: After the incubation period, fix the cells and perform immunostaining for an endothelial cell marker (e.g., CD31/PECAM-1) to visualize the formation of tube-like structures.
-
Analysis: Capture images of the stained co-cultures and calculate the vessel area using image analysis software. Compare the vessel area in the treated groups to the control group to determine the inhibitory effect of this compound on angiogenesis.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
In states of essential fatty acid deficiency, the enzymatic machinery that typically metabolizes omega-3 and omega-6 fatty acids acts on oleic acid to produce this compound. This process involves a series of desaturation and elongation steps.
Biosynthesis of this compound from Oleic Acid.
Metabolism of this compound by Lipoxygenase
This compound can be metabolized by 5-lipoxygenase (5-LOX) to produce leukotriene A3 (LTA3). However, the subsequent conversion to leukotriene B3 (LTB3) is inefficient.
Metabolism of this compound via the 5-Lipoxygenase Pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some polyunsaturated fatty acids and their metabolites can modulate this pathway.
Overview of the NF-κB Signaling Pathway in Inflammation.
Activation of the PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism. Upon activation by ligands, such as fatty acids, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, regulating their transcription.
Activation of PPARα Signaling by Mead Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effect of this compound on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Products derived from this compound by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8,11,14-Eicosatriynoic acid | Appalachia Community Cancer Network ACCN [accnweb.com]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5,8,11-Eicosatrienoic Acid (Mead Acid)
Introduction
This compound, commonly known as Mead acid, is an omega-9 polyunsaturated fatty acid (PUFA). First identified by James F. Mead, this fatty acid is notable because, unlike omega-3 and omega-6 fatty acids, it can be synthesized de novo by mammals.[1][2] Its presence in significant levels in the blood is a well-established biomarker for essential fatty acid deficiency (EFAD).[1][3] Under normal physiological conditions, the enzymes responsible for its synthesis prefer omega-3 and omega-6 substrates. However, during EFAD, the lack of these essential fatty acids leads to the metabolism of oleic acid to form Mead acid.[3] Beyond its role as a deficiency marker, emerging research has implicated Mead acid in a variety of physiological and pathological processes, including inflammation, cancer, and dermatitis, highlighting its function as an endogenous multifunctional PUFA.[1][4]
This technical guide provides a comprehensive overview of the core biochemistry of Mead acid, detailing its synthesis, metabolism, and known biological activities. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a resource for further investigation and potential therapeutic development.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Common Name | Mead Acid | [3] |
| Systematic Name | (5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | [5] |
| Abbreviation | 20:3 (n-9) | [3] |
| Chemical Formula | C₂₀H₃₄O₂ | [6] |
| Molecular Weight | 306.5 g/mol | [6] |
| CAS Number | 20590-32-3 | [7] |
| Classification | Long-chain fatty acid, Omega-9 PUFA | [5] |
Biosynthesis of Mead Acid
Mead acid is synthesized from oleic acid (18:1n-9) through a series of desaturation and elongation steps. These reactions are catalyzed by the same enzymes—fatty acid desaturases (Fads) and elongases (Elovl)—that metabolize essential fatty acids.[1] The rate-limiting enzyme, Δ6-desaturase (Fads2), has a much higher affinity for α-linolenic acid (ALA) and linoleic acid (LA) than for oleic acid.[4] Consequently, the synthesis of Mead acid is minimal when essential fatty acids are sufficiently available due to competitive inhibition.[3] In a state of EFAD, two primary pathways for Mead acid synthesis from oleic acid have been identified.[8][9]
Caption: Dual biosynthetic pathways of Mead acid from Oleic acid.
Distribution in Human Tissues
While primarily known as a biomarker that accumulates during EFAD, small amounts of Mead acid are present in various tissues of healthy adult humans.[4]
| Tissue | Mead Acid Concentration (% of total fatty acids) | Reference |
| Plasma | 0.16% | [4] |
| Serum | 0.24% | [4] |
| Blood Vessels | 0.1% | [4] |
| Liver | 0.2% | [4] |
A serum Mead acid level exceeding 0.21% of total fatty acids is considered a specific indicator of an insufficient essential fatty acid supply.[10]
Metabolism and Signaling Pathways
Mead acid can be metabolized by the same enzymatic pathways that act on arachidonic acid, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, to produce eicosanoid-like lipid mediators.[4][11] However, its processing by these enzymes shows key differences compared to arachidonic acid.
-
Lipoxygenase (LOX) Pathway : Mead acid is readily converted by 5-lipoxygenase to form leukotriene A₃ (LTA₃).[12][13] However, the subsequent conversion of LTA₃ to LTB₃ by LTA-hydrolase is highly inefficient. This is because the hydrolase requires a double bond at the C-14 position, which is present in arachidonic acid but absent in Mead acid.[12]
-
Cyclooxygenase (COX) Pathway : Mead acid is not a substrate for the COX reaction, and therefore, no prostaglandins or thromboxanes are produced from it.[3][7]
Caption: Metabolism of Mead acid via the lipoxygenase pathway.
Quantitative Data on Biological Activity
Experimental data highlights the significant differences in metabolite production from Mead acid compared to arachidonic acid, particularly within the leukotriene pathway.
| Substrate (30 µM) | Metabolite | Production (nmol) | Cell System | Reference |
| This compound | Leukotriene A₃ (LTA₃) | 6.2 ± 1.1 | Rat Basophilic Leukemia Cells | [12][13] |
| Arachidonic Acid | Leukotriene A₄ (LTA₄) | 15.5 ± 1.9 | Rat Basophilic Leukemia Cells | [12][13] |
| This compound | Leukotriene B₃ (LTB₃) | 0.15 ± 0.04 | Rat Basophilic Leukemia Cells | [12][13] |
| Arachidonic Acid | Leukotriene B₄ (LTB₄) | 4.2 ± 0.4 | Rat Basophilic Leukemia Cells | [12][13] |
Key Experimental Protocols
Protocol 1: In Vitro Analysis of 5-Lipoxygenase Metabolism
This protocol describes a method to assess the conversion of Mead acid by the 5-lipoxygenase enzyme in a cell-free system, adapted from methodologies used for similar fatty acids.[12][13][14]
-
Preparation of Cell Homogenate:
-
Culture a suitable cell line expressing 5-lipoxygenase, such as rat basophilic leukemia (RBL-1) cells, to the desired density.[14]
-
Harvest the cells and resuspend in an appropriate buffer.
-
Homogenize the cells and centrifuge at 10,000 x g to obtain a supernatant containing the cytosolic enzymes, including 5-lipoxygenase.[12][13]
-
-
Enzymatic Reaction:
-
Product Extraction and Analysis:
-
Terminate the reaction by adding a solvent, such as four volumes of absolute ethanol.[13]
-
Extract the lipid products from the reaction mixture using solid-phase extraction (SPE).[15]
-
Analyze the extracted products by reverse-phase High-Performance Liquid Chromatography (HPLC) to separate and quantify the formation of LTA₃ and its derivatives.[12][14]
-
-
Data Analysis:
-
Identify the LTA₃ peak based on its retention time and confirm its identity using mass spectrometry.[12]
-
Quantify the amount of LTA₃ produced by comparing the peak area to a standard curve or by using an internal standard.
-
Protocol 2: General Workflow for Lipid Extraction and Analysis by LC-MS/MS
This workflow outlines the standard procedure for extracting and quantifying eicosanoids, including Mead acid and its metabolites, from biological samples.[15][16]
Caption: Workflow for eicosanoid analysis by LC-MS/MS.
Biological and Pathological Roles
-
Essential Fatty Acid Deficiency (EFAD): The primary clinical relevance of Mead acid is its role as a biomarker for EFAD. The ratio of Mead acid to arachidonic acid (20:3n-9 / 20:4n-6) in blood is often used for diagnosis; a ratio greater than 0.2 (or 0.4 in some literature) is a common indicator of deficiency.[4][17]
-
Inflammation: The role of Mead acid in inflammation is complex. While it is not a precursor to the potent pro-inflammatory prostaglandins and leukotrienes derived from arachidonic acid, its metabolites may have distinct biological activities.[18][19] Some studies suggest it may have anti-inflammatory properties by inhibiting iNOS and COX-2 expression, while others note its conversion into specific pro-inflammatory lipid mediators.[11][19]
-
Platelet Aggregation: When added to human platelets, Mead acid has been shown to potentiate the aggregation response induced by agents like thrombin. This effect may be related to the production of a monohydroxy derivative via the lipoxygenase pathway.[20]
-
Other Conditions: Mead acid has been studied in relation to various other conditions, including cancer, dermatitis, and cystic fibrosis, suggesting it is an endogenous PUFA with multifunctional roles.[4] It is also found in large quantities in cartilage.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Mead acid - Wikipedia [en.wikipedia.org]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0010378) [hmdb.ca]
- 6. This compound | C20H34O2 | CID 5282825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Food allergy in small children carries a risk of essential fatty acid deficiency, as detected by elevated serum mead acid proportion of total fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Products derived from this compound by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. scispace.com [scispace.com]
- 17. reddit.com [reddit.com]
- 18. Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid [scirp.org]
- 19. scirp.org [scirp.org]
- 20. Potentiating effect of this compound on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Significance of Mead Acid in Essential Fatty Acid Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and metabolism of 5,8,11-eicosatrienoic acid, commonly known as Mead acid. Historically identified as a key biomarker for essential fatty acid (EFA) deficiency, recent research has illuminated its broader role in cellular signaling and inflammation. This document details the foundational experiments that led to its discovery, presents quantitative data on its accumulation in EFA deficiency, and provides in-depth experimental protocols for its analysis. Furthermore, signaling pathways involving Mead acid are visualized to facilitate a deeper understanding of its physiological and pathological roles.
Introduction: The Discovery of a Biomarker
In 1956, James F. Mead and W. H. Slaton Jr. first isolated a novel trienoic acid from the tissues of rats fed a fat-deficient diet.[1] Subsequent work by Mead and colleagues in 1959 further characterized this C20:3 omega-9 polyunsaturated fatty acid, elucidating its origin from oleic acid.[2] This compound, now known as Mead acid, was found to accumulate in significant quantities only in the absence of dietary essential fatty acids, linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid). This pivotal discovery established Mead acid as a reliable biochemical marker for essential fatty acid deficiency (EFAD).
The significance of Mead acid lies in its role as an endogenous indicator of a critical nutritional deficit. In healthy individuals, the enzymes responsible for desaturation and elongation of fatty acids show a strong preference for omega-6 and omega-3 substrates. However, during EFA deficiency, these enzymes act upon the more abundant oleic acid, leading to the synthesis and accumulation of Mead acid.[2] This metabolic shift is quantified by the triene:tetraene ratio (Mead acid:arachidonic acid), a diagnostic tool for assessing EFA status, with a ratio greater than 0.2 generally indicating deficiency.[3][4]
Biosynthesis of Mead Acid in Essential Fatty Acid Deficiency
The synthesis of Mead acid is a direct consequence of the competitive inhibition between omega-9, omega-6, and omega-3 fatty acids for the same enzymatic machinery. In a state of EFA deficiency, the metabolic pathway shifts towards the desaturation and elongation of oleic acid.
Two primary pathways for the biosynthesis of Mead acid from oleic acid have been proposed:[5]
-
Pathway 1: Oleic acid is first desaturated by Δ6-desaturase (Fads2) to form 18:2n-9. This is followed by an elongation step by elongase 5 (Elovl5) to produce 20:2n-9, which is then desaturated by Δ5-desaturase (Fads1) to yield Mead acid (20:3n-9).
-
Pathway 2: Oleic acid undergoes elongation first by Elovl5 to form 20:1n-9. This intermediate is then desaturated by Fads2 to 20:2n-9, and a final desaturation by Fads1 produces Mead acid.
This biochemical cascade is a compensatory mechanism, albeit an inadequate one, as Mead acid cannot fully substitute for the crucial physiological functions of essential fatty acids and their derivatives, such as arachidonic acid.[2]
Biosynthesis of Mead Acid in EFA Deficiency
Quantitative Data on Mead Acid Accumulation
The hallmark of EFA deficiency is the significant increase in Mead acid levels in various tissues, coupled with a decrease in arachidonic acid. The following table summarizes quantitative data from studies on EFA-deficient rats, illustrating this shift in fatty acid composition.
| Tissue | Condition | Mead Acid (% of total fatty acids) | Arachidonic Acid (% of total fatty acids) | Triene:Tetraene Ratio | Reference |
| Liver | Control | Undetectable | 20.0 | <0.02 | [6] |
| EFA Deficient (4 days) | - | - | - | [6] | |
| EFA Deficient (Day 4) | - | - | 0.68 | [6] | |
| Plasma | EFA Deficient | - | - | 0.6 ± 0.02 | [7] |
Data presented as mean or representative values from the cited studies.
Experimental Protocols for Mead Acid Analysis
Accurate quantification of Mead acid is crucial for diagnosing EFA deficiency and for research into its metabolic roles. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis. The following sections detail the key steps in a typical workflow.
Lipid Extraction from Liver Tissue (Bligh and Dyer Method)
This protocol is adapted from the method described by Bligh and Dyer (1959).[8][9][10]
-
Homogenization: Homogenize a known weight of liver tissue (e.g., 1 g) in a mixture of 1 mL of distilled water, 3.75 mL of chloroform:methanol (1:2, v/v).
-
Phase Separation: To the homogenate, add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of distilled water and vortex for another minute.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters. The boron trifluoride-methanol method is widely used.[11][12][13]
-
Saponification: To the dried lipid extract, add 2 mL of 0.5 N methanolic NaOH. Heat the mixture at 100°C for 5-10 minutes until the fat globules disappear.
-
Esterification: Add 2 mL of 14% boron trifluoride (BF3) in methanol to the saponified mixture and boil for 2 minutes.
-
Extraction of FAMEs: Add 2 mL of n-hexane to the mixture and boil for 1 minute. After cooling, add saturated NaCl solution to separate the layers.
-
Collection and Drying: Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for FAME analysis.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.[14][15][16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[14]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for targeted quantification.
Experimental Workflow for Mead Acid Analysis
Signaling Pathways Involving Mead Acid
Beyond its role as a biomarker, Mead acid is a substrate for enzymes involved in inflammatory signaling pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[17]
-
Lipoxygenase Pathway: Mead acid can be metabolized by 5-lipoxygenase (5-LOX) to form 5-hydroxyeicosatrienoic acid (5-HETrE).[17] This can be further converted to 5-oxoeicosatrienoic acid (5-oxo-ETrE), which is a potent chemoattractant for eosinophils and neutrophils, acting through the OXE receptor (OXER1).[17]
-
Cyclooxygenase Pathway: While not a preferred substrate, Mead acid can be oxidized by COX enzymes, particularly when arachidonic acid levels are low.[17] This can lead to the formation of various eicosanoid-like molecules, though their biological activities are not as well characterized as those derived from arachidonic acid.
Metabolism of Mead Acid in Inflammatory Pathways
Conclusion and Future Directions
The discovery of Mead acid was a seminal event in nutritional biochemistry, providing a crucial tool for the diagnosis of essential fatty acid deficiency. While its primary clinical utility remains as a biomarker, ongoing research continues to unravel its more nuanced roles in cellular signaling and inflammation. A thorough understanding of its biosynthesis, metabolism, and analytical determination is essential for researchers and drug development professionals investigating lipid metabolism, inflammatory diseases, and nutritional science. Future studies are warranted to fully elucidate the biological activities of Mead acid-derived metabolites and their potential as therapeutic targets.
References
- 1. Metabolism of essential fatty acids. III. Isolation of this compound from fat-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Intravenous Fish Oil and Serum Fatty Acid Profiles in Pediatric Patients with Intestinal Failure Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of hepatic steatosis and essential fatty acid deficiency in rats with hypercaloric, fat-free parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary Linoleic Acid: An Omega-6 Fatty Acid Essential for Liver Regeneration in Buffalo Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. tabaslab.com [tabaslab.com]
- 10. benchchem.com [benchchem.com]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epic.awi.de [epic.awi.de]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. The ratio of trienoic: tetraenoic acids in tissue lipids as a measure of essential fatty acid requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,8,11-Eicosatrienoic Acid: A Detailed Guide for Researchers
Abstract
Introduction
5,8,11-Eicosatrienoic acid, commonly known as Mead's acid, is a 20-carbon polyunsaturated fatty acid (PUFA) with three cis double bonds at the 5th, 8th, and 11th positions. Unlike omega-3 and omega-6 fatty acids, Mead's acid can be synthesized de novo by mammals from oleic acid. Its presence in significant levels in tissues and blood is a well-established biomarker for essential fatty acid deficiency (EFAD). Beyond its diagnostic role, Mead's acid and its metabolites are implicated in various physiological and pathological processes, including inflammation and cell signaling. This guide provides detailed methodologies for obtaining and analyzing this important fatty acid.
Data Presentation
Table 1: Analytical Methods for Quantification of this compound
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) followed by detection based on the ionization of analytes in a hydrogen flame. | Separation of FAMEs followed by detection based on the mass-to-charge ratio of fragmented ions, providing high selectivity and structural information. |
| Sample Preparation | Lipid extraction followed by derivatization to FAMEs. | Lipid extraction followed by derivatization to FAMEs. |
| Limit of Detection (LOD) | Typically in the low µg/mL range. | Typically in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. | Typically in the ng/mL range. |
| Linearity | Excellent, often with R² > 0.99. | Excellent, often with R² > 0.99. |
| Precision (%RSD) | Generally <10%. | Generally <15%. |
| Accuracy/Recovery (%) | Typically >90%. | Typically >85%. |
| Advantages | Robust, cost-effective, and provides accurate quantification. | High sensitivity and selectivity, provides structural confirmation. |
| Disadvantages | Co-elution can interfere with quantification. | More expensive instrumentation and maintenance. |
Experimental Protocols
Protocol 1: Biological Synthesis via Induction of Essential Fatty Acid Deficiency (EFAD) in a Murine Model
This protocol describes the induction of EFAD in mice, leading to the endogenous synthesis of this compound.
Materials:
-
Weanling mice (e.g., C57BL/6 strain)
-
Standard chow diet
-
Essential Fatty Acid Deficient (EFAD) diet (typically a modified AIN-93G diet where soybean oil is replaced with hydrogenated coconut oil)
-
Metabolic cages
-
Materials for tissue/blood collection
Procedure:
-
Acclimation: Acclimate weanling mice to the animal facility for one week on a standard chow diet.
-
Dietary Intervention: Randomly assign mice to a control group (standard diet) and an EFAD group.
-
Housing: House mice individually in metabolic cages to monitor food and water intake, as well as general health.
-
Induction Period: Maintain the mice on their respective diets for a period of 8-12 weeks to induce EFAD. The development of EFAD can be monitored by observing clinical signs such as dermatitis and reduced growth rate.
-
Sample Collection: At the end of the induction period, collect blood and tissues (e.g., liver, adipose tissue) for lipid analysis.
-
Lipid Extraction and Analysis: Proceed with Protocol 3 for lipid extraction and subsequent analysis to quantify the levels of this compound.
Protocol 2: Proposed Chemical Synthesis of this compound
Retrosynthetic Analysis:
The target molecule, (5Z,8Z,11Z)-eicosatrienoic acid, can be disconnected at the double bonds. A common strategy for the synthesis of cis-alkenes is the stereoselective reduction of an alkyne, for example, using Lindlar's catalyst. This suggests a retrosynthesis that involves the coupling of smaller acetylenic fragments.
Proposed Forward Synthesis:
This proposed multi-step synthesis would involve the following key transformations:
-
Synthesis of Key Building Blocks:
-
Fragment A (C1-C4 and carboxyl): A suitable four-carbon building block with a terminal alkyne and a protected carboxylic acid, such as 4-pentynoic acid methyl ester.
-
Fragment B (C5-C12 with two triple bonds): A C8 fragment with two internal triple bonds, which can be prepared through sequential coupling reactions.
-
Fragment C (C13-C20): An eight-carbon alkyl halide, such as 1-bromooctane.
-
-
Assembly of the Carbon Skeleton:
-
Couple Fragment B with Fragment C via nucleophilic substitution of the alkyl halide with an acetylide derived from Fragment B.
-
Couple the resulting fragment with Fragment A, again through an acetylide coupling reaction.
-
-
Stereoselective Reduction:
-
Perform a triple hydrogenation of the three alkyne groups to the corresponding cis-alkenes using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) in a suitable solvent like hexane or ethyl acetate.
-
-
Deprotection:
-
Hydrolyze the methyl ester to the free carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
-
Purification:
-
Purify the final product using column chromatography on silica gel or reversed-phase HPLC.
-
Note: This is a generalized protocol. The specific reaction conditions, including choice of solvents, bases, and catalysts, would need to be optimized for each step. Yields for each step in similar syntheses of polyunsaturated fatty acids typically range from 60-90%.
Protocol 3: Lipid Extraction and Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol is for the extraction of total lipids from biological samples and their conversion to FAMEs for GC analysis.
Materials:
-
Biological sample (e.g., plasma, homogenized tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v) or 2% Sulfuric acid in methanol
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Heating block
Procedure:
Part A: Total Lipid Extraction (Folch Method)
-
To 100 µL of plasma or an equivalent amount of homogenized tissue, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Part B: Preparation of FAMEs
-
To the dried lipid extract, add 1 mL of BF₃-methanol solution (or 2% H₂SO₄ in methanol).
-
Seal the tube tightly and heat at 100°C for 30 minutes (or 80°C for 1 hour if using H₂SO₄/methanol).
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water (or 0.5 mL of saturated NaHCO₃ if using the acidic methanol method) and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract by passing it through a small amount of anhydrous sodium sulfate.
-
The FAMEs are now ready for analysis by GC-FID or GC-MS.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550 for full scan analysis.
-
Selected Ion Monitoring (SIM): For targeted quantification, monitor the molecular ion (m/z 320.5 for the methyl ester) and characteristic fragment ions.
Mandatory Visualizations
Application Notes and Protocols for the Extraction of 5,8,11-Eicosatrienoic Acid from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,11-Eicosatrienoic acid, also known as Mead acid, is an omega-9 polyunsaturated fatty acid that serves as a crucial biomarker for essential fatty acid deficiency (EFAD).[1][2] Unlike essential fatty acids that must be obtained from the diet, Mead acid can be synthesized de novo in mammals from oleic acid.[1][2] Its levels in tissues are typically low but increase significantly under conditions of EFAD, making its accurate quantification essential for nutritional and disease-related research. This document provides detailed protocols for the extraction of this compound from biological tissues, methods for its quantification, and an overview of its biosynthetic pathway.
Data Presentation: Quantitative Levels of this compound
The concentration of Mead acid can vary significantly depending on the tissue type and the physiological state of the organism. Below is a summary of reported levels in various biological sources.
| Biological Matrix | Organism | Condition | Mead Acid Concentration (% of total fatty acids) |
| Liver | Mouse | Essential Fatty Acid Deficient | Significant Increase |
| Plasma | Mouse | Essential Fatty Acid Deficient | Significant Increase |
| Cartilage | Human (Fetal) | Normal | Markedly Higher than other tissues |
| Cartilage | Various (Chicken, Calf, Pig, Rabbit) | Normal | Unusually High |
| Blood | Human | Essential Fatty Acid Deficiency | Elevated |
| Serum | Human | Occupational organophosphate exposure | Statistically significant increase in non-esterified form |
This table is a compilation of data from multiple sources and is intended for comparative purposes.[3][4][5][6][7] Actual concentrations may vary based on experimental conditions.
Experimental Protocols
Accurate determination of this compound levels in tissues requires robust and validated extraction and analysis methods. The following protocols describe the most widely used techniques for the extraction of total lipids from tissues, followed by the preparation of fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
Protocol 1: Total Lipid Extraction using the Folch Method
The Folch method is a gold standard for the exhaustive extraction of lipids from animal tissues.[8][9] It utilizes a chloroform:methanol solvent system to efficiently extract both polar and non-polar lipids.[8][10]
Materials:
-
Tissue sample (50-100 mg)
-
Chloroform (purified and distilled)[9]
-
Methanol (purified and distilled)[9]
-
Homogenizer
-
Centrifuge and glass centrifuge tubes with screw caps
-
Orbital shaker
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh the frozen tissue sample and place it in a glass centrifuge tube.[4]
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue at a ratio of 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[4][10]
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.[4][10]
-
Agitate the homogenate on an orbital shaker at room temperature for 15-20 minutes.[10]
-
Filter the homogenate through a funnel with filter paper or centrifuge to recover the liquid phase.[10]
-
Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).[10]
-
Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.[10]
-
Two distinct phases will form: a lower chloroform phase containing the lipids and an upper methanol-water phase.
-
Carefully remove the upper phase by siphoning.[10]
-
The lower chloroform phase, which contains the purified lipids, can be evaporated to dryness under a vacuum using a rotary evaporator or under a stream of nitrogen for smaller volumes.[10]
-
The dried lipid extract can be resuspended in a known volume of chloroform for storage at -80°C until further analysis.[4]
Protocol 2: Total Lipid Extraction using the Bligh-Dyer Method
The Bligh-Dyer method is a rapid and efficient alternative for lipid extraction, particularly suitable for tissue homogenates and cell suspensions.[11][12] It is important to note that for samples with high lipid content (>2%), the Folch method may provide more accurate quantification.[11][13]
Materials:
-
Tissue homogenate or cell suspension (1 mL)
-
Chloroform
-
Methanol
-
Deionized water or 1M NaCl solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of the sample (e.g., tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[11]
-
Vortex the mixture for 10-15 minutes.[11]
-
Add 1.25 mL of chloroform and mix for 1 minute.[11]
-
Add 1.25 mL of deionized water and mix for another minute.[11]
-
Centrifuge the mixture to separate the phases.[11]
-
The lower chloroform phase contains the lipids. Carefully collect this phase using a Pasteur pipette, passing through the protein disk that forms at the interface.[11]
-
The collected lipid extract can be evaporated to dryness and stored as described in the Folch method.[11]
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)
For the analysis of fatty acid composition by GC-MS, the extracted lipids must be derivatized to their more volatile fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
1.25 M Methanolic HCl[4]
-
Hexane[4]
-
Saturated NaCl solution[4]
-
Anhydrous sodium sulfate[4]
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.[4]
-
Incubate the mixture at 80°C for 1 hour to facilitate transesterification.[4]
-
After the mixture has cooled to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.[4]
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.[4]
-
Carefully collect the upper hexane layer, which contains the FAMEs.[4]
-
To remove any residual water, pass the hexane layer through a small column containing anhydrous sodium sulfate.[4]
-
Evaporate the hexane under a gentle stream of nitrogen.[4]
-
Reconstitute the FAMEs in a small, known volume of hexane (e.g., 100 µL) for subsequent GC-MS analysis.[4]
Protocol 4: Solid-Phase Extraction (SPE) for Eicosanoid Purification
For more targeted analysis of eicosanoids, including metabolites of Mead acid, solid-phase extraction (SPE) can be employed to purify these compounds from the total lipid extract.[14][15][16]
Materials:
-
Methanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Acetonitrile
-
Formic acid
-
Nitrogen stream evaporator
Procedure (General Guideline):
-
Condition the C18 SPE cartridge by washing with methanol followed by deionized water.[15][18]
-
Acidify the resuspended lipid extract to approximately pH 3.5 with formic acid.[18]
-
Load the sample onto the conditioned SPE cartridge.[14]
-
Wash the cartridge with a low-polarity solvent (e.g., 5% methanol in water) to remove highly polar impurities.[14][16]
-
Wash with a non-polar solvent like hexane to elute neutral lipids.[18]
-
Elute the eicosanoids with a solvent of intermediate polarity, such as ethyl acetate or methanol.[14][18]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the purified eicosanoids in a suitable solvent for LC-MS/MS analysis.
Visualization of Pathways and Workflows
Biosynthesis of this compound
Under conditions of essential fatty acid deficiency, the enzymatic machinery that typically metabolizes omega-3 and omega-6 fatty acids will act on oleic acid to produce this compound.[1][2] This process involves a series of desaturation and elongation steps.
Caption: Biosynthesis pathways of Mead Acid from Oleic Acid.[6]
Experimental Workflow for Extraction and Analysis
The overall process from tissue collection to the final analysis of this compound involves several key steps.
Caption: General workflow for Mead Acid extraction and analysis.
Signaling Pathway Involvement: Leukotriene Synthesis
This compound can be metabolized by the 5-lipoxygenase (5-LOX) pathway to produce leukotrienes, although with different products and efficiencies compared to arachidonic acid.[19][20]
Caption: 5-Lipoxygenase pathway metabolism of Mead Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. vliz.be [vliz.be]
- 14. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arborassays.com [arborassays.com]
- 19. researchgate.net [researchgate.net]
- 20. Products derived from this compound by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 5,8,11-Eicosatrienoic Acid (Mead Acid) using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 5,8,11-Eicosatrienoic acid, commonly known as Mead acid, is an omega-9 polyunsaturated fatty acid. Its presence in significant levels in blood is a well-established biomarker for essential fatty acid deficiency (EFAD).[1] Beyond its diagnostic role, Mead acid is involved in various physiological and pathological processes, including inflammation and cancer.[1] Accurate quantification of Mead acid in biological matrices is therefore critical for both clinical diagnostics and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.
Due to the low volatility and polar nature of free fatty acids, a derivatization step is essential for successful GC-MS analysis.[2][3] The most common method involves converting the fatty acids into their more volatile and thermally stable Fatty Acid Methyl Esters (FAMEs).[2][4] This application note provides a comprehensive protocol for the quantification of this compound from biological samples using GC-MS.
Experimental Workflow
The overall process for quantifying Mead acid involves several key stages, from initial sample preparation to final data analysis. The workflow is designed to ensure efficient extraction, effective derivatization, and precise analysis.
Caption: General experimental workflow for Mead Acid quantification by GC-MS.
Detailed Experimental Protocols
Protocol 1: Total Lipid Extraction from Biological Samples
This protocol is based on a modified Folch method for robust extraction of total lipids from plasma or tissue homogenates.[5]
Materials:
-
Plasma or homogenized tissue sample
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of plasma or tissue homogenate in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[5]
-
Add an internal standard at this stage for accurate quantification. A deuterated analog like Arachidonic Acid (d8) is suitable.[6]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex again for 30 seconds.[5]
-
Centrifuge the mixture at 1000 x g for 5-10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses Boron Trifluoride (BF3) in methanol, a common and highly effective reagent for esterifying fatty acids.[5][7]
Materials:
-
Dried lipid extract from Protocol 1
-
14% Boron Trifluoride (BF3) in Methanol solution
-
Hexane (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Heating block or water bath set to 100°C
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[5]
-
Seal the tube tightly and heat at 100°C for 30 minutes.[5]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the tube. Vortex for 1 minute to extract the FAMEs into the hexane layer.[5]
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.[5]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
To remove any residual water, pass the hexane extract through a small column of anhydrous sodium sulfate or add a small amount directly to the tube, mix, and let it settle.[3]
-
Transfer the final, dried hexane solution to a GC vial for analysis.
Protocol 3: GC-MS Analysis
The following parameters provide a starting point for the analysis of this compound methyl ester. Optimization may be required for specific instruments.[3][5][8]
Instrumentation and Data Acquisition:
-
GC System: Agilent 7890B GC (or equivalent)
-
MS System: Agilent 5977A MSD (or equivalent)
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for its superior sensitivity and selectivity.[3] A full scan can be used for initial method development.
-
Ions for SIM: The molecular ion of Mead acid methyl ester is m/z 320.5.[3] For polyunsaturated FAMEs, characteristic fragment ions such as m/z 79 and 81 are highly selective and should be monitored for quantification.[9]
Data Presentation and Performance
Table 1: Recommended GC-MS Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| GC System | |
| Column | DB-FATWAX UI, HP-INNOWAX, or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[3][8] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min[5][8] |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C[8] |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 50:1 (adjust based on concentration)[8] |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min[8] |
| MS System | |
| MS Transfer Line Temp. | 240 °C[8] |
| Ion Source Temp. | 230 °C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5][8] |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative; SIM for quantitative analysis[3][8] |
| SIM Ions (Mead Acid) | m/z 79, 81, 320.5 (monitor and select the most abundant and specific ions)[3][9] |
Table 2: Typical Quantitative Performance Data for FAME Analysis by GC-MS
The following values represent typical performance characteristics for the quantification of fatty acids as FAMEs using GC-MS and may serve as a benchmark for method validation.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.003 - 30 µg/L (method dependent) | [10] |
| Limit of Quantification (LOQ) | 3.94 mg/mL (in sample) | |
| Accuracy | 99.8% - 101.3% | |
| Precision (RSD) | < 5% |
Biochemical Context and Signaling Pathways
Understanding the biochemical pathways involving Mead acid can provide context for its quantification in biological studies.
Biosynthesis of this compound
Mead acid is synthesized endogenously from oleic acid (18:1n-9) through a series of desaturation and elongation steps, primarily when dietary intake of essential fatty acids is low.[1]
Caption: Biosynthesis pathways of this compound from Oleic Acid.[1]
Inhibition of NF-κB Signaling by Mead Acid
Mead acid has been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.[1]
Caption: Simplified diagram of Mead Acid's inhibition of the NF-κB pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Quantification of 5,8,11-Eicosatrienoic Acid using a Competitive ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5,8,11-Eicosatrienoic acid, also known as Mead acid, is an omega-9 polyunsaturated fatty acid.[1] Unlike essential fatty acids that must be obtained from the diet, this compound can be synthesized de novo in mammals from oleic acid.[1] Its levels in blood and tissues are typically low but increase significantly during essential fatty acid deficiency (EFAD), making it a reliable biomarker for this condition.[1][2] Beyond its role as an EFAD marker, Mead acid is implicated in various physiological and pathological processes, including inflammation, cancer, and dermatitis.[1][3] Accurate quantification of this compound in biological samples is crucial for researchers in nutrition, physiology, and drug development to understand its roles in health and disease.
This document provides detailed application notes and a comprehensive protocol for the quantification of this compound in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Principle of the Assay
This ELISA kit utilizes the principle of competitive binding.[4][5] The microtiter plate is pre-coated with a fixed amount of this compound. When the sample or standard is added to the wells along with a specific antibody, the this compound in the sample competes with the coated this compound for the binding sites on the antibody.[6][7] After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody that is now bound to the coated antigen.[4][6] Following another wash step, a substrate solution is added. The enzyme-substrate reaction results in a colored product, and the intensity of the color is measured spectrophotometrically. The concentration of this compound in the sample is inversely proportional to the color intensity.[4][7] A standard curve is generated by plotting the absorbance values of known concentrations of this compound, which is then used to determine the concentration in the unknown samples.
Figure 1: Principle of the Competitive ELISA for this compound Quantification.
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable pipette tips
-
Deionized or distilled water
-
Graduated cylinders
-
Vortex mixer
-
Centrifuge
-
Absorbent paper for blotting
-
Tubes for sample and standard dilution
Sample Preparation
Proper sample preparation is critical for accurate results. Samples containing high levels of lipids may require extraction.[8] It is recommended to test samples in duplicate or triplicate.
Serum
-
Collect whole blood in a tube without an anticoagulant.
-
Allow the blood to clot at room temperature for 30 minutes.[8]
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant (serum) and transfer it to a clean tube.
-
If not assayed immediately, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[8]
Plasma
-
Collect whole blood into a tube containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge at 3,000 rpm for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully collect the supernatant (plasma) and transfer it to a clean tube.
-
If not assayed immediately, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture Supernatants
-
Collect the cell culture medium into a centrifuge tube.
-
Centrifuge at 300 x g for 10 minutes at 4°C to remove cells and debris.
-
Carefully collect the supernatant.
-
If not assayed immediately, aliquot and store at -80°C.
Tissue Homogenates
-
Rinse the tissue with ice-cold PBS to remove excess blood.[8]
-
Weigh the tissue and chop it into small pieces on ice.
-
Add a suitable volume of extraction buffer (e.g., PBS with protease inhibitors) to the tissue. A general recommendation is 500 µL of buffer per 0.1 mg of tissue.[8]
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and transfer it to a clean tube.
-
If not assayed immediately, aliquot and store at -80°C.
Experimental Protocols
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required amount of wash buffer by diluting the concentrated wash buffer with deionized water.
-
Prepare the standards by performing serial dilutions of the provided stock standard.
Assay Procedure
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of the specific antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well.
-
Wash each well three times with 200 µL of wash buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on absorbent paper.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step as described in steps 4 and 5.
-
Add 100 µL of the substrate solution to each well.
-
Cover the plate and incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
Figure 2: Experimental Workflow for the Quantification of this compound.
Calculation of Results
-
Calculate the average absorbance for each set of duplicate or triplicate standards and samples.
-
Subtract the average absorbance of the blank from the average absorbance of all other wells.
-
Create a standard curve by plotting the absorbance values of the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used for the samples to obtain the final concentration.
Data Presentation
Performance Characteristics
| Parameter | Value |
| Assay Range | 1.56 ng/mL - 100 ng/mL |
| Sensitivity | 0.78 ng/mL |
| Sample Type | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Sample Volume | 50 µL |
| Assay Time | ~2.5 hours |
Precision
| Intra-Assay (n=20) | Inter-Assay (n=20) | |
| Mean (ng/mL) | 25.8 | 26.3 |
| Standard Deviation (ng/mL) | 1.3 | 1.8 |
| Coefficient of Variation (%) | < 5% | < 7% |
Recovery
| Sample Type | Spiked Concentration (ng/mL) | Average Recovery (%) |
| Serum | 10 | 95% |
| 50 | 98% | |
| Plasma | 10 | 92% |
| 50 | 96% | |
| Cell Culture Media | 10 | 102% |
| 50 | 99% |
Biological Pathway
This compound is synthesized from oleic acid through a series of elongation and desaturation steps catalyzed by elongase and desaturase enzymes.[1] This pathway becomes more active during the deficiency of essential fatty acids like linoleic acid and alpha-linolenic acid.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010378) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Competitive ELISA [elisa-antibody.com]
- 5. sinobiological.com [sinobiological.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. bosterbio.com [bosterbio.com]
Application of Mead Acid in Inflammation Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mead acid (cis-5,8,11-eicosatrienoic acid; 20:3, n-9) is an omega-9 polyunsaturated fatty acid (PUFA) that is endogenously synthesized from oleic acid.[1] While present in low levels under normal physiological conditions, its synthesis is significantly upregulated during essential fatty acid deficiency (EFAD).[2] Emerging research has highlighted the potential of Mead acid as a modulator of inflammatory responses, positioning it as a molecule of interest in the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and protocols for the use of Mead acid in various inflammation research models, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
The anti-inflammatory effects of Mead acid have been quantified in several studies. The following table summarizes key quantitative data for easy comparison.
| Bioactive Compound | Target | Effect | Quantitative Data | Cell/System Type | Reference |
| Mead Acid | Leukotriene B4 (LTB4) Synthesis | Inhibition | More potent inhibitor than EPA in vitro | Neutrophils | [3] |
| Mead Acid | Keratinocyte Hyperproliferation | Suppression | - | In vivo (retinol-induced irritant contact dermatitis model) | [4][5] |
| Mead Acid | p38 Mitogen-Activated Protein Kinase (MAPK) Phosphorylation | Inhibition | - | Keratinocytes | [3][4] |
| Mead Acid | Neutrophil Chemoattractants (Cxcl1, Cxcl2) Expression | Suppression | - | Keratinocytes | [4][5] |
| Mead Acid | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Activation | - | In vitro/In vivo | [3][4] |
Signaling Pathways and Mechanisms of Action
Mead acid exerts its anti-inflammatory effects through multiple signaling pathways. It is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of various eicosanoids.[6][7] Notably, it inhibits the synthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils.[3] Furthermore, Mead acid can activate the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which plays a crucial role in regulating lipid metabolism and inflammation.[3][8][9] Activation of PPARα by Mead acid leads to the inhibition of p38 MAPK phosphorylation, subsequently suppressing keratinocyte hyperproliferation and the expression of neutrophil chemoattractants.[3][4]
Experimental Protocols
Protocol 1: In Vitro Macrophage Inflammation Assay
This protocol outlines a general procedure for treating macrophages with Mead acid and measuring the subsequent inflammatory response.[3]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mead Acid
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for RT-qPCR)
Procedure:
-
Cell Culture: Culture macrophages in complete medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into appropriate culture plates (e.g., 24-well plates) at a desired density and allow them to adhere overnight.
-
Treatment:
-
Wash the cells with PBS.
-
Replace the medium with serum-free medium containing the desired concentration of Mead acid (e.g., 10-50 µM). A vehicle control (e.g., ethanol) should be included.[1]
-
Incubate for a predetermined time (e.g., 1-24 hours).
-
-
Inflammatory Challenge:
-
Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Incubate for a specified period (e.g., 4-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Lyse the cells to extract RNA for gene expression analysis of inflammatory markers (e.g., COX-2, iNOS) by RT-qPCR or protein for western blotting.
-
Protocol 2: In Vivo Model of Retinol-Induced Irritant Contact Dermatitis
This protocol describes the induction of skin inflammation in mice using retinol and treatment with Mead acid.[5]
Materials:
-
C57BL/6 mice
-
Retinol solution
-
Mead acid solution
-
Vehicle control
-
Tools for measuring ear thickness (e.g., digital calipers)
-
Reagents for tissue processing and analysis (e.g., histology, immunohistochemistry, RT-qPCR)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Dermatitis:
-
Topically apply a solution of retinol to the ears of the mice daily for a set period (e.g., 4 consecutive days).
-
-
Treatment:
-
Topically apply a solution of Mead acid or vehicle control to the ears a short time after each retinol application (e.g., 45 minutes).
-
-
Assessment of Inflammation:
-
Measure ear thickness daily before retinol application to quantify swelling.
-
At the end of the experiment, euthanize the mice and collect ear tissue.
-
-
Tissue Analysis:
-
Process the tissue for histological analysis (e.g., H&E staining) to assess immune cell infiltration and epidermal thickening.
-
Perform immunohistochemistry to detect specific immune cell markers (e.g., Ly6G for neutrophils).[10]
-
Extract RNA from the tissue to measure the expression of inflammatory genes (e.g., Cxcl1, Cxcl2) by RT-qPCR.[4][5]
-
Protocol 3: Analysis of Mead Acid and its Metabolites using GC-MS
This protocol provides a general guideline for the extraction and analysis of fatty acids, including Mead acid, from biological samples.[2][11]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated Mead acid)
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a polar capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction:
-
Homogenize the sample and add the internal standard.
-
Add chloroform/methanol (2:1) and vortex vigorously.
-
Add 0.9% NaCl, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 14% BF₃ in methanol to the dried lipid extract.
-
Heat at 100°C for 30 minutes.
-
Cool and add water and hexane. Vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer and pass it through anhydrous sodium sulfate.
-
Evaporate the hexane and reconstitute the FAMEs in a known volume of hexane.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS system.
-
Use an appropriate temperature program to separate the FAMEs.
-
Acquire mass spectra and identify Mead acid methyl ester based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of Mead acid relative to the internal standard.
-
Conclusion
Mead acid presents a promising avenue for inflammation research due to its multifaceted mechanisms of action. The protocols and data presented here provide a framework for researchers to investigate the anti-inflammatory potential of Mead acid in various experimental models. Further studies are warranted to fully elucidate its therapeutic potential in inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mead acid - Wikipedia [en.wikipedia.org]
- 8. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes: 5,8,11-Eicosatrienoic Acid as a Tool to Study Lipoxygenase (LOX) Pathways
Introduction
5,8,11-Eicosatrienoic acid, also known as Mead acid, is an omega-9 polyunsaturated fatty acid that becomes prevalent during essential fatty acid deficiency.[1][2] It can be metabolized by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, making it a valuable tool for studying the eicosanoid biosynthesis pathway.[1][3] More commonly used in research is its synthetic acetylenic analog, 5,8,11-eicosatriynoic acid (ETI or ETYA), which acts as a potent competitive and, in some cases, irreversible inhibitor of both LOX and COX enzymes.[4][5] By replacing the double bonds of arachidonic acid with triple bonds, ETI can bind to the active site of these enzymes, effectively blocking the synthesis of pro-inflammatory mediators like leukotrienes and prostaglandins.[4][5] These application notes provide detailed protocols and data for utilizing this compound and its analog ETI to investigate LOX pathway functions.
Mechanism of Action
5,8,11-Eicosatriynoic acid (ETI) is a structural analog of arachidonic acid (AA), the natural substrate for LOX and COX enzymes.[4] This structural similarity allows it to act as a competitive inhibitor, binding to the enzyme's active site and preventing the conversion of AA.[5] The triple bonds in ETI's structure prevent the necessary hydrogen abstraction and oxygen insertion steps required for catalysis.[5] While it is a non-selective inhibitor of lipoxygenases, it can also inhibit cyclooxygenases, typically at higher concentrations.[5][6] This inhibition leads to a significant reduction in the production of key inflammatory mediators, including leukotrienes (LTs) from the LOX pathway and prostaglandins (PGs) from the COX pathway.[4][7]
Caption: The Lipoxygenase (LOX) signaling pathway and inhibition by ETI.
Data Presentation
Proper storage and preparation of 5,8,11-Eicosatriynoic Acid (ETI) solutions are critical for maintaining its inhibitory potency, as it is susceptible to oxidation.[6]
Table 1: Solubility and Storage of 5,8,11-Eicosatriynoic Acid (ETI)
| Solvent | Solubility | Recommended Storage |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | 25 mg/mL[6] | -20°C (aliquot to avoid freeze-thaw)[6] |
| Ethanol | 25 mg/mL[6] | -20°C (aliquot to avoid freeze-thaw)[6] |
| Dimethylformamide (DMF) | 20 mg/mL[6] | -20°C |
| PBS (pH 7.2) | <50 µg/mL[6] | Prepare fresh |
Table 2: Inhibitory Activity (IC₅₀) of 5,8,11-Eicosatriynoic Acid (ETYA) Against LOX Isoforms
| Target Enzyme | Inhibitor | IC₅₀ (µM) | Cell/Enzyme Source |
|---|---|---|---|
| 5-LOX | 5,8,11-Eicosatriynoic Acid (ETYA) | ~5 (for LTC₄ biosynthesis) | Mouse mastocytoma cells[8] |
| 12-LOX | 5,8,11-Eicosatriynoic Acid (ETYA) | 24 | Human platelets[8] |
Note: IC₅₀ values can vary based on experimental conditions such as enzyme and substrate concentrations.[4]
Experimental Protocols
Protocol 1: In Vitro Lipoxygenase Inhibition Assay (Spectrophotometric)
This protocol describes a widely used method to directly measure the inhibitory effect of ETI on purified LOX enzymes by quantifying the formation of conjugated dienes.[8][9]
Objective: To determine the IC₅₀ value of ETI against a specific LOX isoform.
Materials:
-
Purified recombinant lipoxygenase (e.g., human 5-LOX, 12-LOX, or 15-LOX)[8]
-
5,8,11-Eicosatriynoic acid (ETI) stock solution (e.g., 10 mM in DMSO or ethanol)[6]
-
Substrate: Arachidonic acid or linoleic acid stock solution in ethanol[8][10]
-
Assay Buffer: 0.1 M Tris-HCl (pH 8.5) or Phosphate buffer (pH 7.4)[8][10]
Caption: General experimental workflow for an in vitro LOX inhibition assay.
Procedure:
-
Reagent Preparation: Prepare a dilution series of ETI in the assay buffer to test a range of final concentrations (e.g., 0.1 µM to 100 µM).[6] Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor dilutions.[8]
-
Reaction Setup: In a temperature-controlled cuvette or a 96-well UV-transparent plate, add the assay buffer, the LOX enzyme solution, and the ETI dilution (or vehicle control).[8][10]
-
Pre-incubation: Pre-incubate the mixture for 5-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).[6][8] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.[8]
-
Data Collection: Immediately monitor the increase in absorbance at 234 nm over time.[4][8] This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.[4][9]
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each ETI concentration from the linear phase of the absorbance curve.[8]
-
Determine the percentage of inhibition for each ETI concentration relative to the vehicle control.[10]
-
Plot the percentage of inhibition against the logarithm of the ETI concentration and use non-linear regression analysis to determine the IC₅₀ value.[4][10]
Protocol 2: Cell-Based Leukotriene Biosynthesis Inhibition Assay
This protocol assesses the ability of ETI to inhibit LOX activity within a cellular context by measuring the production of downstream metabolites like leukotrienes.
Objective: To determine the effect of ETI on leukotriene production in stimulated cells.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, RBL-2H3 cells) or primary immune cells[5][7]
-
5,8,11-Eicosatriynoic acid (ETI) stock solution (e.g., 10 mM in DMSO or ethanol)[5]
-
Cell stimulus (e.g., Calcium Ionophore A23187 or Lipopolysaccharide (LPS))[4][7]
-
Phosphate Buffered Saline (PBS)[5]
-
Quantification Method: ELISA kits for specific leukotrienes (e.g., LTB₄) or LC-MS/MS system[4]
Caption: Experimental workflow for a cell-based leukotriene inhibition assay.
Procedure:
-
Cell Culture: Seed macrophages or other suitable cells in multi-well plates and allow them to adhere overnight until they reach 80-90% confluency.[5][7]
-
Pre-treatment: Wash the cells with PBS. Prepare serial dilutions of ETI in serum-free medium to achieve final concentrations ranging from approximately 0.1 µM to 50 µM.[5] Add the ETI dilutions or a vehicle control to the cells and pre-incubate for 1-2 hours at 37°C.[4][7]
-
Stimulation: Prepare a working solution of a stimulus, such as calcium ionophore A23187 (final concentration 1-5 µM), to trigger the release of arachidonic acid and activate the LOX pathway.[5] Add the stimulus to each well (except for unstimulated controls) and incubate for an appropriate time (e.g., 15-30 minutes for A23187).[4][5]
-
Sample Collection: After incubation, collect the cell culture supernatant, which contains the secreted leukotrienes.
-
Quantification: Analyze the concentration of specific leukotrienes (e.g., LTB₄) in the supernatant using a validated ELISA kit or by LC-MS/MS.[4]
Data Analysis:
-
Calculate the concentration of the target leukotriene in each sample.[5]
-
Plot the percentage of inhibition of leukotriene synthesis against the ETI concentration.[5]
-
Determine the IC₅₀ value of ETI for the inhibition of leukotriene production in the cellular context.[5]
This compound (Mead acid) and its widely used synthetic analog, 5,8,11-eicosatriynoic acid (ETI), are powerful pharmacological tools for investigating the complex roles of lipoxygenase pathways in health and disease.[4][7] Their ability to competitively inhibit key enzymes in the eicosanoid cascade allows researchers to probe the function of specific leukotrienes and other lipid mediators in inflammation, immunology, and drug discovery.[4] The protocols outlined here provide robust methods for characterizing the inhibitory effects of these compounds in both cell-free and cellular systems.
References
- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assays of 5,8,11-Eicosatrienoic Acid (Mead Acid) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,11-Eicosatrienoic acid, commonly known as Mead acid, is an omega-9 polyunsaturated fatty acid that plays a significant role in various physiological and pathological processes.[1] Unlike essential fatty acids, Mead acid can be synthesized de novo in mammals from oleic acid, and its levels are often elevated during essential fatty acid deficiency (EFAD).[1][2] It is implicated in inflammation, cancer, and other conditions, making it a molecule of interest for researchers and drug development professionals.[3][4]
These application notes provide detailed protocols for key in vitro assays to assess the biological activity of Mead acid, along with summaries of quantitative data and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Analysis of Mead Acid Activity
Direct comparative quantitative data for Mead acid across different assays can be limited in literature. The following tables summarize available data from individual studies to provide a comparative overview.
Table 1: Anti-inflammatory Bioactivity of Mead Acid
| Bioactive Compound | Target | Effect | Quantitative Data | Cell/System Type | Reference |
| Mead Acid | Leukotriene B4 (LTB4) Synthesis | Inhibition | More potent inhibitor than EPA in vitro | Neutrophils | [5] |
| Mead Acid | Keratinocyte Hyperproliferation | Suppression | - | Keratinocytes | [5] |
| Mead Acid | p38 MAPK Phosphorylation | Inhibition | - | Keratinocytes | [5] |
| Mead Acid | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Activation | - | - | [5] |
Table 2: Effects of Mead Acid on Cancer Cell Lines
| Cell Line | Parameter | Effect of Mead Acid (ETA) | Reference |
| T-24 (urothelium) | Lipid Peroxidation | Decreased | [6] |
| T-24 (urothelium) | E-cadherin | Undetectable | [6] |
| MCF-7 (breast) | E-cadherin Expression | Increased | [6] |
| MCF-7 (breast) | Lipid Peroxidation | Enhanced | [6] |
| MCF-7 (breast) | Cell Proliferation | Decreased | [6] |
| HRT-18 (colon) | E-cadherin Expression | Diminished | [6] |
| HRT-18 (colon) | Lipid Peroxidation | Diminished | [6] |
| HRT-18 (colon) | Cell Proliferation | Increased | [6] |
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This cell-free assay determines the inhibitory activity of Mead acid on 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[7] The assay measures the production of 5-hydroxyeicosatetraenoic acid (5-HETE).[7]
Materials:
-
This compound (Mead acid)
-
5-Lipoxygenase (5-LOX) enzyme
-
Arachidonic acid
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Ethanol or DMSO for stock solutions
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Assay Protocol:
-
Prepare a series of dilutions of Mead acid in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (solvent only).[7]
-
In a 96-well plate, add the diluted Mead acid solutions or vehicle control.
-
Add the 5-LOX enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.[7]
-
Initiate the reaction by adding the arachidonic acid solution to each well. The final concentration of arachidonic acid should be close to its Km value for 5-LOX.[7]
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes).[7]
-
Measure the absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Mead acid compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of Mead acid that causes 50% inhibition of 5-LOX activity.
-
Protocol 2: In Vitro Macrophage Inflammation Assay
This protocol outlines a general procedure for treating macrophages with Mead acid and measuring the subsequent inflammatory response, often by quantifying pro-inflammatory cytokines.[5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound (Mead acid)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) for stimulation
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages in appropriate multi-well plates until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of Mead acid for a specified period (e.g., 2-4 hours).
-
-
Induction of Inflammation:
-
Stimulate the cells with an inflammatory agent like LPS for a defined time (e.g., 24 hours).[8]
-
-
Quantification of Inflammatory Response:
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of inflammatory markers in Mead acid-treated cells to control cells (treated with vehicle and stimulated with LPS).
-
Determine the dose-dependent effect of Mead acid on the inflammatory response.
-
Protocol 3: Cell Proliferation Assay
This assay is used to determine the effect of Mead acid on the proliferation of cancer cells.[6][9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, T-24, HRT-18)[6]
-
This compound (Mead acid)
-
Complete cell culture medium
-
Cell proliferation assay reagent (e.g., MTT, WST-8, or CellTiter-Glo)[9]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Mead acid. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).[9]
-
-
Cell Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation or viability relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of Mead acid that inhibits cell proliferation by 50%.
-
Signaling Pathways and Experimental Workflows
Mead Acid Biosynthesis
Mead acid is synthesized from oleic acid through a series of desaturation and elongation steps.[1] This pathway becomes more active during essential fatty acid deficiency when the enzymes have a lower availability of their preferred omega-3 and omega-6 fatty acid substrates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mead acid - Wikipedia [en.wikipedia.org]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of eicosatrienoic acid (20:3 n-9, Mead's acid) on some promalignant-related properties of three human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Preparing 5,8,11-Eicosatrienoic Acid Solutions for Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,11-Eicosatrienoic acid, also known as Mead acid, is an omega-9 polyunsaturated fatty acid that has garnered significant interest in biomedical research. Unlike omega-3 and omega-6 fatty acids, Mead acid can be synthesized de novo by mammals, particularly under conditions of essential fatty acid deficiency. It serves as a substrate for various metabolic enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), leading to the production of a range of bioactive lipid mediators.[1][2][3] Consequently, Mead acid is implicated in diverse physiological and pathological processes, including inflammation and cancer.[2][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the solubilization and application of this fatty acid for cell treatment.
Physicochemical Properties and Storage
Understanding the fundamental properties of this compound is essential for its effective use in experimental settings.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₄O₂ | [5][6] |
| Molecular Weight | 306.48 g/mol | [5] |
| Solubility in DMSO | ~25 mg/mL | [7][8] |
| Solubility in Ethanol | ~25 mg/mL | [7][8] |
| Solubility in PBS (pH 7.2) | <50 µg/mL | [7] |
| Storage Temperature | -20°C | [8] |
| Stability | Susceptible to autoxidation. Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out a precise amount of this compound (e.g., 3.0 mg).
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For 3.0 mg of the fatty acid (MW: 306.48 g/mol ), this would be approximately 0.98 mL.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
To minimize oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Treatment (Direct Dilution)
This protocol is suitable for experiments where the final DMSO concentration is tolerable by the cell line being used.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Determine the desired final concentration of this compound for your experiment (e.g., 10 µM, 50 µM). Typical final concentrations for cell treatment range from 1 µM to 100 µM.[8][9]
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Important: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the fatty acid used. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[8]
-
Add the prepared working solutions to your cells and incubate for the desired duration.
Protocol 3: Preparation of Fatty Acid-Free BSA-Complexed this compound for Cell Treatment
This protocol is recommended to enhance the solubility of the fatty acid in aqueous culture medium and to minimize potential cytotoxicity associated with high concentrations of free fatty acids.[10]
Materials:
-
10 mM this compound stock solution in DMSO or ethanol (from Protocol 1 or a similar preparation)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Milli-Q water
-
Sterile filtration unit (e.g., 0.22 µm syringe filter)
-
Pre-warmed serum-free or complete cell culture medium
-
Water bath at 37°C
-
Sterile conical tubes
Procedure:
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile Milli-Q water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the BSA solution at 4°C.
-
-
Complex this compound with BSA:
-
In a sterile conical tube, warm the required volume of the 10% fatty acid-free BSA solution in a 37°C water bath for at least 30 minutes.
-
Slowly add the desired amount of the 10 mM this compound stock solution to the pre-warmed BSA solution while gently vortexing. A molar ratio of fatty acid to BSA between 2:1 and 5:1 is commonly used.[11][12]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with occasional gentle shaking to allow for complex formation.
-
-
Prepare Final Working Solution:
-
Add the fatty acid-BSA complex to your pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Vehicle Control: Prepare a control solution by adding the same volume of the solvent (DMSO or ethanol) used for the fatty acid stock to the BSA solution and then diluting it in the cell culture medium.
-
Add the prepared working solutions to your cells.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound on cells and a simplified representation of its metabolic and signaling pathways.
Caption: Experimental workflow for cell treatment with this compound.
Caption: Simplified metabolic and signaling pathway of this compound.
References
- 1. Mead acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0010378) [hmdb.ca]
- 6. This compound | C20H34O2 | CID 5282825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fatty acid free BSA-cell culture - Tissue and Cell Culture [protocol-online.org]
- 11. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Applications of 5,8,11-Eicosatrienoic Acid and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,11-Eicosatrienoic acid, commonly known as Mead acid, is an omega-9 polyunsaturated fatty acid that has emerged as a molecule of significant interest in therapeutic research.[1] Unlike omega-3 and omega-6 fatty acids, Mead acid can be synthesized de novo in mammals from oleic acid, particularly during states of essential fatty acid deficiency (EFAD).[1] Beyond its role as a biomarker for EFAD, emerging research has highlighted its diverse physiological and pathological roles, with potential therapeutic applications in inflammation, cancer, and skin conditions.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data related to the therapeutic applications of Mead acid and its derivatives.
Data Presentation
Table 1: In Vitro Anti-Inflammatory Effects of Mead Acid
| Cell Line | Treatment | Target | Effect | Quantitative Data | Reference |
| RAW 264.7 Macrophages | Mead Acid + LPS | iNOS Expression | Inhibition | Dose-dependent reduction | [4] |
| RAW 264.7 Macrophages | Mead Acid + LPS | COX-2 Expression | Inhibition | Dose-dependent reduction | [4] |
| Neutrophils | Mead Acid | Leukotriene B4 (LTB4) Synthesis | More potent inhibitor than EPA | - | [5] |
| Neutrophils | Mead Acid | Directional Migration | Inhibition | 1 µmol/L Mead acid significantly reduced fMLP-induced migration | [6] |
Table 2: In Vivo Anti-Cancer Effects of Mead Acid
| Cancer Cell Line | Animal Model | Treatment | Primary Outcome | Quantitative Data | Reference |
| KPL-1 Human Breast Cancer | Female Athymic Mice | Mead Acid-rich diet for 8 weeks | Tumor Growth | Tumor Volume: 376±66 mm³ (treatment) vs. 872±103 mm³ (control) | [7] |
| KPL-1 Human Breast Cancer | Female Athymic Mice | Mead Acid-rich diet for 8 weeks | Tumor Weight | 517±84 mg (treatment) vs. 1,000±116 mg (control) | [7] |
| KPL-1 Human Breast Cancer | Female Athymic Mice | Mead Acid-rich diet for 8 weeks | Lymph Node Metastasis | 10% (1/10) (treatment) vs. 67% (10/15) (control) | [7] |
Table 3: In Vitro Effects of Mead Acid Metabolites
| Metabolite | Cell/System Type | Effect | Quantitative Data | Reference |
| Leukotriene A3 (LTA3) | Rat Basophilic Leukemia Cell Homogenates | Formation from Mead Acid | 6.2 +/- 1.1 nmol of LTA3 produced from 30 µM Mead acid | [8] |
| Leukotriene B3 (LTB3) | Rat Basophilic Leukemia Cell Homogenates | Formation from Mead Acid | Insignificant amounts formed (0.15 +/- 0.04 nmol) | [8] |
| 5-oxo-ETrE | Human Blood Eosinophils and Neutrophils | Stimulation | Potent agonist activity | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects in Macrophages
Objective: To evaluate the effect of this compound on the expression of pro-inflammatory proteins (iNOS and COX-2) in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Mead Acid)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of Mead acid in DMSO.
-
Pre-treat the cells with various concentrations of Mead acid (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a protein assay kit.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to β-actin.
Protocol 2: In Vivo Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model
Objective: To assess the effect of a this compound-enriched diet on tumor growth and metastasis in a human breast cancer xenograft model.[7]
Materials:
-
Female athymic nude mice (e.g., BALB/c nude)
-
KPL-1 human breast cancer cells
-
Matrigel
-
Control diet (e.g., AIN-93G)
-
Mead acid-enriched diet (preparation requires specialized formulation, often involving custom diet manufacturing to ensure stability and accurate concentration)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Culture KPL-1 cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells into the mammary fat pad of each mouse.
-
-
Dietary Intervention:
-
Once tumors are palpable, randomly assign mice to a control diet group or a Mead acid-rich diet group.
-
Provide the respective diets and water ad libitum for the duration of the study (e.g., 8 weeks).[7]
-
-
Tumor Monitoring:
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Collect regional lymph nodes (e.g., axillary) to assess metastasis.
-
-
Data Analysis:
-
Compare tumor growth rates, final tumor weights, and the incidence of lymph node metastasis between the control and treatment groups using appropriate statistical tests.
-
Protocol 3: Induction of Collagen-Induced Arthritis (CIA) in Mice for Anti-Inflammatory Studies
Objective: To establish a mouse model of rheumatoid arthritis to evaluate the therapeutic potential of this compound derivatives.[2][10]
Materials:
-
DBA/1 mice (or other susceptible strains)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
This compound or its derivative for administration (e.g., dissolved in a suitable vehicle for oral gavage or intraperitoneal injection)
Procedure:
-
Preparation of Emulsion:
-
Dissolve type II collagen in 0.05 M acetic acid at 4°C.
-
Emulsify the collagen solution with an equal volume of CFA.
-
-
Primary Immunization:
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse on day 0.
-
-
Booster Immunization:
-
On day 21, prepare an emulsion of type II collagen with IFA.
-
Administer a booster injection of 100 µL of this emulsion.
-
-
Treatment Administration:
-
Begin administration of Mead acid, its derivative, or vehicle control at a predetermined time point (e.g., at the time of the booster or upon the onset of clinical signs).
-
Administer the treatment daily or as required via the chosen route (e.g., oral gavage).
-
-
Clinical Assessment:
-
Monitor the mice for signs of arthritis starting from day 21.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4, where 0=no swelling, 1=swelling of one joint, 2=mild swelling of the paw, 3=moderate swelling, 4=severe swelling and/or ankylosis).
-
The total clinical score per mouse is the sum of the scores for all four paws.
-
-
Data Analysis: Compare the arthritis scores and incidence between the treatment and control groups over time.
Signaling Pathways and Mechanisms of Action
Biosynthesis of this compound (Mead Acid)
Mead acid is synthesized from oleic acid through a series of elongation and desaturation steps catalyzed by the same enzymes responsible for the metabolism of essential fatty acids.[1]
Caption: Biosynthesis pathway of Mead Acid from Oleic Acid.
Metabolism of Mead Acid and its Inflammatory Consequences
Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids, some of which have pro-inflammatory properties.[2][9]
Caption: Pro-inflammatory metabolic pathway of Mead Acid.
Anti-Inflammatory Signaling of Mead Acid
Mead acid also exhibits anti-inflammatory effects by inhibiting pro-inflammatory pathways and activating anti-inflammatory receptors.[5][11]
Caption: Anti-inflammatory signaling pathways of Mead Acid.
Experimental Workflow for In Vivo Administration and Analysis
This workflow outlines the general steps for studying the effects of this compound in an animal model.
Caption: General workflow for in vivo studies of Mead Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mead acid inhibits the growth of KPL-1 human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Products derived from this compound by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chondrex.com [chondrex.com]
- 11. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mead Acid as a Substrate and Competitive Inhibitor of Cyclooxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid that is notably present in tissues during conditions of essential fatty acid deficiency.[1] While not as abundant as arachidonic acid, Mead acid serves as a substrate for cyclooxygenase (COX) enzymes, leading to the production of a unique class of bioactive lipids known as 3-series prostanoids.[1] This characteristic makes Mead acid a valuable tool for researchers studying the kinetics and substrate selectivity of COX-1 and COX-2, as well as for investigating the biological roles of its metabolic products. These application notes provide detailed protocols for utilizing Mead acid to characterize its interaction with COX enzymes.
Data Presentation
The interaction of Mead acid with COX enzymes is primarily as a substrate, competing with arachidonic acid for the active site. Therefore, a direct comparison of inhibitory potency (IC50) may be less relevant than a comparison of their kinetic parameters as substrates. The following table summarizes the conceptual quantitative data that can be generated using the protocols described herein.
| Parameter | Arachidonic Acid | Mead Acid | Significance |
| COX-1 Affinity (Km) | Lower | Higher | Indicates relative binding affinity to the COX-1 active site. |
| COX-1 Turnover Rate (Vmax) | Higher | Lower | Reflects the efficiency of conversion to prostaglandin H2 (PGH2) versus prostaglandin H3 (PGH3). |
| COX-2 Affinity (Km) | Lower | Higher | Indicates relative binding affinity to the COX-2 active site. |
| COX-2 Turnover Rate (Vmax) | Higher | Lower | Reflects the efficiency of conversion to PGH2 versus PGH3. |
| COX-1 Inhibition (IC50) | N/A (Substrate) | High µM to mM range (Weak) | Demonstrates weak competitive inhibition of arachidonic acid metabolism at high concentrations. |
| COX-2 Inhibition (IC50) | N/A (Substrate) | High µM to mM range (Weak) | Demonstrates weak competitive inhibition of arachidonic acid metabolism at high concentrations. |
Signaling Pathways
The cyclooxygenase pathway is a critical signaling cascade in inflammation and cellular homeostasis. Both arachidonic acid and Mead acid can enter this pathway, leading to the production of different series of prostanoids.
Experimental Protocols
The following protocols are designed to assess the interaction of Mead acid with COX-1 and COX-2. These can be adapted for various assay formats, including colorimetric, fluorometric, or LC-MS/MS-based detection of prostanoid products.
Experimental Workflow
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Mead Acid as a COX Substrate
Objective: To determine the Michaelis-Menten constants for Mead acid with COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Hematin (cofactor)
-
Mead acid (substrate)
-
Arachidonic acid (for comparison)
-
Reaction termination solution (e.g., 1 M HCl)
-
Detection system (e.g., EIA kit for prostaglandins, LC-MS/MS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Mead acid in ethanol or DMSO.
-
Create a series of dilutions of Mead acid in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare COX-1 and COX-2 enzyme solutions in cold assay buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add assay buffer, hematin, and the diluted enzyme solution.
-
Add varying concentrations of Mead acid to the respective wells.
-
Include control wells with no enzyme and wells with a known concentration of arachidonic acid for comparison.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed, non-saturating concentration of arachidonic acid if measuring competitive inhibition, or by relying on Mead acid as the sole substrate. For determining Mead acid's Km, no arachidonic acid is added.
-
Incubate for a specific time (e.g., 2-10 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding the termination solution.
-
-
Product Detection:
-
Quantify the amount of PGH3 or its downstream metabolites (e.g., PGE3) using a suitable detection method.
-
-
Data Analysis:
-
Plot the reaction velocity (product formed per unit time) against the Mead acid concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Determination of IC50 for Mead Acid as a Competitive Inhibitor
Objective: To determine the concentration of Mead acid required to inhibit 50% of COX-1 and COX-2 activity when arachidonic acid is the substrate.
Materials:
-
Same as Protocol 1, with the addition of a fixed concentration of arachidonic acid.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of both Mead acid and arachidonic acid.
-
Prepare a series of dilutions of Mead acid.
-
Prepare a working solution of arachidonic acid at a concentration close to its Km for the respective COX enzyme.
-
-
Assay Setup:
-
To each well, add assay buffer, hematin, the diluted enzyme solution, and varying concentrations of Mead acid.
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate with Mead acid and the enzyme at 37°C for 10-15 minutes to allow for binding.
-
Initiate the reaction by adding the arachidonic acid working solution to all wells.
-
Incubate for a specific time at 37°C.
-
-
Reaction Termination and Product Detection:
-
Follow the same steps as in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Mead acid compared to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the Mead acid concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
Mead acid is a valuable research tool for investigating the cyclooxygenase pathway. Its role as a competitive substrate allows for detailed kinetic studies of COX-1 and COX-2 and the specific generation of 3-series prostanoids. The protocols outlined above provide a framework for researchers to characterize the interaction of Mead acid with these important enzymes, contributing to a deeper understanding of fatty acid metabolism and its implications in health and disease.
References
Application Notes and Protocols for Studying Essential Fatty Acid Deficiency with 5,8,11-Eicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Essential fatty acids (EFAs), primarily linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid), are crucial polyunsaturated fatty acids that cannot be synthesized by the human body and must be obtained through diet.[1][2] They serve as vital components of cell membranes and are precursors to various signaling molecules.[2][3] Essential Fatty Acid Deficiency (EFAD) is a state that arises from inadequate intake of these essential nutrients, leading to a cascade of biochemical and clinical manifestations.[3][4] In the absence of sufficient LA and ALA, the body compensates by synthesizing 5,8,11-Eicosatrienoic acid, also known as Mead acid, from oleic acid (an omega-9 fatty acid).[4][5] The accumulation of Mead acid in tissues and blood serves as a key biochemical marker for EFAD.[4][5]
The ratio of Mead acid (a triene) to arachidonic acid (a tetraene), known as the triene/tetraene ratio, is a widely accepted diagnostic index for EFAD.[1][4] A triene/tetraene ratio greater than 0.2 is generally considered indicative of EFAD.[1][4][6] This application note provides detailed protocols for inducing and assessing EFAD in a research setting, with a focus on the analysis of this compound.
Biochemical Manifestations of Essential Fatty Acid Deficiency
The primary biochemical indicator of EFAD is an altered fatty acid profile in plasma and tissues. The key changes are summarized in the table below.
| Biochemical Marker | Change in EFAD | Typical Diagnostic Threshold | References |
| This compound (Mead Acid; 20:3n-9) | Increased | Detectable levels where normally undetectable | [7] |
| Linoleic Acid (18:2n-6) | Decreased | Significant reduction from baseline | [7] |
| Arachidonic Acid (20:4n-6) | Decreased | Significant reduction from baseline | [1] |
| Triene/Tetraene Ratio (20:3n-9 / 20:4n-6) | Increased | > 0.2 | [1][4][6] |
Signaling Pathway of Mead Acid Synthesis in EFAD
In a state of essential fatty acid deficiency, the enzymatic machinery that typically processes omega-6 and omega-3 fatty acids begins to act on oleic acid (omega-9). This leads to the production of this compound (Mead acid). The enzymes involved, including fatty acid desaturases (Fads) and elongases (Elovl), are the same ones responsible for the synthesis of arachidonic acid from linoleic acid.[8][9]
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. VisualDx Cookie Check [visualdx.com]
- 3. Essential Fatty Acid Deficiency - Nutritional Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 4. benchchem.com [benchchem.com]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. Early development of essential fatty acid deficiency in rats: Fat-free vs. hydrogenated coconut oil diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - The development of essential fatty acid deficiency in healthy men fed fat-free diets intravenously and orally. [jci.org]
- 8. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,8,11-Eicosatrienoic Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8,11-Eicosatrienoic acid, also known as Mead acid or dihomo-γ-linolenic acid (DGLA), is an omega-6 polyunsaturated fatty acid that has garnered significant interest in cancer research. Unlike arachidonic acid (AA), another prominent omega-6 fatty acid often associated with pro-inflammatory and pro-cancerous effects, this compound and its metabolites can exhibit anti-proliferative, pro-apoptotic, and anti-inflammatory properties in various cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of the effects of this compound on different cancer cell lines, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| KPL-1 | Human Breast Cancer | 214.2 | 72 | [4] |
Table 2: Effects of this compound on Cancer Cell Proliferation and Protein Expression
| Cell Line | Cancer Type | Concentration | Effect on Proliferation | Effect on E-cadherin Expression | Effect on VEGFR1/VEGFR2 | Reference |
| KPL-1 | Human Breast Cancer | 214.2 µM | Suppressed | Unchanged | Decreased | [4] |
| T-24 | Human Urothelial Carcinoma | Not specified | - | Undetectable | Not reported | [5] |
| MCF-7 | Human Breast Cancer | Not specified | Decreased | Increased | Not reported | [5] |
| HRT-18 | Human Colon Adenocarcinoma | Not specified | Increased | Diminished | Not reported | [5] |
| Human Squamous Cell Carcinoma | Squamous Cell Carcinoma | Low concentration | - | Reduction | Not reported | [6] |
| Human Squamous Cell Carcinoma | Squamous Cell Carcinoma | High concentration | Stimulated | - | Not reported | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on cancer cells through multiple mechanisms, primarily by influencing eicosanoid biosynthesis pathways and inducing oxidative stress.
Eicosanoid Metabolism
Once taken up by cancer cells, this compound can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce bioactive lipids with anti-cancer properties.[1][3]
-
COX Pathway: this compound is converted to Prostaglandin E1 (PGE1). PGE1 has been shown to possess anti-inflammatory and anti-proliferative properties and can induce growth inhibition and differentiation in cancer cells.[1][7]
-
LOX Pathway: The 15-lipoxygenase (15-LOX) enzyme metabolizes this compound to 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). 15-HETrE can inhibit the synthesis of pro-inflammatory metabolites derived from arachidonic acid.[2][3]
Induction of Apoptosis
The metabolism of this compound can lead to the generation of free radicals and lipid peroxides, which play a role in inducing apoptosis in tumor cells.[3]
VEGF Signaling Pathway
In KPL-1 human breast cancer cells, this compound has been shown to suppress cell growth by downregulating the expression of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and VEGFR2. This suggests an interference with the autocrine VEGF signaling loop that promotes cancer cell proliferation.[4]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in ethanol or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest fatty acid concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration as described in the cell viability assay protocol.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., E-cadherin, VEGFR1, VEGFR2).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the cell lysates and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, with its effects varying across different cancer cell lines. Its ability to inhibit proliferation, induce apoptosis, and modulate key signaling pathways like eicosanoid metabolism and VEGF signaling warrants further investigation. The provided protocols offer a foundation for researchers to explore the therapeutic potential of this unique fatty acid in various cancer models. Further studies are needed to elucidate the precise molecular mechanisms and to explore its efficacy in combination with other anti-cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. E/N-cadherin switch mediates cancer progression via TGF-β-induced epithelial-to-mesenchymal transition in extrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5,8,11-Eicosatrienoic Acid (Mead Acid) In Vitro Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during in vitro experiments with 5,8,11-Eicosatrienoic acid (Mead acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in vitro?
This compound is a polyunsaturated fatty acid (PUFA) and is susceptible to degradation, primarily through autoxidation. This is a free-radical chain reaction initiated by several factors:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of autoxidation.[1]
-
Light: Light, particularly UV light, can provide the energy to initiate the formation of free radicals, leading to degradation.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1]
-
Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of reactive oxygen species, which promotes the degradation of the fatty acid.[1]
Q2: How should I properly store this compound and its solutions to ensure long-term stability?
Proper storage is critical to maintain the integrity and activity of this compound. As a polyunsaturated fatty acid, it is prone to oxidation, which can lead to a loss of biological potency.[2]
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C.[1][2][3] | Minimizes the rate of chemical degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents oxidation by displacing oxygen.[1] |
| Form | Store as a solid or in a suitable anhydrous organic solvent.[1] | Reduces molecular mobility and exposure to oxygen compared to an aqueous solution.[1] |
| Light | Protect from light by using amber vials or by wrapping containers in foil.[1] | Prevents light-induced degradation.[1] |
When stored properly as a crystalline solid at -20°C, this compound is stable for at least two years.[3] Stock solutions in anhydrous organic solvents should also be stored at -20°C in small, single-use aliquots to minimize degradation from repeated freeze-thaw cycles.[2]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
The choice of solvent is crucial for preparing appropriate stock solutions for in vitro experiments. Here is a summary of the solubility of the related compound 5,8,11-Eicosatriynoic acid in common laboratory solvents, which provides guidance for this compound.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | ~20 mg/mL | - |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | A common solvent for in vitro studies, but can have effects on cell viability at higher concentrations.[4] |
| Ethanol | ~25 mg/mL | A suitable alternative to DMSO.[4] |
| 0.15 M Tris-HCl (pH 8.5) | ~1 mg/mL | Useful for assays where organic solvents are not desirable.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <50 µg/mL | Limited solubility; not recommended for primary stock solutions.[4] |
For cell-based assays, it is critical to keep the final concentration of the organic solvent in the cell culture medium low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same concentration of solvent) should always be included in experiments.[5]
Troubleshooting Guides
Problem 1: I am observing inconsistent or no biological effect in my cell-based assays with this compound.
Possible Cause: This issue is often due to the degradation of this compound in your stock solution or in the cell culture medium.[1]
Solutions:
-
Stock Solution Preparation: Prepare stock solutions in a high-quality, anhydrous organic solvent such as ethanol or DMSO.[1][5] Ensure the solvent is free of peroxides, which can initiate oxidation.
-
Fresh Preparations: Prepare fresh working solutions for each experiment by diluting the stock solution in the assay buffer immediately before use.[4]
-
Minimize Exposure: Minimize the exposure of your solutions to light and air.[1] Work in a dimly lit area or use light-blocking containers. If possible, degas your buffers to remove dissolved oxygen.
-
Temperature Control: If your experimental design allows, perform incubations at lower temperatures to slow down the rate of degradation.[1]
-
Purity Check: If you have access to analytical instrumentation, such as HPLC or GC-MS, you can check the purity of your this compound stock solution to confirm its integrity.[1]
Problem 2: My this compound solution appears discolored (e.g., yellow tint) or contains visible precipitates.
Possible Cause: Discoloration or precipitation can be a sign of oxidation or polymerization of the fatty acid.[1]
Solutions:
-
Visual Inspection: Always visually inspect your solutions before use.[1] Any change in color or the presence of precipitates may indicate degradation.
-
Discard and Replace: If you suspect that your solution has degraded, it is best to discard it and prepare a fresh one from a new, unopened stock vial.[1]
-
Proper Dissolution: When preparing stock solutions, ensure the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 306.48 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Weigh out the required amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.065 mg.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 3.065 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can assist in dissolution if needed.[4]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2][4]
Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on a lipoxygenase enzyme in a cell-free system.
Materials:
-
Purified lipoxygenase enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Substrate (e.g., arachidonic acid or linoleic acid)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.5)
-
96-well UV-transparent plate
-
Microplate reader
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in the assay buffer to the desired final concentrations.[4]
-
In a 96-well plate, add the diluted this compound solutions to the appropriate wells.[4]
-
Include a vehicle control by adding the same concentration of DMSO to control wells as is present in the highest concentration of the test compound.[4]
-
Add the lipoxygenase enzyme solution to all wells except for the blank.[4]
-
Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.[4]
-
Initiate the enzymatic reaction by adding the substrate to all wells.[4]
-
Immediately begin monitoring the change in absorbance at 234 nm over time using a microplate reader. The formation of a conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.[4]
-
Calculate the rate of reaction for each concentration of the inhibitor and the vehicle control.
-
Determine the percent inhibition for each concentration and, if desired, calculate the IC50 value.[4]
Visualizations
References
Technical Support Center: Optimizing 5,8,11-Eicosatrienoic Acid in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of 5,8,11-Eicosatrienoic acid (Mead acid) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Mead acid) and why is it important in cell culture?
A1: this compound, also known as Mead acid, is an omega-9 polyunsaturated fatty acid (PUFA).[1] Unlike omega-3 and omega-6 fatty acids, Mead acid can be synthesized de novo by mammalian cells from oleic acid.[2][3] Its presence and concentration in cell culture are often indicative of essential fatty acid deficiency (EFAD), a state where the levels of linoleic acid (LA) and alpha-linolenic acid (ALA) are insufficient.[1][4][5][6] Researchers study Mead acid for its roles in various physiological and pathological processes, including inflammation and cancer.[1]
Q2: How is Mead acid synthesized in cells?
A2: Mead acid is synthesized from the omega-9 fatty acid, oleic acid (18:1n-9), through a series of elongation and desaturation steps. This process is catalyzed by the same enzymes responsible for the metabolism of essential fatty acids. The key enzymes involved are Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[2][7][8] There are two proposed pathways for its synthesis.[7][8]
Q3: What factors influence the concentration of Mead acid in cell culture?
A3: The primary factor is the availability of essential fatty acids (EFAs), linoleic acid (LA) and alpha-linolenic acid (ALA), in the culture medium.[4][9] Low levels of these EFAs will promote the synthesis of Mead acid from oleic acid.[1][6] Other factors include the expression levels and activity of the FADS1, FADS2, and ELOVL5 enzymes, the concentration of the precursor oleic acid, and general cell culture conditions such as temperature and glucose levels.[10][11][12][13]
Q4: How can I measure the concentration of Mead acid in my cell cultures?
A4: The standard method for the quantification of Mead acid and other fatty acids in biological samples is liquid chromatography-mass spectrometry (LC-MS/MS).[14][15][16] This technique offers high sensitivity and specificity. The general workflow involves lipid extraction from the cell pellet or culture medium, followed by chromatographic separation and mass spectrometric detection.[17]
Troubleshooting Guide
Problem: Low or Undetectable Levels of Mead Acid
Q1: I am trying to induce Mead acid production in my cells, but the concentration is very low. What are the possible causes and solutions?
A1: Low Mead acid production is typically due to an insufficient state of essential fatty acid deficiency (EFAD). Here are some common causes and troubleshooting steps:
-
High Levels of Essential Fatty Acids in Serum: Standard fetal bovine serum (FBS) contains variable but often significant amounts of linoleic and alpha-linolenic acids, which suppress Mead acid synthesis.[9] The desaturase enzymes have a higher affinity for these essential fatty acids than for oleic acid.[4]
-
Solution: Use a lipid-depleted or serum-free medium. If serum is required, use dialyzed or charcoal-stripped FBS to reduce the concentration of endogenous fatty acids.
-
-
Insufficient Oleic Acid Precursor: While most cells can synthesize oleic acid, supplementing the medium may enhance Mead acid production, especially in a lipid-depleted environment.
-
Solution: Supplement the culture medium with oleic acid. A titration experiment is recommended to determine the optimal concentration for your cell line without inducing lipotoxicity.
-
-
Low Expression or Activity of Desaturase/Elongase Enzymes: The cell line you are using may have low endogenous expression or activity of FADS1, FADS2, or ELOVL5 enzymes.[7][10][12]
-
Solution: Consider using a different cell line known to produce Mead acid. Alternatively, you can genetically engineer your cells to overexpress the necessary enzymes.
-
-
Suboptimal Culture Conditions: Factors like temperature can influence enzyme activity and overall lipid metabolism.
-
Solution: Optimize culture conditions. For some cell types, such as the fungus Mortierella alpina, shifting the temperature during culture has been shown to enhance production.[11][13] While this may not be directly transferable to mammalian cells, it highlights the importance of environmental factors.
-
Problem: Inconsistent Mead Acid Concentrations Between Experiments
Q2: I am observing significant variability in Mead acid levels across different experimental batches. How can I improve reproducibility?
A2: Inconsistent results often stem from subtle variations in experimental procedures and reagents.
-
Variability in Serum Lots: Different lots of FBS can have varying compositions of fatty acids.
-
Solution: Purchase a large single lot of FBS for the entire series of experiments. Alternatively, switch to a serum-free, chemically defined medium.
-
-
Instability of Fatty Acids: Polyunsaturated fatty acids like Mead acid are susceptible to oxidation.[18]
-
Inconsistent Cell Seeding and Growth: Variations in cell density and growth phase can affect metabolism.
-
Solution: Maintain a strict cell culture protocol. Seed cells at a consistent density and harvest them at the same stage of confluence or cell number for all experiments.
-
-
Extraction Inefficiency: Incomplete or variable extraction of lipids will lead to inconsistent quantification.
-
Solution: Standardize your lipid extraction protocol. Ensure complete cell lysis and use a consistent volume of solvents. The use of an internal standard during extraction can help to normalize for extraction efficiency.
-
Data Presentation
Table 1: Factors Influencing Mead Acid (this compound) Production
| Factor | Effect on Mead Acid Concentration | Rationale | Reference |
| Linoleic Acid (LA) & Alpha-Linolenic Acid (ALA) | Decrease | Competitive inhibition of FADS enzymes. Desaturases prefer LA and ALA over Oleic Acid. | [4][9] |
| Oleic Acid | Increase | Serves as the primary precursor for Mead acid synthesis. | [1][3] |
| FADS1, FADS2, ELOVL5 Expression/Activity | Increase | These enzymes are essential for the desaturation and elongation of oleic acid to Mead acid. | [7][8] |
| Glucose Concentration | Can Influence | High glucose can impact lipid metabolism. In some systems, optimal glucose levels are key. | [11] |
| Temperature | Can Influence | Temperature shifts can alter enzyme activity and lipid production. | [11][13] |
Experimental Protocols
Protocol 1: Induction of Mead Acid Synthesis in Cultured Cells
This protocol provides a general method for inducing a state of essential fatty acid deficiency to promote the synthesis of Mead acid.
Materials:
-
Cell line of interest (e.g., NIH3T3, Hepa1-6)[8]
-
Standard cell culture medium (e.g., DMEM)
-
Lipid-depleted Fetal Bovine Serum (FBS) or serum-free supplement
-
Oleic acid-BSA conjugate (or oleic acid dissolved in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 70-80% confluence at the time of harvest. Allow cells to adhere and grow in your standard complete medium for 24 hours.
-
Induction of EFAD:
-
Aspirate the standard culture medium.
-
Wash the cells twice with sterile PBS to remove residual serum and fatty acids.
-
Replace the medium with a base medium (e.g., DMEM) supplemented with lipid-depleted FBS.
-
-
Supplementation with Precursor:
-
Add the oleic acid-BSA conjugate to the lipid-depleted medium to a final desired concentration (a titration from 10-100 µM is a good starting point). If using oleic acid in ethanol, ensure the final ethanol concentration is non-toxic (typically <0.1%).
-
Include a vehicle control (medium with lipid-depleted serum and the vehicle used for oleic acid).
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal duration should be determined empirically for your specific cell line and experimental goals.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
Store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Quantification of Mead Acid by LC-MS/MS (General Workflow)
This protocol outlines the key steps for lipid extraction and analysis. Specific parameters will need to be optimized for your instrument.
Materials:
-
Cell pellet from Protocol 1
-
Internal standard (e.g., a deuterated analog of Mead acid)
-
Methanol (MeOH), HPLC grade
-
Chloroform, HPLC grade
-
LC-MS/MS system
Procedure:
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of PBS.
-
Add the internal standard to the cell suspension.
-
Add a 2:1 mixture of chloroform:methanol to the sample for a final solvent ratio of 8:4:3 (chloroform:methanol:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Methylation (Optional but recommended):
-
To analyze total fatty acids (free and esterified), the dried lipid extract can be saponified (e.g., with methanolic NaOH) and then methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis. For LC-MS/MS, direct analysis of free fatty acids after extraction is common.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., a mixture of water, acetonitrile, and formic acid).[17]
-
Inject the sample onto a reverse-phase C18 column.[17]
-
Separate the fatty acids using a gradient elution.
-
Detect and quantify Mead acid using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for both Mead acid and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a Mead acid analytical standard.
-
Calculate the concentration of Mead acid in the sample by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.
-
Visualizations
Caption: Biosynthetic pathways of this compound (Mead Acid) from Oleic Acid.
Caption: General workflow for optimizing and quantifying Mead Acid in cell culture.
References
- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0010378) [hmdb.ca]
- 4. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Food allergy in small children carries a risk of essential fatty acid deficiency, as detected by elevated serum mead acid proportion of total fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. reddit.com [reddit.com]
- 10. FADS2 function loss at the cancer hotspot 11q13 locus diverts lipid signaling precursor synthesis to unusual eicosanoid fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of this compound by a delta5 and delta6 desaturation activity-enhanced mutant derived from a delta12 desaturation activity-defective mutant of Mortierella alpina 1S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FADS2 Function Loss at the Cancer Hotspot 11q13 Locus Diverts Lipid Signaling Precursor Synthesis to Unusual Eicosanoid Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of this compound (Mead Acid) by a (Delta)6 Desaturation Activity-Enhanced Mutant Derived from a (Delta)12 Desaturase-Defective Mutant of an Arachidonic Acid-Producing Fungus, Mortierella alpina 1S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. lipidmaps.org [lipidmaps.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 5,8,11-Eicosatrienoic Acid (Mead Acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8,11-Eicosatrienoic acid (Mead acid).
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected pro-inflammatory effects in our cell-based assays with this compound. What could be the potential cause?
A1: While this compound (Mead acid) is often associated with anti-inflammatory properties, it can also lead to the production of pro-inflammatory mediators under certain conditions. This is a crucial consideration in experimental design. The metabolic fate of Mead acid is highly dependent on the cellular context and the enzymes present. For instance, it can be metabolized by 5-lipoxygenase (5-LOX) to produce 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently 5-oxoeicosatrienoic acid (5-oxo-ETrE).[1] 5-oxo-ETrE is a potent stimulator of human blood eosinophils and neutrophils, potentially mediating allergic and inflammatory reactions by binding to the 5-oxo-ETE receptor (OXER1).[1] Therefore, the observed pro-inflammatory effects could be due to the conversion of Mead acid into these bioactive metabolites in your specific experimental system.
Q2: What are the key signaling pathways that can be affected by this compound, potentially leading to off-target effects?
A2: this compound can exert off-target effects by interacting with several key signaling pathways:
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Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways: Mead acid can be a substrate for LOX and COX enzymes, leading to the production of various eicosanoids, such as leukotrienes (LTC3 and LTD3) and other hydroxy fatty acids.[1][2] These metabolites have their own biological activities that may differ from the intended effect of Mead acid.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Mead acid can activate PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[3] This activation can lead to downstream effects such as the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[3]
-
Cannabinoid Receptors: The ethanolamide of Mead acid has been shown to bind to the human CB1 receptor, suggesting a potential interaction with the endocannabinoid system.[4]
Q3: We are seeing variability in our experimental results. What are some critical factors in handling and preparing this compound that could contribute to this?
A3: Proper handling and solubilization of this compound are critical for reproducible results. As a polyunsaturated fatty acid, it is susceptible to oxidation. It is recommended to store it under an inert atmosphere and at low temperatures. For in vitro experiments, the choice of solvent is crucial. While it is soluble in organic solvents like ethanol, DMSO, and DMF, the final concentration of the solvent in your assay should be carefully controlled and a vehicle control should always be included.[5] For instance, high concentrations of DMSO can have independent effects on cell viability.[5] The solubility in aqueous buffers like PBS is very limited.[5]
Troubleshooting Guides
Issue: Unexpected cell proliferation or inhibition in cancer cell lines.
-
Possible Cause: The effects of this compound on cancer cell proliferation can be cell-type specific. For example, in MCF-7 breast cancer cells, it has been shown to decrease cell proliferation, while in HRT-18 colon cancer cells, it increased proliferation.[6]
-
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for studies using the same cell line to understand its expected response to Mead acid.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration for your desired effect.
-
Metabolite Analysis: If feasible, analyze the cell culture supernatant for the presence of Mead acid metabolites to understand its metabolic fate in your specific cell line.
-
Issue: Difficulty in replicating anti-inflammatory effects.
-
Possible Cause: The anti-inflammatory effects of Mead acid are often attributed to its ability to inhibit the synthesis of pro-inflammatory leukotrienes, such as LTB4.[3][7] However, the efficiency of this inhibition can be influenced by the presence of other fatty acids, particularly arachidonic acid (AA).
-
Troubleshooting Steps:
-
Control Fatty Acid Levels: Ensure that the basal levels of arachidonic acid in your cell culture medium are controlled and consistent across experiments. High levels of AA may compete with Mead acid for enzymatic processing.
-
Measure Leukotriene Production: Directly measure the levels of LTB4 and other relevant eicosanoids in your experimental system to confirm that the intended mechanism of action is occurring.
-
Consider PPARα Activation: The anti-inflammatory effects may also be mediated through PPARα activation.[3] Investigate downstream markers of PPARα activation to explore this alternative pathway.
-
Quantitative Data
Table 1: Metabolism of this compound by 5-Lipoxygenase
| Substrate | Concentration | Product | Amount Produced (nmol) | Cell System |
| This compound | 30 µM | LTA3 | 6.2 ± 1.1 | Rat basophilic leukemia cell homogenates |
| Arachidonic Acid | 30 µM | LTA4 | 15.5 ± 1.9 | Rat basophilic leukemia cell homogenates |
| This compound | 30 µM | LTB3 | 0.15 ± 0.04 | Rat basophilic leukemia cell homogenates |
| Arachidonic Acid | 30 µM | LTB4 | 4.2 ± 0.4 | Rat basophilic leukemia cell homogenates |
Data extracted from J Biol Chem. 1983 Nov 10;258(21):12797-800.[8]
Experimental Protocols
Protocol 1: In Vitro Lipoxygenase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound on lipoxygenase activity.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipoxygenase enzyme (e.g., soybean 15-LOX or human 5-LOX)
-
Arachidonic acid or Linoleic acid (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Vehicle control (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control.
-
Add the lipoxygenase enzyme solution to all wells except for the blank.
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid) to all wells.
-
Immediately measure the change in absorbance at 234 nm over time using a microplate reader. The formation of conjugated dienes from the lipoxygenase reaction results in an increase in absorbance at this wavelength.
-
Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
-
Visualizations
Caption: Off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cell proliferation.
References
- 1. Mead acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of eicosatrienoic acid (20:3 n-9, Mead's acid) on some promalignant-related properties of three human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. functionalps.com [functionalps.com]
- 8. Products derived from this compound by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 5,8,11-Eicosatrienoic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,8,11-Eicosatrienoic acid (Mead acid) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound, also known as Mead acid, is an omega-9 polyunsaturated fatty acid (PUFA) with a 20-carbon chain and three cis double bonds.[1][2] Its multiple double bonds make it highly susceptible to oxidation, a process called lipid peroxidation.[1][3] This is a free-radical chain reaction that can be initiated by several factors, leading to the degradation of the molecule and a loss of its biological activity.[1][4]
Q2: What are the primary factors that cause the degradation of this compound in experiments?
The main factors contributing to the degradation of this compound are:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of autoxidation.[4]
-
Light: Light, especially UV light, can provide the energy to initiate the formation of free radicals.[4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[4]
-
Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of reactive oxygen species, which promotes degradation.[4]
Q3: How should I properly store this compound to maintain its stability?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines. When stored properly as a crystalline solid at -20°C, it is stable for at least four years.[5]
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C.[4][5] For long-term storage, -70°C is also recommended.[6] | Minimizes the rate of chemical degradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Prevents oxidation by displacing oxygen.[4] |
| Form | Store as a solid or in a suitable anhydrous organic solvent.[4][5] | Reduces molecular mobility and exposure to oxygen compared to aqueous solutions.[4] |
| Light | Protect from light by using amber vials or by wrapping containers in foil.[4] | Prevents light-induced degradation.[4] |
Q4: What are the best solvents for preparing stock solutions of this compound?
The choice of solvent is critical for preparing stable stock solutions. Anhydrous organic solvents are highly recommended.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[7] | A common solvent for in vitro studies, but can have effects on cell viability at higher concentrations.[7] |
| Ethanol | ~25 mg/mL[7] | A suitable alternative to DMSO.[7] |
| Dimethylformamide (DMF) | ~20 mg/mL[7] | - |
| 0.15 M Tris-HCl (pH 8.5) | ~1 mg/mL[7] | Useful for assays where organic solvents are not desirable.[7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <50 µg/mL[7] | Limited solubility; not recommended for primary stock solutions.[7] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of biological activity. | Degradation of the this compound in your stock or working solution due to oxidation.[1] | 1. Discard Old Stock: Immediately discard the suspect stock solution.[1] 2. Prepare Fresh Solutions: Prepare a new stock solution following the detailed protocols below, ensuring the use of high-quality, anhydrous solvents and minimizing exposure to light and oxygen.[1][4] 3. Aliquot Stock Solutions: To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5] 4. Verify Purity: If available, analyze the new stock solution using GC-MS or HPLC to confirm its purity and concentration before use.[1][4] |
| Precipitate forms in the stock solution upon cooling. | The concentration of this compound may be too high for the chosen solvent (supersaturation), or it was not fully dissolved initially.[1] | 1. Gentle Warming & Sonication: Gently warm the solution to 37°C and sonicate on ice until the solution is clear or a stable emulsion forms.[1] 2. Re-evaluate Solvent: Ensure the solvent is appropriate for the desired concentration.[1] For cell culture experiments, complexing with fatty-acid-free bovine serum albumin (BSA) is a standard practice to improve solubility and stability in aqueous media.[1] 3. Reduce Concentration: If the issue persists, prepare a new stock solution at a lower concentration.[1] |
| My this compound solution has a yellow tint or contains visible precipitates. | This could be a sign of oxidation or polymerization of the fatty acid.[4] | 1. Visual Inspection: Always visually inspect your solutions before use. Any discoloration or precipitation may indicate degradation.[4] 2. Discard and Replace: If you suspect degradation, it is best to discard the solution and prepare a fresh one from a new stock.[4] |
| High variability between experimental replicates. | Inconsistent sample preparation, lack of a proper internal standard, or instrument instability.[8] | 1. Standardize Workflow: Use calibrated pipettes and ensure consistent timing for all sample preparation steps.[8] 2. Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled this compound standard at the beginning of the sample preparation process for accurate quantification.[8] 3. Perform System Suitability Tests: Run system suitability tests before your analytical batch to ensure the instrument is performing optimally.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Sterile, amber glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Weigh the desired amount of the fatty acid in the sterile, amber glass vial.
-
Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mM.[4]
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.[4]
-
Overlay the solution with inert gas before sealing.
-
Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in ethanol or DMSO
-
Cell culture medium
-
Fatty-acid-free Bovine Serum Albumin (BSA) (optional, but recommended)
Procedure:
-
Prepare working solutions fresh for each experiment by diluting the stock solution in your cell culture medium immediately before use.[4]
-
To improve solubility and delivery to cells, this compound can be complexed with fatty-acid-free BSA. A general approach is to prepare a stock solution of the fatty acid complexed with BSA at a specific molar ratio (e.g., 5:1 fatty acid to BSA).[1]
-
Incubate the fatty acid-BSA solution at 37°C for 30-60 minutes to allow for complex formation.[1]
-
Further dilute the complexed solution in the cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control in your experiment (e.g., cell culture medium with the same concentration of ethanol or DMSO and BSA as the highest concentration of the fatty acid).[5]
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cis-5,8,11-Eicosatrienoic acid methyl ester 10mg/mLmethanol, =90 14602-39-2 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 5,8,11-Eicosatrienoic Acid in Plasma
Welcome to the technical support center for the quantification of 5,8,11-Eicosatrienoic Acid (Mead Acid) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying this compound in plasma challenging?
A1: The quantification of this compound (Mead Acid) in plasma presents several analytical challenges:
-
Low Endogenous Concentrations: In healthy individuals, Mead Acid is present at very low levels, often near the limit of detection of many analytical instruments. Its concentration typically rises significantly only in states of essential fatty acid deficiency.[1]
-
Chemical Instability: As a polyunsaturated fatty acid (PUFA) with three double bonds, Mead Acid is highly susceptible to oxidation during sample collection, storage, and preparation.[1] This degradation can lead to inaccurate quantification.
-
Matrix Effects: The complex nature of plasma can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting the accuracy and precision of measurements.
-
Isomeric Interference: Separation from other eicosatrienoic acid isomers can be challenging, potentially leading to overestimation if the analytical method lacks sufficient chromatographic resolution.
-
Derivatization Inefficiency: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the derivatization step to convert fatty acids into volatile esters can be incomplete or introduce artifacts, impacting quantification.
Q2: What are the expected concentrations of this compound in human plasma?
A2: The concentration of Mead Acid is a key biomarker for essential fatty acid deficiency (EFAD).[1][2] A plasma triene (this compound) to tetraene (arachidonic acid) ratio greater than 0.2 is generally considered indicative of EFAD.[2][3]
| Condition | This compound Level (% of total fatty acids) | Reference |
| Healthy Adults | ~0.16% - 0.24% | [1] |
| Essential Fatty Acid Deficiency | > 0.21% |
Q3: What is the best way to store plasma samples to ensure the stability of this compound?
A3: To minimize degradation, plasma samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C.[1] For long-term storage, overlaying the sample with an inert gas like argon or nitrogen before sealing can further prevent oxidation.[1] It is also advisable to store samples in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] The addition of an antioxidant such as butylated hydroxytoluene (BHT) during sample preparation can also help to mitigate oxidation.[3]
Q4: Which analytical technique is more suitable for quantifying this compound: GC-MS or LC-MS/MS?
A4: Both GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of Mead Acid in plasma, and the choice often depends on the specific requirements of the study and available instrumentation.
-
GC-MS offers high chromatographic resolution and is a well-established method for fatty acid analysis. However, it requires a derivatization step to convert the fatty acids into volatile fatty acid methyl esters (FAMEs), which can be time-consuming and a source of variability.[4]
-
LC-MS/MS allows for the analysis of free fatty acids without derivatization, simplifying sample preparation. It offers high sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM). However, it can be more susceptible to matrix effects.
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Detectable Peak for this compound
| Potential Cause | Troubleshooting Step |
| Low Endogenous Concentration | Concentrate the sample extract before analysis. Ensure your analytical method has a sufficiently low limit of quantification (LOQ). |
| Degradation during Sample Preparation | Minimize sample exposure to air and light. Work on ice whenever possible. Add an antioxidant like BHT to the extraction solvent. Prepare fresh samples and re-analyze. |
| Inefficient Extraction | Optimize the lipid extraction protocol. Ensure the correct solvent-to-plasma ratio and adequate mixing. |
| Suboptimal Derivatization (GC-MS) | Check the quality and age of the derivatization reagent (e.g., BF3-methanol). Ensure the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature. |
| Incorrect MS Parameters (LC-MS/MS) | Optimize MRM transitions for this compound. A common transition in negative ion mode is the deprotonated molecule [M-H]⁻ as the precursor ion (m/z 305.2) and a fragment ion corresponding to the loss of a carboxyl group or the precursor ion itself as the product ion. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting for all samples and standards. Use a validated and standardized protocol for extraction and derivatization. |
| Matrix Effects (LC-MS/MS) | Use a stable isotope-labeled internal standard for this compound if available. Perform a matrix effect study by comparing the response of the analyte in neat solution versus a post-extraction spiked plasma sample. |
| Sample Degradation | Review sample storage and handling procedures. Analyze a quality control sample with a known concentration of this compound with each batch of samples to monitor for degradation. |
| Instrumental Instability | Perform regular maintenance and calibration of the GC-MS or LC-MS/MS system. Monitor the performance of the system by injecting a standard solution periodically during the analytical run. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Total this compound in Plasma
This protocol involves the extraction of total lipids from plasma, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing an appropriate internal standard (e.g., heptadecanoic acid).
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization to FAMEs
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane. Vortex for 1 minute to extract the FAMEs.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new vial for GC-MS analysis.
3. GC-MS Parameters
| Parameter | Value |
| Column | HP-88 or equivalent polar capillary column (e.g., 100 m x 0.25 mm, 0.20 µm) |
| Injector Temperature | 250°C |
| Oven Program | Initial 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 15 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification |
Protocol 2: LC-MS/MS Analysis of Free this compound in Plasma
This protocol describes the analysis of free (non-esterified) this compound in plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | Precursor Ion (Q1): 305.2 m/z, Product Ion (Q3): 305.2 m/z or fragment |
Visualizations
Caption: Workflow for GC-MS analysis of this compound in plasma.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Logic diagram for troubleshooting low sensitivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
minimizing solvent toxicity of 5,8,11-Eicosatrienoic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent toxicity when working with 5,8,11-Eicosatrienoic acid (also known as Mead acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, or Mead acid, is an omega-9 polyunsaturated fatty acid.[1][2] Its long hydrocarbon chain makes it hydrophobic, leading to poor solubility in aqueous buffers, which is a common challenge for its use in biological assays and cell culture experiments.[3]
Q2: What are the most common solvents for dissolving this compound?
A2: The most common solvents are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[4] These organic solvents are effective at dissolving the fatty acid to create high-concentration stock solutions.[3]
Q3: What are the primary toxicity concerns associated with these solvents?
A3: Organic solvents like DMSO can be toxic to cells at higher concentrations.[3] For instance, DMSO concentrations above 2% can have cytotoxic effects on some cell lines, and even concentrations below 1% may inhibit cell growth.[5] It is crucial to determine the maximum tolerated solvent concentration for your specific cell line and experiment.[3]
Q4: What is a safe final concentration of DMSO for most cell culture experiments?
A4: Generally, a final DMSO concentration of 0.1% is considered safe for most cell lines.[3] Some robust cell lines might tolerate up to 0.5%, but it is always best to perform a dose-response curve to confirm.[3][5]
Q5: Are there less toxic alternatives to DMSO and ethanol?
A5: Yes, several strategies can be employed to reduce or avoid organic solvents. One method is complexation with cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their solubility in water.[3] Another approach is the use of a carrier protein like Bovine Serum Albumin (BSA).
Troubleshooting Guides
Issue 1: Precipitate forms when I dilute my this compound stock solution into my aqueous buffer or media.
| Possible Cause | Solution |
| Low Intrinsic Solubility | Always prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into the aqueous buffer. Direct addition of the powder to aqueous solutions is not recommended.[3][4] |
| "Salting Out" Effect | High salt concentrations in the buffer can reduce the solubility of hydrophobic compounds. When diluting the stock, add it dropwise to your pre-warmed buffer while vortexing or stirring gently to ensure rapid and even dispersion.[3] |
| Temperature Effects | The solubility of lipids can decrease at lower temperatures. Ensure your aqueous buffer or cell culture medium is warmed to the experimental temperature (e.g., 37°C for cell culture) before adding the stock solution.[3] |
Issue 2: I am observing cytotoxicity in my cell-based assays after treatment.
| Possible Cause | Solution |
| Solvent Toxicity | The final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium may be too high.[3] 1. Calculate the final solvent concentration in your experiment. 2. Perform a vehicle control experiment, treating cells with the same concentration of the solvent alone to assess its baseline toxicity.[4] 3. Reduce the final solvent concentration by preparing a more concentrated stock solution, if possible. Aim for a final DMSO concentration ≤ 0.1%.[3] |
| Inherent Compound Toxicity | This compound itself may have cytotoxic effects at the concentrations tested. Perform a dose-response experiment to determine the IC50 value of the compound on your specific cell line. |
| Oxidation of the Fatty Acid | Polyunsaturated fatty acids are susceptible to oxidation, which can lead to the formation of cytotoxic byproducts. Store stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3][6] |
Data Presentation: Solvent Properties
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | A common solvent for in vitro studies, but can have effects on cell viability at higher concentrations.[4] |
| Ethanol | ~25 mg/mL | A suitable alternative to DMSO.[4] |
| Dimethylformamide (DMF) | ~20 mg/mL | --- |
| 0.15 M Tris-HCl (pH 8.5) | ~1 mg/mL | Useful for assays where organic solvents are not desirable.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <50 µg/mL | Limited solubility; not recommended for primary stock solutions.[4] |
Table 2: General Cytotoxicity of Common Solvents
| Solvent | Maximum Tolerated Concentration (Typical) | Key Considerations |
| Dimethyl sulfoxide (DMSO) | ≤ 0.5% (0.1% recommended for sensitive assays) | Can affect cell differentiation, proliferation, and other cellular functions even at sub-toxic levels.[3][5] |
| Ethanol | ≤ 0.5% | Can induce oxidative stress and affect membrane fluidity at higher concentrations.[5] |
| Polyethylene Glycol (PEG) | 1-2% v/v | Generally low toxicity, but viscosity can be a factor. |
| Dimethylformamide (DMF) | ~0.1% | More cytotoxic than DMSO and Ethanol in some studies.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes preparing a 10 mM stock solution of this compound (MW: 306.48 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, this would be approximately 3.06 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[4]
-
Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[3][4]
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Warm the cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations.
-
Crucially, add the stock solution dropwise to the medium while gently vortexing or stirring.[3] This promotes rapid dispersion and prevents precipitation.
-
Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (ideally ≤ 0.1%).[3]
-
Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound.[4]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision flowchart for selecting a solubilization strategy.
Caption: Biosynthesis pathways of Mead Acid from Oleic Acid.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010378) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Curves for Mead Acid Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mead acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your dose-response curve experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Mead acid in cell-based assays?
A1: The optimal concentration of Mead acid can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. Based on available literature, a broad starting range to consider is 1 µM to 200 µM . For instance, in studies on human breast cancer cell lines (KPL-1), an IC50 value of 214.2 µM has been reported for growth inhibition after 72 hours of treatment[1][2]. However, for other cell types or more sensitive assays, the effective concentration may be much lower. It is always recommended to perform a preliminary dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 0.1 µM to 300 µM) to determine the optimal range for your specific experimental conditions.
Q2: I'm observing a precipitate in my Mead acid stock solution upon cooling. What should I do?
A2: Precipitation in Mead acid stock solutions, especially at high concentrations, is a common issue due to its low solubility in aqueous solutions. Here are some troubleshooting steps:
-
Gentle Warming and Sonication: Gently warm the solution to 37°C and sonicate until the solution is clear or forms a stable emulsion[3].
-
Solvent and Carrier Selection: Ensure you are using an appropriate solvent. Anhydrous ethanol or DMSO are commonly used to prepare high-concentration stock solutions[3]. For cell culture applications, it is crucial to complex Mead acid with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and facilitate its delivery to cells[3][4].
-
Reduce Concentration: If precipitation persists, consider preparing a new stock solution at a lower concentration[3].
Q3: My experimental results with Mead acid are inconsistent. What are the likely causes and solutions?
A3: Inconsistent results with Mead acid are often due to its susceptibility to degradation, particularly oxidation. As a polyunsaturated fatty acid (PUFA), Mead acid's double bonds are prone to lipid peroxidation, which can be initiated by oxygen, light, heat, and metal ions[3].
-
Sample Degradation: The most common cause of inconsistent results is the degradation of the Mead acid stock or working solutions[3].
-
Oxidation during Experiment: Oxidation can also occur in the cell culture medium during the experiment.
-
Solution: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution[3]. Ensure all buffers and media are prepared with high-purity reagents to minimize metal ion contamination, which can catalyze oxidation.
-
Q4: I am observing cytotoxicity at higher concentrations of Mead acid. How can I mitigate this?
A4: High concentrations of free fatty acids can be toxic to cells. Here are some strategies to address cytotoxicity:
-
Dose-Response Optimization: Perform a careful dose-response experiment to identify the optimal non-toxic concentration range for your specific cell line.
-
Complexing with BSA: As mentioned earlier, complexing Mead acid with fatty acid-free BSA is highly recommended. This not only improves solubility but also mimics the physiological transport of fatty acids, which can reduce cellular toxicity[4].
-
Check for Oxidation: Oxidized byproducts of Mead acid can be more cytotoxic than the parent compound. Ensure your stock solutions are fresh and properly stored to prevent the formation of these toxic products.
Data Presentation
Table 1: Reported Effective Concentrations of Mead Acid in a Cell-Based Assay
| Cell Line | Assay Type | Duration | Parameter | Value | Reference |
| KPL-1 (Human Breast Cancer) | Growth Inhibition (MTT Assay) | 72 hours | IC50 | 214.2 µM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Mead Acid-BSA Complex for Cell Culture
This protocol describes the preparation of a 10 mM Mead acid stock solution complexed with fatty acid-free BSA.
Materials:
-
Mead acid
-
Anhydrous ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, amber glass vials
-
Sonicator
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 100 mM Mead Acid Stock in Ethanol:
-
In a sterile environment, accurately weigh the required amount of Mead acid and dissolve it in anhydrous ethanol to achieve a final concentration of 100 mM.
-
Store this stock solution in an amber glass vial under argon or nitrogen at -80°C.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).
-
Sterile-filter the BSA solution using a 0.22 µm filter.
-
-
Complex Mead Acid with BSA:
-
Warm the 10% BSA solution to 37°C.
-
In a sterile tube, add the desired volume of the 100 mM Mead acid stock in ethanol.
-
Slowly add the warm 10% BSA solution to the Mead acid while gently vortexing. The final molar ratio of Mead acid to BSA should be between 2:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
The final concentration of the Mead acid-BSA complex will be 10 mM.
-
-
Storage:
-
Store the 10 mM Mead acid-BSA complex in single-use aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for a Dose-Response Experiment using Mead Acid
This protocol outlines the key steps for performing a dose-response experiment to determine the effect of Mead acid on a specific cellular endpoint (e.g., cell viability, gene expression, cytokine production).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Mead acid-BSA complex (from Protocol 1)
-
Assay-specific reagents (e.g., MTT reagent, ELISA kits, RNA extraction kits)
-
Multichannel pipette
-
Plate reader or other analytical instrument
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
-
Preparation of Mead Acid Dilutions:
-
Prepare a serial dilution of the Mead acid-BSA complex in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with BSA and the same final concentration of ethanol as the highest Mead acid concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Mead acid or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assay Performance:
-
At the end of the incubation period, perform your chosen assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance, collect supernatant for ELISA, or lyse cells for RNA extraction and qRT-PCR).
-
-
Data Analysis:
-
Plot the response (e.g., % cell viability, cytokine concentration, fold change in gene expression) against the logarithm of the Mead acid concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic model) to fit a sigmoidal dose-response curve and determine key parameters such as the EC50 or IC50.
-
Mandatory Visualization
Caption: Simplified signaling pathway of Mead acid metabolism and its role in inflammation.[5]
Caption: Experimental workflow for optimizing Mead acid dose-response curves.
Caption: Troubleshooting workflow for Mead acid dose-response experiments.
References
Technical Support Center: Overcoming Poor Cell Permeability of 5,8,11-Eicosatrienoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,8,11-Eicosatrienoic acid (mead acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor cell permeability of this omega-9 polyunsaturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound a concern in my experiments?
A1: this compound, like other long-chain polyunsaturated fatty acids, has low aqueous solubility. This inherent hydrophobicity can lead to the formation of micelles or precipitates in aqueous cell culture media, reducing the effective concentration of the fatty acid available for cellular uptake. Consequently, this can result in inconsistent and difficult-to-reproduce experimental outcomes.
Q2: What are the primary methods to enhance the cellular uptake of this compound?
A2: The most common and effective strategies to improve the delivery of mead acid to cells in culture include:
-
Complexing with Fatty Acid-Free Bovine Serum Albumin (BSA): BSA acts as a carrier, mimicking the physiological transport of fatty acids in the bloodstream and significantly increasing their solubility and availability to cells.[1][2][3]
-
Using Cyclodextrins: Cyclodextrins, particularly methyl-β-cyclodextrin, can encapsulate hydrophobic molecules like mead acid, facilitating their delivery into the aqueous medium and subsequent cellular uptake.
-
Liposomal Formulations: Encapsulating mead acid within liposomes can enhance its stability, prevent degradation, and improve its delivery across the cell membrane.
Q3: What is the optimal molar ratio of this compound to BSA for cell culture experiments?
A3: The ideal molar ratio of fatty acid to BSA can vary depending on the cell type and experimental objectives. Commonly used ratios range from 2:1 to 6:1.[4] It is crucial to determine the optimal ratio for your specific experimental setup to avoid potential lipotoxicity at higher ratios while ensuring sufficient cellular uptake.
Q4: Can I dissolve this compound in an organic solvent before adding it to my cell culture medium?
A4: Yes, organic solvents like ethanol or DMSO are often used to prepare concentrated stock solutions of fatty acids.[1] However, it is critical to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.1%) to prevent solvent-induced cytotoxicity. Always include a vehicle control in your experiments to account for any effects of the solvent.
Q5: How can I measure the cellular uptake of this compound?
A5: Several methods can be employed to quantify the cellular uptake of fatty acids:
-
Fluorescently Labeled Fatty Acid Analogs: This is a common and effective method where a fluorescent probe is attached to a fatty acid. The cellular uptake can then be measured using a fluorescence plate reader, flow cytometry, or fluorescence microscopy.[5][6]
-
Radiolabeled Fatty Acids: Using radioactively labeled mead acid allows for sensitive and direct quantification of its uptake.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These techniques can be used to measure the intracellular concentration of mead acid after extraction from the cells.[7][8]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of this compound in Cell Culture Medium
| Potential Cause | Recommended Solution | Underlying Principle |
| Poor aqueous solubility of mead acid. | Complex mead acid with fatty acid-free BSA before adding it to the culture medium.[1] | BSA acts as a carrier protein, increasing the solubility of the fatty acid in the aqueous environment. |
| High concentration of mead acid. | Perform a dose-response experiment to determine the optimal concentration for your cell line that does not lead to precipitation. | Exceeding the solubility limit of the mead acid-BSA complex can cause it to come out of solution. |
| Incorrect preparation of the mead acid-BSA complex. | Ensure the BSA is fully dissolved before slowly adding the mead acid stock solution while gently vortexing or stirring. Incubate the mixture to allow for complete complex formation. | Proper complexation is essential for maximizing the solubility of the fatty acid. |
| Use of an inappropriate solvent for the stock solution. | Use ethanol or DMSO to prepare a high-concentration stock solution of mead acid. Ensure the final solvent concentration in the medium is minimal. | A concentrated stock allows for a smaller volume to be added to the medium, reducing the risk of precipitation. |
Issue 2: Low or Inconsistent Cellular Uptake of this compound
| Potential Cause | Recommended Solution | Underlying Principle |
| Suboptimal mead acid:BSA molar ratio. | Titrate the mead acid:BSA molar ratio (e.g., 1:1, 3:1, 6:1) to find the optimal ratio for your cell type and experimental conditions.[4] | The availability of "free" fatty acid for uptake is dependent on this ratio. |
| Low expression of fatty acid transporters in the cell line. | Choose a cell line known to express fatty acid transporters like CD36, FABPs, or FATPs. | Protein-mediated transport is a key mechanism for fatty acid uptake. |
| Short incubation time. | Perform a time-course experiment to determine the optimal incubation time for maximal uptake. | Cellular uptake of fatty acids is a time-dependent process. |
| Cell confluence and health. | Ensure cells are in a logarithmic growth phase and at an appropriate confluency. | Cell health and density can significantly impact metabolic activity and nutrient uptake. |
| Inaccurate quantification method. | Use a sensitive and validated method for measuring intracellular mead acid, such as a fluorescent fatty acid uptake assay or mass spectrometry.[5][7] | An appropriate assay is crucial for obtaining reliable and reproducible data. |
Quantitative Data Summary
| Compound | Cell Line | Papp (10-6 cm/s) | Reference |
| Oleic Acid | Caco-2 | 25.3 ± 3.4 | Fenchel et al., 2011 |
| Linoleic Acid | Caco-2 | 22.1 ± 2.9 | Fenchel et al., 2011 |
| Alpha-Linolenic Acid | Caco-2 | 19.8 ± 2.5 | Fenchel et al., 2011 |
| Palmitic Acid | Caco-2 | 28.7 ± 4.1 | Fenchel et al., 2011 |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol or DMSO
-
Phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound: Dissolve the mead acid in ethanol or DMSO to a high concentration (e.g., 100 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to the desired concentration (e.g., 10% w/v). Gently warm the solution to 37°C to aid dissolution. Do not heat above 40°C to avoid denaturation. Sterile filter the BSA solution through a 0.22 µm filter.
-
Complexation: While gently vortexing the BSA solution, slowly add the mead acid stock solution to achieve the desired final molar ratio.
-
Incubation: Incubate the mixture in a 37°C water bath for at least 30 minutes to allow for complete complexation.
-
Final Dilution: The mead acid-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium.
Protocol 2: Cellular Uptake Assay using a Fluorescent Fatty Acid Analog
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
Fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid)
-
Fatty acid-free BSA
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Preparation of Fatty Acid-BSA Complex: Prepare a complex of the fluorescent fatty acid analog and fatty acid-free BSA as described in Protocol 1.
-
Cell Treatment:
-
Wash the cells twice with warm HBSS.
-
Add the HBSS containing the fluorescent fatty acid-BSA complex to the cells.
-
-
Incubation: Incubate the plate at 37°C for the desired time period.
-
Measurement:
-
To stop the uptake, remove the fatty acid-containing buffer and wash the cells three times with cold HBSS.
-
Add fresh HBSS to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Workflow for preparing and assessing mead acid cellular uptake.
Caption: Potential signaling pathways influenced by mead acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
optimizing storage conditions for 5,8,11-Eicosatrienoic acid
Welcome to the technical support center for 5,8,11-Eicosatrienoic acid (Mead Acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and troubleshooting for experiments involving this polyunsaturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For long-term stability, this compound should be stored at -20°C.[1][2] This temperature minimizes the rate of chemical degradation, including autoxidation, which is the primary degradation pathway for polyunsaturated fatty acids.[1]
Q2: How long can I store this compound?
When stored properly at -20°C, this compound is stable for at least two years.[3][4] Some suppliers indicate a stability of up to four years under these conditions.[1]
Q3: In what form should I store the acid?
This compound can be stored as a neat (undiluted) substance or as a solution in a suitable organic solvent.[1] Storing it as a solid or in an organic solvent reduces molecular mobility and exposure to oxygen compared to an aqueous solution.[1]
Q4: Are there special atmospheric conditions required for storage?
Yes, it is highly recommended to store this compound under an inert atmosphere, such as argon or nitrogen.[1] This helps to prevent oxidation by displacing oxygen.[1]
Q5: How does light affect the stability of this compound?
Exposure to light, particularly UV light, can initiate the formation of free radicals and accelerate degradation.[1] Therefore, it is crucial to protect the compound from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]
Q6: What are the recommended solvents for preparing stock solutions?
High-quality, anhydrous organic solvents are recommended for preparing stock solutions. Suitable options include:
Q7: How should I handle aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day.[5] For experiments, prepare working solutions fresh by diluting the stock solution in your aqueous experimental buffer or cell culture medium immediately before use.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results. | Degradation of this compound in the stock solution or working solution. | - Prepare fresh stock solutions in a high-quality, anhydrous organic solvent (e.g., ethanol, DMSO, DMF).[1]- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1]- Overlay the stock solution with an inert gas (argon or nitrogen) before sealing and storing at -20°C.[1]- Prepare working solutions in aqueous buffers or media immediately before each experiment.[1] |
| Solution appears yellow or contains precipitates. | This may be a sign of oxidation or polymerization. | - Visually inspect solutions before use. Any discoloration or precipitation can indicate degradation.[1]- If degradation is suspected, it is best to discard the solution and prepare a fresh one from a new stock.[1] |
| Difficulty dissolving the neat acid. | Inherent solubility characteristics. | - For cell culture experiments, consider complexing with fatty acid-free bovine serum albumin (BSA) to improve stability and delivery to cells.[6]- Gently warming the solution can aid dissolution, but avoid excessive heat which can promote oxidation.[6] |
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of chemical degradation.[1] |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Prevents oxidation by displacing oxygen.[1] |
| Light | Protect from light (amber vials or foil) | Prevents light-induced formation of free radicals.[1] |
| Form | Solid or in a suitable organic solvent | Reduces molecular mobility and exposure to oxygen.[1] |
| Solvents (Stock) | Anhydrous Ethanol, DMSO, DMF | Ensures stability of the stock solution.[1] |
| Aqueous Solutions | Prepare fresh for each experiment | Avoids degradation in aqueous environments.[1][5] |
| Handling | Equilibrate to room temperature before opening | Prevents condensation of moisture into the vial.[1] |
Solubility Data
| Solvent | Concentration |
| Ethanol | Miscible |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL |
| Dimethylformamide (DMF) | 100 mg/mL |
| 0.1 M Na2CO3 | 1 mg/mL |
Data sourced from Cayman Chemical product information.[4]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Under a stream of inert gas (argon or nitrogen), weigh the desired amount of the acid in a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous solvent (e.g., ethanol, DMSO, or DMF) to achieve the desired stock concentration.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
For long-term storage, flush the headspace of the vial with inert gas before sealing.
-
Store the stock solution at -20°C.[1]
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of fatty acids, including this compound, as fatty acid methyl esters (FAMEs).
1. Lipid Extraction:
-
For biological samples (cells, plasma, tissue), a common method is the Folch or Bligh and Dyer extraction using a chloroform/methanol mixture.[7]
-
The extraction is typically initiated by adding methanol and an internal standard (a deuterated version of a fatty acid) to the sample.[8]
-
After homogenization (for tissues) and vortexing, phase separation is induced, and the organic layer containing the lipids is collected.[7][8]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Derivatization is necessary for GC-MS analysis of fatty acids.[7]
-
A common method involves transesterification using boron trifluoride (BF3) in methanol.[6]
-
The dried lipid extract is heated with BF3-methanol, and the resulting FAMEs are then extracted into an organic solvent like hexane.[6]
3. GC-MS Analysis:
-
Column: A capillary column suitable for FAME analysis, such as a CP-Sil 88 or SP-2560, is typically used.[8]
-
Injector and Transfer Line Temperatures: Set to approximately 250°C and 280°C, respectively.[2]
-
Oven Temperature Program: A typical program might start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C to bake out the column.[2]
-
Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI can provide higher sensitivity.[2]
-
Data Analysis: The FAMEs are identified based on their retention times and mass spectra compared to known standards. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for the analysis of eicosanoids, including this compound.
1. Sample Preparation:
-
For biological samples, solid-phase extraction (SPE) is often used to isolate eicosanoids.[9]
-
The sample is loaded onto an SPE column (e.g., C18), washed, and then the eicosanoids are eluted with an organic solvent like methanol.[9]
-
The eluate is dried and reconstituted in the mobile phase for HPLC analysis.[9]
2. HPLC-MS/MS Analysis:
-
Column: A reverse-phase C18 column is commonly used for separation.[9]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) with a small amount of acid (e.g., formic acid, acetic acid) is typically employed.[9][10]
-
Detection: Mass spectrometry (MS), often tandem MS (MS/MS), is used for sensitive and specific detection and quantification.[11]
-
Data Analysis: Compounds are identified based on their retention time and specific mass transitions (parent and fragment ions). Quantification is achieved by comparing the analyte's response to that of an internal standard.[9]
Visual Guides
Caption: A workflow diagram for troubleshooting inconsistent experimental results.
Caption: Factors influencing the optimal storage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mpbio.com [mpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mead Acid Micelle Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mead acid, specifically addressing challenges related to micelle formation.
Frequently Asked Questions (FAQs)
Q1: What is Mead acid and why is it used in research?
A: Mead acid (20:3, n-9) is a polyunsaturated omega-9 fatty acid.[1] Chemically, it is a carboxylic acid with a 20-carbon chain and three cis double bonds.[1] In research, it is often used as an indicator of essential fatty acid deficiency.[1] Additionally, Mead acid and its metabolites have roles in inflammatory processes and cellular signaling, making it a molecule of interest in various biomedical research fields.[2][3][4]
Q2: What are micelles and why is their formation important for Mead acid applications?
A: Micelles are spherical aggregates of amphiphilic molecules, like fatty acids, that form in aqueous solutions. The hydrophobic tails of the fatty acids orient towards the center of the sphere, while the hydrophilic heads face the surrounding water. This structure allows for the solubilization of hydrophobic substances, such as Mead acid itself or other poorly water-soluble drugs, in aqueous environments. Proper micelle formation is crucial for creating stable formulations for drug delivery and for studying the biological activity of Mead acid in aqueous experimental systems.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A: The Critical Micelle Concentration (CMC) is the specific concentration of an amphiphile, like Mead acid, at which micelles begin to form spontaneously. Below the CMC, the molecules exist primarily as individual monomers. Above the CMC, any additional molecules will aggregate to form micelles. Knowing the CMC is critical for designing experiments as it determines the concentration range needed to ensure micelle formation and to avoid issues like precipitation.
Q4: What is the expected Critical Micelle Concentration (CMC) for Mead acid?
Troubleshooting Guide: Micelle Formation Issues with Mead Acid
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the solution | The concentration of Mead acid is below the Critical Micelle Concentration (CMC), leading to poor solubility. | - Increase the concentration of Mead acid to be above its expected CMC.- Prepare the sodium salt of Mead acid, which has higher aqueous solubility.- Add a small amount of a co-solvent like ethanol to the aqueous solution. |
| The pH of the solution is not optimal for micelle formation. The carboxyl head group of the fatty acid needs to be ionized. | Adjust the pH of the solution to be slightly basic (e.g., pH 7.5-8.5) to ensure the carboxyl group is deprotonated, which promotes micelle formation. | |
| The temperature of the solution is too low. | Gently warm the solution. For many fatty acids, micelle formation is favored at temperatures slightly above room temperature. | |
| Inconsistent experimental results | Micelles are not forming uniformly or are unstable over time. | - Use sonication to provide energy for uniform micelle formation after dissolving the Mead acid.- Ensure the solution is well-mixed and allowed to equilibrate.- Store the micellar solution properly, protected from light and oxygen, to prevent degradation of the unsaturated fatty acid. |
| The presence of impurities or interfering substances in the buffer or water. | Use high-purity water and reagents. Filter the buffer solution before use. | |
| Difficulty reproducing micelle size and distribution | Variations in the preparation protocol. | - Standardize the entire protocol, including the rate of addition of Mead acid, mixing speed and duration, sonication parameters (if used), and temperature.- Characterize the micelles after preparation using techniques like Dynamic Light Scattering (DLS) to ensure consistency between batches. |
Data Summary
The following table summarizes key physicochemical properties of Mead acid and provides an estimated CMC based on available data for similar fatty acids.
| Property | Value | Source |
| Chemical Name | (5Z,8Z,11Z)-Icosa-5,8,11-trienoic acid | [1] |
| Molecular Formula | C₂₀H₃₄O₂ | [1] |
| Molar Mass | 306.48 g/mol | [1] |
| Appearance | Colorless oil | ChemicalBook |
| Solubility | DMF, DMSO, Ethanol | ChemicalBook |
| Estimated CMC | Micromolar to low millimolar range (experimental determination recommended) | N/A |
Experimental Protocols
Protocol for Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy
Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles, and the I₁/I₃ ratio decreases. By plotting the I₁/I₃ ratio against the logarithm of the Mead acid concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.
Materials:
-
Mead acid
-
Pyrene stock solution (e.g., 0.2 mM in ethanol)
-
High-purity water or buffer of choice
-
Fluorometer
Procedure:
-
Prepare a series of aqueous solutions with varying concentrations of Mead acid, spanning a range above and below the estimated CMC.
-
To each Mead acid solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar range (e.g., 200 nM). Ensure the final concentration of the solvent from the pyrene stock is minimal (e.g., <0.1% v/v).
-
Mix each solution thoroughly and allow them to equilibrate.
-
Measure the fluorescence emission spectrum of each sample (excitation wavelength ~334 nm, emission scan from 350 nm to 450 nm).
-
Record the intensities of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the Mead acid concentration.
-
The CMC is the concentration at the midpoint of the transition in the sigmoidal curve.
Protocol for Micelle Size Characterization using Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations. This information is used to determine the hydrodynamic diameter and size distribution of the micelles.
Materials:
-
Mead acid micelle solution
-
Dynamic Light Scattering (DLS) instrument
-
Clean, dust-free cuvettes
Procedure:
-
Prepare the Mead acid micelle solution at a concentration significantly above the CMC.
-
Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.
-
Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument.
-
Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement angle (typically 90° or 173°).
-
Perform the DLS measurement. The instrument will acquire data over a set period, and the software will perform a correlation analysis to determine the particle size distribution.
-
Analyze the results to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for a relatively monodisperse sample.
Visualizations
Signaling Pathway of Mead Acid in Inflammation
Caption: Simplified signaling pathway of Mead acid in modulating inflammation.
Experimental Workflow for Troubleshooting Micelle Formation
Caption: A logical workflow for troubleshooting common issues in Mead acid micelle preparation.
References
addressing baseline noise in 5,8,11-Eicosatrienoic acid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline noise and other common issues encountered during the chromatography of 5,8,11-Eicosatrienoic acid (Mead acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound, also known as Mead acid, is an omega-9 polyunsaturated fatty acid.[1] Unlike essential fatty acids, it can be synthesized by the body from oleic acid. Its presence in significant amounts in blood and tissues is a biomarker for essential fatty acid deficiency.[1] Accurate analysis of Mead acid is crucial for research in nutrition, as well as in studies of inflammation, cancer, and other pathological processes where it may play a role.
Q2: Which chromatographic technique is better for analyzing this compound: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC are suitable for the analysis of this compound, and the choice depends on the specific requirements of the experiment.
-
Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), offers high resolution for separating fatty acid isomers.[1][2] However, it requires a derivatization step to convert the non-volatile fatty acid into a volatile fatty acid methyl ester (FAME).[3][4][5]
-
High-Performance Liquid Chromatography (HPLC) , especially with tandem mass spectrometry (LC-MS/MS), can often analyze the free fatty acid without derivatization, providing high sensitivity and specificity.[1][6]
Q3: Why is derivatization necessary for the GC analysis of this compound?
A3: Free fatty acids like this compound are not volatile enough for direct GC analysis.[4][5] The derivatization process, typically through esterification to form a fatty acid methyl ester (FAME), increases the volatility of the analyte, allowing it to be vaporized in the GC inlet and travel through the column.[4][5] This process also reduces the polarity of the molecule, leading to better peak shapes and improved separation.[5]
Q4: How can I prevent the degradation of this compound during sample preparation and storage?
A4: As a polyunsaturated fatty acid, this compound is susceptible to oxidation.[7] To minimize degradation, it is crucial to handle samples with care. Key preventative measures include:
-
Adding an antioxidant, such as butylated hydroxytoluene (BHT), to the sample upon collection.[1]
-
Storing samples at -80°C for long-term stability.[7]
-
Using amber glass vials to protect from light.[7]
-
Working with deoxygenated solvents and overlaying samples with an inert gas like argon or nitrogen.[7]
Troubleshooting Guides
Issue 1: High Baseline Noise in the Chromatogram
High baseline noise can obscure peaks of interest and lead to inaccurate quantification. The following sections detail potential causes and solutions for both GC and HPLC analysis.
| Potential Cause | Description | Recommended Solution(s) |
| Column Bleed | The stationary phase of the GC column degrades at high temperatures, leading to a rising baseline. | Condition the column at a temperature slightly above the final method temperature. If the bleed is excessive, the column may be old or damaged and require replacement.[8] |
| Contaminated Carrier Gas | Impurities in the carrier gas (e.g., oxygen, moisture, hydrocarbons) can cause a noisy baseline. | Ensure the use of high-purity gas and install or replace gas purifiers and traps. |
| Septum Bleed | Small particles from the injection port septum can break off and enter the column, causing ghost peaks and baseline noise. | Use high-quality, low-bleed septa and replace them regularly. Ensure the septum purge is functioning correctly. |
| Dirty Injector Liner | Residue from previous injections can accumulate in the injector liner and slowly bleed into the column. | Regularly inspect and clean or replace the injector liner.[8] |
| Detector Contamination | Over time, the detector can become contaminated, leading to increased noise. | Follow the manufacturer's instructions for cleaning the specific detector (e.g., FID, MS source).[9] |
| Potential Cause | Description | Recommended Solution(s) |
| Mobile Phase Contamination | Impurities in the solvents or additives can contribute to baseline noise.[10] | Use HPLC-grade solvents and high-purity additives. Prepare fresh mobile phase daily and filter it before use.[10] |
| Inadequate Degassing | Dissolved gas in the mobile phase can form bubbles in the detector flow cell, causing spikes and noise.[10] | Degas the mobile phase using an inline degasser, helium sparging, or sonication. |
| Poor Mobile Phase Mixing | Inconsistent mixing of gradient solvents can lead to baseline fluctuations. | Ensure the gradient mixer is functioning correctly. Premixing solvents for isocratic analysis can also help. |
| Detector Flow Cell Issues | Contamination or air bubbles in the detector flow cell can cause significant noise. | Flush the flow cell with a strong solvent like methanol or isopropanol. If the problem persists, carefully clean the flow cell according to the manufacturer's protocol.[10] |
| Temperature Fluctuations | Changes in ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift and noise, especially with RI detectors. | Maintain a stable laboratory temperature and use a column oven to control the column temperature.[10] |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC Analysis
This protocol is a general guideline for the esterification of fatty acids using BF₃-methanol.
Materials:
-
Sample containing this compound
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To your dried lipid extract, add 1-2 mL of 14% BF₃-methanol.
-
Cap the vial tightly and heat at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.
-
Vortex the mixture thoroughly for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for injection into the GC.
Adapted from Restek and Sigma-Aldrich derivatization guides.[4][5]
Protocol 2: HPLC-UV Analysis of Free this compound
This protocol provides a starting point for the analysis of underivatized this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid or Formic Acid |
| Gradient | Start with a composition suitable for retaining the analyte (e.g., 70% B), then ramp up to a higher organic content (e.g., 100% B) to elute it. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | UV at 205-210 nm |
| Injection Volume | 10-20 µL |
Note: The addition of a weak acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. aocs.org [aocs.org]
Validation & Comparative
Validating 5,8,11-Eicosatrienoic Acid as a Premier Biomarker for Essential Fatty Acid Deficiency
A Comparative Guide for Researchers and Drug Development Professionals
Essential Fatty Acid Deficiency (EFAD) is a nutritional condition arising from inadequate intake of linoleic acid (LA) and α-linolenic acid (ALA), the foundational precursors to long-chain polyunsaturated fatty acids crucial for numerous physiological functions. The timely and accurate diagnosis of EFAD is paramount in both clinical practice and research. This guide offers an objective comparison of 5,8,11-eicosatrienoic acid (Mead acid) and its derivative, the Holman Index, against other potential biomarkers for EFAD, substantiated by experimental data and detailed methodologies.
The Central Role of Mead Acid in EFAD Diagnosis
In the absence of sufficient dietary LA and ALA, the body initiates a compensatory mechanism by synthesizing Mead acid (20:3n-9) from oleic acid.[1][2] This physiological response renders Mead acid a direct and specific indicator of EFAD.[1] The enzymatic machinery responsible for this synthesis, primarily desaturases and elongases, exhibits a preferential affinity for omega-3 and omega-6 fatty acids. Consequently, a notable surge in Mead acid synthesis occurs only when the primary substrates, LA and ALA, are scarce.[1][3]
The most widely accepted biochemical marker for EFAD is the triene:tetraene (T:T) ratio, also known as the Holman Index.[1] This ratio quantifies the level of Mead acid (a triene) relative to arachidonic acid (ARA), a tetraenoic acid derived from linoleic acid. A T:T ratio exceeding 0.2 is generally considered indicative of biochemical EFAD, with clinical manifestations often emerging at ratios above 0.4.[1][4][5]
Comparative Analysis of EFAD Biomarkers
The following table summarizes quantitative data for key EFAD biomarkers, providing a clear basis for comparison.
| Biomarker | Normal/Sufficient Range | EFAD Indicative Range | Sample Type | Key Considerations |
| Mead Acid (20:3n-9) | 7-30 nmol/mL (≥18 years)[1] | Markedly elevated; specific values can vary[1] | Serum, Plasma, Erythrocytes | Directly synthesized in response to LA and ALA deficiency.[1] |
| Triene:Tetraene (T:T) Ratio (Holman Index) | Typically <0.02 in healthy individuals on a standard diet.[1][4] | > 0.2 (biochemical EFAD), > 0.4 (clinical EFAD).[1] | Serum, Plasma | The most established and widely used biochemical marker for EFAD.[1] |
| Linoleic Acid (18:2n-6) | Varies with age and diet. | Significantly decreased.[1][6] | Serum, Plasma, Erythrocytes | A direct measure of the primary essential omega-6 fatty acid. |
| Arachidonic Acid (20:4n-6) | Varies with age and diet. | Decreased.[1] | Serum, Plasma, Erythrocytes | The key metabolic product of linoleic acid. |
| Omega-3 Index (EPA + DHA) | >8% (low cardiovascular risk).[1][3] | Not a direct EFAD marker but reflects omega-3 status. | Red Blood Cell Membranes | Provides context on overall polyunsaturated fatty acid status. |
Experimental Protocols
Accurate quantification of fatty acids is crucial for the reliable diagnosis of EFAD. Below are detailed methodologies for two common analytical techniques.
Gas Chromatography (GC) for Fatty Acid Profiling
This method is widely used for the separation and quantification of fatty acid methyl esters (FAMEs).
1. Sample Preparation:
-
Collect blood samples in EDTA-containing tubes following a 12-hour fast.[1]
-
Separate plasma via centrifugation.[1]
-
To 200 µL of plasma, add a known amount of an internal standard (e.g., C13:0).[1]
2. Transesterification to FAMEs:
-
Add 1 mL of methanol/methylene chloride (3:1, v/v) followed by 200 µL of acetyl chloride.[1]
-
Incubate at 100°C for one hour.
-
After cooling, add 1 mL of 7% potassium carbonate.
-
Vortex and then centrifuge the mixture.[1]
-
Collect the upper hexane layer containing the FAMEs and dry it under a stream of nitrogen.[1]
3. GC Analysis:
-
Column: SP-2560 polar fused silica capillary column (100 m x 0.25 mm x 0.2 µm).[1]
-
Carrier Gas: Nitrogen.[1]
-
Temperature Program: Initial temperature of 140°C (hold for 5 min), ramp to 240°C at 2°C/min (hold for 10 min), and a final ramp to 245°C at 5°C/min (hold for 5 min).[1]
-
Detection: Flame Ionization Detector (FID).
-
Quantification: Compare peak areas of individual FAMEs to the internal standard.
High-Performance Liquid Chromatography (HPLC) for Fatty Acid Analysis
This method is highly sensitive and provides structural confirmation of fatty acids.
1. Sample Preparation and Derivatization:
-
Extract total lipids from the sample (e.g., using a modified Folch procedure).
-
Saponify the lipid extract to release free fatty acids.
-
Evaporate to dryness and add 18-crown-6 in acetonitrile and 4-bromophenacyl bromide.[1]
-
Heat the mixture at 80°C for 15 minutes to form phenacyl esters.[1]
2. HPLC Analysis:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detector (monitoring the phenacyl esters).[1]
-
Quantification: Use a calibration curve generated from known concentrations of fatty acid standards.
Visualizing the Biochemical Landscape of EFAD
Diagrams illustrating the key signaling pathways and a general experimental workflow can aid in understanding the validation of Mead acid as an EFAD biomarker.
Caption: EFAD metabolic pathway shift.
Caption: Biomarker validation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Essential Fatty Acid Deficiency Associates with Growth Faltering and Environmental Enteric Dysfunction in Children - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5,8,11-Eicosatrienoic Acid and 5,8,11,14-Eicosatetraynoic Acid (ETYA) for Researchers
This guide provides a comprehensive comparison of 5,8,11-eicosatrienoic acid, also known as Mead acid, and 5,8,11,14-eicosatetraynoic acid (ETYA). It is designed for researchers, scientists, and drug development professionals to objectively evaluate the biochemical and pharmacological properties of these two structurally related fatty acids. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of their roles in biochemical pathways.
Introduction
This compound (Mead acid) and 5,8,11,14-eicosatetraynoic acid (ETYA) are both 20-carbon fatty acids that play significant roles in the study of eicosanoid metabolism. However, their mechanisms of action and experimental applications differ substantially. Mead acid, an omega-9 polyunsaturated fatty acid with three cis-double bonds, is primarily known as a biomarker for essential fatty acid deficiency and acts as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] In contrast, ETYA is a synthetic analog of arachidonic acid characterized by four triple bonds, which confer potent inhibitory activity against both COX and LOX pathways.[3]
Chemical Structures and Properties
The fundamental difference between Mead acid and ETYA lies in their unsaturation. Mead acid possesses three double bonds, making it a substrate for enzymatic processing, while ETYA's four triple bonds are key to its function as an enzyme inhibitor.
| Property | This compound (Mead Acid) | 5,8,11,14-Eicosatetraynoic Acid (ETYA) |
| Molecular Formula | C₂₀H₃₄O₂ | C₂₀H₂₄O₂ |
| Molecular Weight | 306.5 g/mol | 296.4 g/mol |
| Unsaturation | Three cis-double bonds | Four triple bonds (alkynes) |
| Primary Role | Substrate for COX and LOX enzymes | Inhibitor of COX and LOX enzymes |
Biochemical Activity and Quantitative Comparison
The primary distinction in the biochemical activity of these two compounds is that Mead acid is a substrate that is metabolized by COX and LOX enzymes to produce eicosanoids, whereas ETYA is a potent inhibitor of these same enzymes.
This compound (Mead Acid) as a Substrate
Mead acid is converted by lipoxygenase and cyclooxygenase into various lipid mediators.[1][2] For instance, 5-lipoxygenase metabolizes Mead acid into leukotriene A₃ (LTA₃). However, the subsequent conversion to LTB₃ is inefficient. This differential metabolism compared to arachidonic acid (which is converted to LTA₄ and then readily to LTB₄) is a key area of research. While it acts as a substrate, specific IC₅₀ values for Mead acid as an inhibitor of COX and LOX are not prominently reported in the literature, underscoring its role as a precursor rather than a potent antagonist.
5,8,11,14-Eicosatetraynoic Acid (ETYA) as an Inhibitor
ETYA is a well-characterized non-selective inhibitor of both the cyclooxygenase and lipoxygenase pathways. Its triple bonds are crucial for its inhibitory activity. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of ETYA against various enzymes in the eicosanoid pathway.
| Target Enzyme | IC₅₀ (µM) |
| Cyclooxygenase (overall) | 14 |
| 12-Lipoxygenase (human) | 0.46[4] |
| 5-Lipoxygenase | 25 |
| LTC₄ Biosynthesis | 5[5] |
Note: Some literature may refer to a similar compound, 8,11,14-Eicosatriynoic acid, which also shows inhibitory activity against COX (IC₅₀ = 14 µM), 12-LOX (IC₅₀ = 0.46 µM), and 5-LOX (IC₅₀ = 25 µM).[4][6] Another related compound, 5,8,11-Eicosatriynoic acid, has reported IC₅₀ values of 24 µM for 12-lipoxygenase and 340 µM for cyclooxygenase.[5]
Signaling Pathways
The metabolism of arachidonic acid is a central pathway in inflammation. Both Mead acid and ETYA interact with this pathway, but in opposing ways.
Arachidonic Acid Cascade and the Action of ETYA
ETYA acts as a dual inhibitor of the COX and LOX pathways, thereby blocking the production of prostaglandins and leukotrienes from arachidonic acid.
Metabolism of Mead Acid in the 5-Lipoxygenase Pathway
Mead acid serves as a substrate for 5-lipoxygenase, leading to the production of LTA₃. This pathway is analogous to the conversion of arachidonic acid to LTA₄.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for studying the effects of these fatty acids. Below are representative methodologies for key assays.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
Principle: The peroxidase component of COX catalyzes the oxidation of a fluorogenic probe in the presence of arachidonic acid, resulting in a fluorescent product. The rate of fluorescence increase is proportional to COX activity.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, a fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP), and the COX enzyme (COX-1 or COX-2).
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, ADHP, and the enzyme.
-
Inhibitor Addition: Add the test compound (ETYA) or vehicle control.
-
Initiation: Start the reaction by adding arachidonic acid.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition and calculate the IC₅₀ value from a dose-response curve.
Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)
This assay determines the inhibitory effect of a compound on LOX activity.
Principle: Lipoxygenases catalyze the formation of hydroperoxides from polyunsaturated fatty acids, creating a conjugated diene system that absorbs light at 234 nm. The increase in absorbance at this wavelength is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation: Prepare a buffer solution (e.g., 0.2 M borate buffer, pH 9.0), a substrate solution of linoleic acid, and the lipoxygenase enzyme solution.
-
Assay Setup: In a cuvette, mix the buffer and the enzyme solution.
-
Inhibitor Addition: Add the test compound (ETYA) dissolved in a suitable solvent (e.g., DMSO) or the solvent alone for the control. Incubate for a short period.
-
Initiation: Start the reaction by adding the linoleic acid substrate solution.
-
Measurement: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition and determine the IC₅₀ value.
Effects Independent of COX/LOX Inhibition
While the primary mechanism of ETYA is the inhibition of eicosanoid synthesis, some studies suggest that it may have other cellular effects. For instance, ETYA has been reported to affect desaturase enzymes involved in fatty acid metabolism.[3] Further research is needed to fully elucidate these non-canonical mechanisms.
Experimental Workflow for Comparative Analysis
To directly compare the effects of Mead acid and ETYA, a logical experimental workflow can be employed.
Conclusion
This compound (Mead acid) and 5,8,11,14-eicosatetraynoic acid (ETYA) are valuable research tools for investigating the complex roles of eicosanoid pathways. Their distinct mechanisms of action—Mead acid as a substrate and ETYA as a potent inhibitor—offer complementary approaches to understanding the physiological and pathological roles of COX and LOX enzymes and their metabolic products. For researchers aiming to block eicosanoid production, ETYA is a potent and well-characterized tool. Conversely, Mead acid provides a unique substrate to study the production and function of alternative eicosanoids, particularly in the context of essential fatty acid deficiency. The choice between these two fatty acids will depend on the specific experimental question being addressed.
References
- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of 5,8,11,14-eicosatetraynoic acid on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to Activity Confirmation Assays for 5,8,11-Eicosatrienoic Acid (Mead Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of activity confirmation assays for 5,8,11-Eicosatrienoic acid, also known as Mead acid. It details its performance in key biological assays and compares it with viable alternatives, supported by experimental data. This document is intended to aid in the selection of appropriate compounds and methodologies for research into inflammation and related signaling pathways.
Introduction to this compound (Mead Acid)
This compound is an omega-9 polyunsaturated fatty acid that accumulates in tissues during essential fatty acid deficiency.[1] It is synthesized endogenously from oleic acid and can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, making it an important molecule in the study of eicosanoid signaling pathways.[1][2] Its structural similarity to arachidonic acid allows it to act as a competitive inhibitor and alternative substrate for these enzymes, thereby modulating inflammatory responses. A structurally similar compound, 5,8,11-Eicosatriynoic acid (ETI), which contains triple bonds instead of double bonds, is a well-characterized inhibitor of both LOX and, at higher concentrations, COX enzymes.[3][4] Due to the limited availability of direct inhibitory data for Mead acid, data for ETI is often used as a proxy to understand its potential effects.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 5,8,11-Eicosatriynoic acid (ETI) and selected alternatives against key enzymes in the arachidonic acid cascade. It is important to note that these values are compiled from various sources, and experimental conditions may differ.
| Compound | Target Enzyme(s) | IC50 (µM) | Organism/Cell Line |
| 5,8,11-Eicosatriynoic Acid (ETI) | COX (overall) | 14 | Not Specified[3] |
| 5-LOX | ~5 (for LTC4 biosynthesis) | Mouse mastocytoma cells[4] | |
| 12-LOX | 24 | Human platelets[4] | |
| Licofelone | COX (overall) | 0.21 | Not Specified[5] |
| 5-LOX | 0.18 | Not Specified[5] | |
| Flavocoxid | COX-1 (peroxidase) | 12.3 (µg/mL) | In vitro enzyme assay |
| COX-2 (peroxidase) | 11.3 (µg/mL) | In vitro enzyme assay | |
| 5-LOX | 45 (µg/mL) | In vitro enzyme assay | |
| Stearidonic Acid | 5-LOX | Reduces leukotriene synthesis by 50% at 20 µM | Human leukocytes[6] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of these compounds, the following diagrams illustrate the arachidonic acid cascade, the biosynthetic pathway of Mead acid, and a general workflow for enzyme inhibition assays.
Caption: Simplified overview of the arachidonic acid metabolic pathways and points of inhibition.
Caption: Biosynthetic pathways of Mead acid from oleic acid.[1][7]
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assaying the inhibitory activity of compounds against lipoxygenase and cyclooxygenase enzymes.
Lipoxygenase Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of a compound on 5-lipoxygenase activity.
Principle: Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids, resulting in the formation of a conjugated diene that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.
Materials:
-
5-Lipoxygenase enzyme solution
-
Arachidonic acid (substrate) solution
-
Borate buffer (pH 9.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the 5-LOX enzyme and arachidonic acid in the borate buffer. Prepare serial dilutions of the test compound.
-
Assay Reaction: In a quartz cuvette, mix the borate buffer, the enzyme solution, and the test compound solution (or solvent for the control).
-
Incubation: Incubate the mixture for 5 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to the cuvette.
-
Measurement: Immediately measure the increase in absorbance at 234 nm over a period of 5 minutes, taking readings every 30 seconds.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 using a colorimetric approach.
Principle: The peroxidase activity of COX enzymes is utilized to measure their activity. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Tris-HCl buffer
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzyme, arachidonic acid, hematin, and the test inhibitor in Tris-HCl buffer.
-
Assay Reaction: In a 96-well plate, add the Tris-HCl buffer, hematin, and the COX enzyme. Add the test inhibitor solution (or solvent for the control).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Color Development: Add the chromogenic substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.
-
Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.[3]
Comparison with Alternatives
Licofelone
Licofelone is a potent dual inhibitor of both COX and 5-LOX pathways.[5] Preclinical data suggests it has a favorable gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8] Its balanced inhibition of both pathways may offer a broader spectrum of anti-inflammatory activity.[5]
Flavocoxid
Flavocoxid is a botanical extract containing baicalin and catechin that acts as a dual inhibitor of COX-1/COX-2 and 5-LOX.[9] Its mechanism of action also involves antioxidant effects and modulation of the NF-κB signaling pathway.[9][10] This multi-pathway inhibition may contribute to its clinical efficacy and safety profile.[11]
Stearidonic Acid
Stearidonic acid is an omega-3 fatty acid that has been shown to inhibit the 5-lipoxygenase pathway.[6] As a naturally occurring dietary component, it represents a nutritional approach to modulating lipid signaling. Studies have shown that it can suppress inflammatory responses by inhibiting NF-κB and MAPK signaling pathways.[12]
Conclusion
This compound (Mead acid) and its analog, 5,8,11-Eicosatriynoic acid, are valuable tools for studying the arachidonic acid cascade due to their inhibitory effects on COX and LOX enzymes. However, a range of alternatives, including the dual inhibitor Licofelone, the multi-pathway modulator Flavocoxid, and the dietary fatty acid Stearidonic acid, offer different profiles of potency, selectivity, and mechanisms of action. The choice of compound for research or drug development will depend on the specific experimental goals, such as targeting a specific enzyme isoform or modulating multiple inflammatory pathways. The provided data and protocols serve as a guide to aid in this selection process and to facilitate the design of robust and reproducible activity confirmation assays.
References
- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flavocoxid, a Nutraceutical Approach to Blunt Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavocoxid: A Botanical Extract Acts as a Balanced Inhibitor of Multiple Inflammatory Pathways - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 11. ffhdj.com [ffhdj.com]
- 12. Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mead Acid's Effects on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclooxygenase Isoforms
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid and other polyunsaturated fatty acids into prostanoids, which are key biological mediators.[1][2][3] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite sharing a similar structure and catalyzing the same primary reaction, exhibit significant differences in their expression, regulation, and physiological roles.[2]
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostanoids that regulate homeostatic functions.[1][2] These include maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[2]
COX-2 , in contrast, is typically an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and growth factors.[1][2] Consequently, COX-2 is primarily associated with inflammation, pain, and fever.[2] This difference in function is the basis for the development of selective COX-2 inhibitors as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[4]
Mead Acid as a Cyclooxygenase Substrate
Mead acid (eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid. Its structure is similar to that of arachidonic acid, the primary substrate for both COX-1 and COX-2. Given this structural similarity, it is anticipated that Mead acid can also serve as a substrate for both COX isoforms, leading to the production of various prostanoid-like molecules. However, the efficiency of its metabolism and its potential inhibitory effects on the processing of other fatty acids by COX-1 and COX-2 are subjects of ongoing research.
Quantitative Comparison of COX-1 and COX-2
While specific inhibitory concentration (IC50) values for Mead acid against COX-1 and COX-2 are not found in the reviewed literature, a comparative table of the general characteristics of the two enzymes and their interaction with the common substrate, arachidonic acid, is presented below. This information provides a basis for understanding how Mead acid might interact differently with each isoform.
| Characteristic | COX-1 | COX-2 |
| Expression | Constitutive | Inducible |
| Physiological Role | Homeostasis (e.g., gastric protection, platelet aggregation) | Inflammation, pain, fever |
| Active Site Volume | Smaller | Larger |
| Substrate Preference | Primarily arachidonic acid | Broader substrate range, including endocannabinoids[5] |
| Arachidonic Acid Km (ovine) | 4.67 ± 0.56 μM[6] | 1.94 ± 0.39 μM[6] |
| Arachidonic Acid Km (human) | ~2.9 - 3.7 μM[6] | 3.66 ± 0.51 μM[6] |
Experimental Protocols
To facilitate the direct comparative analysis of Mead acid's effects on COX-1 and COX-2, the following detailed experimental protocols are provided. These protocols are based on established methodologies for assessing cyclooxygenase activity and inhibition.
Protocol 1: In Vitro Cyclooxygenase Activity Assay
This protocol describes a method to measure the activity of purified COX-1 and COX-2 or the activity in tissue homogenates in the presence of Mead acid.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Tissue homogenates (optional, if studying endogenous enzyme activity)
-
Mead acid
-
Arachidonic acid (as a reference substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Phenol (or other reducing cosubstrate)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) or other relevant prostanoids
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 in the assay buffer. If using tissue homogenates, prepare them according to standard laboratory procedures.
-
Inhibitor/Substrate Preparation: Prepare a stock solution of Mead acid in a suitable solvent (e.g., ethanol or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested. Prepare a solution of arachidonic acid to be used as the substrate.
-
Reaction Setup: In a microplate, add the assay buffer, heme, and phenol to each well.
-
Add the desired concentration of Mead acid (or vehicle control) to the appropriate wells.
-
Add the COX-1 or COX-2 enzyme solution to each well.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for any potential time-dependent inhibition.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., a solution of a strong acid like HCl).
-
Quantification of Prostanoids: Measure the concentration of a specific prostanoid (e.g., PGE2) in each well using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of Mead acid compared to the vehicle control.
Protocol 2: Determination of IC50 Values
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Mead acid for both COX-1 and COX-2.
Procedure:
-
Follow the procedure for the In Vitro Cyclooxygenase Activity Assay using a range of at least 6-8 different concentrations of Mead acid.
-
For each concentration, calculate the percentage of inhibition of enzyme activity.
-
Plot the percentage of inhibition against the logarithm of the Mead acid concentration.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[7] The IC50 is the concentration of Mead acid that causes a 50% reduction in enzyme activity.[4]
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Inhibition of Lipoxygenase by 5,8,11-Eicosatrienoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 5,8,11-Eicosatrienoic acid (ETI) on lipoxygenase (LOX) enzymes, alongside a selection of alternative inhibitors. The data presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide standardized protocols for validation.
Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes.[1] The inhibition of these enzymes is a key area of research for the development of treatments for a variety of inflammatory diseases. 5,8,11-Eicosatriynoic acid (ETI) is a well-characterized inhibitor of lipoxygenase, acting as a competitive inhibitor by competing with the endogenous substrate, arachidonic acid, for the active site of the enzyme.[1]
Quantitative Comparison of Lipoxygenase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternative lipoxygenase inhibitors against various LOX isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Target LOX Isoform | IC50 Value (µM) | Mechanism of Action |
| 5,8,11-Eicosatriynoic Acid (ETI) | 12-LOX (platelets) | 24[1] | Competitive inhibitor[1] |
| LTC4 Biosynthesis | 5[1] | ||
| 8,11,14-Eicosatriynoic Acid | 12-LOX (human) | 0.46[2][3] | Inhibitor of prostaglandin and leukotriene biosynthesis[2][3] |
| 5-LOX | 25[2][3] | ||
| Cyclooxygenase | 14[2][3] | ||
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX | 8[4] | Redox-type inhibitor; maintains the iron in the active site in its inactive ferrous (Fe2+) state.[5] |
| 15-LOX | 3.8[4] | ||
| Zileuton | 5-LOX (human blood) | 2.6[6] | Iron-chelating and redox-active inhibitor; chelates the iron in the active site and stabilizes its inactive state.[7] |
| 5-LOX (rat leukocytes) | 0.3 | ||
| 5-LOX (rat basophilic leukemia) | 0.5 | ||
| Baicalein | 12-LOX | 0.12[7] | Flavonoid that inhibits 12-lipoxygenase.[7] |
| Quercetin | Leukotriene B4 formation | ~2[5] | Potent, competitive inhibitor of LOX. |
| Lipoxygenase | ~7 (as quercetin-3'-O-sulfate)[5] |
Experimental Protocols
A standardized protocol for validating the inhibitory effect of compounds on lipoxygenase activity is crucial for reproducible results. The following is a detailed methodology for a common spectrophotometric lipoxygenase inhibition assay.
Objective: To determine the IC50 value of a test compound against a specific lipoxygenase isoform.
Materials:
-
Purified lipoxygenase enzyme (e.g., soybean 15-LOX, human 5-LOX)
-
Substrate solution (e.g., linoleic acid or arachidonic acid)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 234 nm
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C).
-
Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol) and dilute to the final working concentration in the assay buffer.
-
Prepare a stock solution of the lipoxygenase enzyme in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.
-
Prepare a series of dilutions of the test inhibitor in the solvent.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer.
-
Add a small volume of the inhibitor solution (or solvent for the control) to the wells.
-
Add the enzyme solution to all wells except for the blank.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at the reaction temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Visualizing the Landscape of Lipoxygenase Inhibition
To better understand the context of lipoxygenase inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The 5-Lipoxygenase signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory leukotrienes.
Caption: A typical experimental workflow for a spectrophotometric lipoxygenase inhibition assay.
References
- 1. Recent Advances in the Therapeutic Effects and Molecular Mechanisms of Baicalin | MDPI [mdpi.com]
- 2. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lipoxygenase interactions with natural flavonoid, quercetin, reveal a complex with protocatechuic acid in its X-ray structure at 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic 5,8,11-Eicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic 5,8,11-Eicosatrienoic acid, also known as Mead acid, with other relevant polyunsaturated fatty acids. The information presented herein is supported by experimental data to aid in the evaluation and potential application of synthetic this compound in research and drug development.
Introduction to this compound (Mead Acid)
This compound is an omega-9 polyunsaturated fatty acid.[1] Unlike omega-3 and omega-6 fatty acids, which are essential and must be obtained from the diet, Mead acid can be synthesized endogenously from oleic acid.[1][2] Its levels in tissues are typically low but increase significantly during essential fatty acid deficiency (EFAD), making it a key biomarker for this condition.[1][2] Recent research has highlighted its diverse biological activities, suggesting its potential as a therapeutic agent in various diseases, including inflammation and cancer.[1][3]
Comparative Biological Activity
The biological effects of this compound are often compared to those of arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (an omega-3 fatty acid), as they are all precursors to signaling molecules called eicosanoids.
| Biological Activity | Synthetic this compound | Arachidonic Acid (ARA) | Eicosapentaenoic Acid (EPA) | Reference |
| Anti-inflammatory Effects | Inhibits Leukotriene B4 (LTB4) synthesis | Precursor to pro-inflammatory LTB4 | Inhibits LTB4 synthesis | [1][4] |
| Cancer Cell Growth | Suppresses KPL-1 breast cancer cell growth (IC50: 214.2 µM) | Can promote cancer cell proliferation | Can inhibit cancer cell growth | [5] |
| Metabolism by 5-Lipoxygenase | Readily converted to Leukotriene A3 (LTA3) | Converted to Leukotriene A4 (LTA4) | Converted to Leukotriene A5 (LTA5) | [6][7] |
| Effect on Osteoblastic Activity | Decreases osteoblastic activity | Modulates bone metabolism | Can have positive effects on bone density | [5] |
Experimental Protocols
Inhibition of Leukotriene B4 Synthesis
The inhibitory effect of this compound on LTB4 synthesis was evaluated in neutrophils.[1] Male Wistar rats were fed a diet supplemented with Mead acid. Neutrophils were then isolated and stimulated with the calcium ionophore A23187. The synthesis of LTB4 and other 5-lipoxygenase metabolites was measured, likely using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).[1] The results indicated that dietary supplementation with Mead acid inhibited A23187-stimulated LTB4 synthesis in these cells.[1]
Cancer Cell Growth Suppression Assay
The anti-proliferative effects of this compound were assessed using the KPL-1 human breast cancer cell line.[5] The cells were cultured in the presence of varying concentrations of Mead acid for 72 hours. Cell growth was measured to determine the half-maximal inhibitory concentration (IC50).[5] In vivo studies involved transplanting KPL-1 tumors into athymic mice, which were then fed a Mead acid-rich diet for 8 weeks. Tumor volume and weight, as well as lymph node metastasis, were monitored.[5]
Metabolism by 5-Lipoxygenase
The conversion of this compound by 5-lipoxygenase was studied using the 10,000 x g supernatant from rat basophilic leukemia cell homogenates.[6][7] The homogenates were incubated with 30 µM of this compound. The products of the reaction, such as Leukotriene A3, were then analyzed and quantified, likely using chromatography and mass spectrometry techniques.[6][7]
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The synthesis of Mead acid from oleic acid occurs in a state of essential fatty acid deficiency when the preferred omega-3 and omega-6 fatty acid substrates are unavailable.[2] This process involves a series of desaturation and elongation steps catalyzed by fatty acid desaturases (Fads) and elongases (Elovl).[2]
Caption: Proposed biosynthetic pathways of this compound from oleic acid.[2]
Metabolism of this compound by Lipoxygenase
This compound serves as a substrate for lipoxygenase enzymes, leading to the production of various lipid mediators.[1] A key pathway involves the 5-lipoxygenase enzyme, which converts Mead acid into Leukotriene A3.[6]
Caption: Conversion of this compound to Leukotriene A3.[6]
Experimental Workflow for Cancer Cell Growth Inhibition
The following diagram illustrates the general workflow for assessing the anti-cancer properties of synthetic this compound.
Caption: Workflow for evaluating the anti-cancer effects of this compound.[5]
References
- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. functionalps.com [functionalps.com]
- 5. researchgate.net [researchgate.net]
- 6. Products derived from this compound by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
head-to-head comparison of Mead acid and ETYA as enzyme inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between enzyme inhibitors is paramount for targeted therapeutic design. This guide provides a comprehensive head-to-head comparison of two notable polyunsaturated fatty acid analogues, Mead acid and Eicosatetraynoic acid (ETYA), focusing on their inhibitory effects on key enzymes in the eicosanoid biosynthesis pathway: cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Inhibitory Profile
The following tables summarize the available quantitative data on the inhibitory potency of Mead acid and ETYA against various COX and LOX isoforms. It is important to note that direct inhibitory data for Mead acid on these specific enzymes is limited in the available literature.
Table 1: Cyclooxygenase (COX) Inhibition
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Mead Acid | Data not available | Data not available | Data not available |
| ETYA | 8[1] | 80[2] | 0.1[2] |
Table 2: Lipoxygenase (LOX) Inhibition
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) |
| Mead Acid | Inhibition of 5-LOX pathway reported, but specific IC50 not available | Data not available | Data not available |
| ETYA | ~5 (for LTC4 biosynthesis) | 24 | Data not available |
Mechanism of Action and Signaling Pathway Interference
Mead Acid: As an omega-9 fatty acid, Mead acid is endogenously synthesized, particularly during essential fatty acid deficiency. While not a potent direct inhibitor of cyclooxygenases, its metabolism by 5-lipoxygenase leads to the formation of leukotriene C3 (LTC3) and D3 (LTD3)[3]. Furthermore, it can be converted to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE), which is a potent stimulator of eosinophils and neutrophils, suggesting a role in inflammatory responses[3]. Some studies suggest that Mead acid may inhibit the 5-LOX pathway in vivo, though the precise mechanism and potency are not fully elucidated[4].
Eicosatetraynoic Acid (ETYA): ETYA is a well-characterized non-selective inhibitor of both cyclooxygenases and lipoxygenases[1]. Its four triple bonds mimic the structure of arachidonic acid, allowing it to bind to the active sites of these enzymes. By inhibiting COX-1 and COX-2, ETYA blocks the production of prostaglandins and thromboxanes. Its inhibition of 5-LOX and 12-LOX prevents the synthesis of leukotrienes and other hydroxyeicosatetraenoic acids (HETEs), respectively. This broad-spectrum inhibition makes ETYA a powerful tool for studying the roles of various eicosanoid pathways in physiological and pathological processes.
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for Mead acid and ETYA within the arachidonic acid cascade.
Experimental Workflow for Enzyme Inhibition Assays
The determination of inhibitory constants such as IC50 values is crucial for characterizing enzyme inhibitors. A generalized workflow for such an assay is depicted below.
Detailed Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
Test inhibitors (Mead acid, ETYA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and heme in the assay buffer. Prepare a working solution of arachidonic acid.
-
Assay Plate Setup:
-
Background Wells: Add assay buffer and heme.
-
100% Initial Activity Wells: Add assay buffer, heme, and the respective COX enzyme.
-
Inhibitor Wells: Add assay buffer, heme, the respective COX enzyme, and the test inhibitor at various concentrations.
-
-
Incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance of the plate at 590 nm in a kinetic mode for a set period (e.g., 5-10 minutes). The rate of change in absorbance is proportional to the COX activity.
-
Data Analysis:
-
Calculate the initial reaction rates for all wells.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)
This protocol describes a common method for assessing the inhibitory effect of compounds on LOX enzymes.
Materials:
-
Lipoxygenase enzyme (e.g., soybean 15-LOX, human recombinant 5-LOX or 12-LOX)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Substrate (e.g., linoleic acid or arachidonic acid)
-
Test inhibitors (Mead acid, ETYA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the LOX enzyme, substrate, and test inhibitors in the assay buffer.
-
Assay Plate Setup:
-
Control Wells: Add assay buffer and the LOX enzyme.
-
Inhibitor Wells: Add assay buffer, the LOX enzyme, and the test inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm over time. The formation of conjugated dienes as a product of the lipoxygenase reaction results in an increase in absorbance at this wavelength.
-
Data Analysis:
-
Determine the initial reaction velocity for each well from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value from the resulting dose-response curve.
-
Conclusion
ETYA presents as a potent, non-selective inhibitor of both COX and LOX pathways, with defined IC50 values that allow for quantitative comparisons of its effects. In contrast, Mead acid's role appears to be more complex, acting as a substrate for certain lipoxygenases and leading to the production of bioactive lipid mediators, rather than being a straightforward competitive inhibitor of these enzymes. Its inhibitory effects, particularly on the 5-LOX pathway, are suggested but lack the robust quantitative characterization available for ETYA. This guide provides a foundational understanding for researchers to select the appropriate tool for their specific investigations into the intricate network of eicosanoid signaling. Further direct enzymatic studies on Mead acid are warranted to fully elucidate its inhibitory potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantification Methods for 5,8,11-Eicosatrienoic Acid Isomers
For researchers, scientists, and drug development professionals, the accurate quantification of 5,8,11-eicosatrienoic acid, also known as Mead acid, and its isomers is critical for studies related to essential fatty acid deficiency, inflammation, and various disease states. The selection of an appropriate analytical methodology is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of Mead acid isomers: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantification Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound isomers depends on several factors, including the required sensitivity, sample matrix, and the specific isomers of interest. Both techniques offer high levels of sensitivity and selectivity, but they differ in their sample preparation requirements and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for fatty acid analysis.[1] It offers excellent chromatographic separation of fatty acid methyl esters (FAMEs), allowing for the resolution of positional and geometric isomers.[1][2] However, a key requirement for GC-MS analysis of non-volatile compounds like fatty acids is a derivatization step to convert them into more volatile esters, typically FAMEs.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its high sensitivity and specificity, often without the need for derivatization, which simplifies sample preparation.[1][4] This technique is particularly advantageous for the analysis of a broad range of eicosanoids and other lipid mediators in complex biological matrices.[5]
Below is a summary of the key performance characteristics for the quantification of this compound and similar polyunsaturated fatty acids using GC-MS and LC-MS/MS.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.05 - 1.02 µg/g[4] | ~0.5 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.15 - 3.39 µg/g[4] | ~0.5 ng/mL[4][6] |
| Linearity (r²) | > 0.99[4] | > 0.99[4][6] |
| Precision (%RSD) | < 15%[4] | < 15%[4] |
| Accuracy/Recovery (%) | > 80%[4] | Variable, can be impacted by matrix effects[3] |
| Derivatization | Required (typically to FAMEs)[3][4] | Generally not required[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful quantification of this compound isomers. The following sections provide representative protocols for sample preparation and analysis using both GC-MS and LC-MS/MS.
Sample Preparation: Lipid Extraction (Applicable to both GC-MS and LC-MS/MS)
A common method for the extraction of total lipids from biological samples like plasma or tissue is the Folch method.[4]
Reagents:
-
Chloroform[4]
-
Methanol[4]
-
0.9% NaCl solution[4]
-
Internal standard (e.g., deuterated Mead acid or a structurally similar fatty acid)[3]
Procedure:
-
To 100 µL of plasma or homogenized tissue, add the internal standard.[3][4]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.[4]
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.[4]
-
Carefully collect the lower organic (chloroform) layer containing the lipids.[4]
-
Dry the lipid extract under a gentle stream of nitrogen.[4]
Protocol 1: GC-MS Analysis
1. Derivatization to Fatty Acid Methyl Esters (FAMEs)
This step is essential to increase the volatility of the fatty acids for GC analysis.[4]
Reagent:
Procedure:
-
To the dried lipid extract, add 1 mL of BF3-methanol solution.[4]
-
Seal the tube and heat at 100°C for 30 minutes.[4]
-
Cool the tube to room temperature.[4]
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.[4]
-
Centrifuge at 1000 x g for 5 minutes.[4]
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[4]
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Column: A polar capillary column, such as a DB-23 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute. Ramp to 200°C at 10°C/min. Ramp to 240°C at 5°C/min and hold for 10 minutes.[4]
-
-
Mass Spectrometer:
Protocol 2: LC-MS/MS Analysis
1. Sample Preparation
-
To the dried lipid extract (from the general extraction protocol), reconstitute the sample in a suitable injection solvent (e.g., a mixture of the initial mobile phase components).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the isomers of interest.
-
-
Mass Spectrometer:
Visualizing Workflows and Pathways
Experimental and Validation Workflows
To ensure data integrity and comparability between methods, a clear workflow for analysis and cross-validation is essential.
Biosynthesis and Metabolism of this compound
This compound is synthesized from oleic acid, particularly in states of essential fatty acid deficiency.[8] It is then metabolized by the 5-lipoxygenase pathway to produce leukotrienes.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Products derived from this compound by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Metabolomics of Essential Fatty Acid Deficiency: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Essential Fatty Acid Deficiency (EFAD) is a state of metabolic dysregulation arising from insufficient intake or impaired metabolism of linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid). These fatty acids are precursors to a vast array of signaling molecules and are integral to cellular structure and function. This guide provides a comparative overview of the metabolic shifts observed in EFAD, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and therapeutic development.
Metabolic Profile in Essential Fatty Acid Deficiency
The hallmark of EFAD is a significant alteration in the fatty acid composition of plasma and tissues. The data presented below is derived from a comparative analysis of plasma fatty acids in patients with suspected EFAD due to intestinal malabsorption versus a reference group of healthy subjects.
Table 1: Comparative Analysis of Plasma Fatty Acid Composition in EFAD
| Fatty Acid | Common Name | EFAD Patients (Mean % of Total Fatty Acids) | Reference Group (Mean % of Total Fatty Acids) | Key Metabolic Shift in EFAD |
| Saturated Fatty Acids | ||||
| 16:0 | Palmitic Acid | 24.8 | 20.1 | Increased |
| 18:0 | Stearic Acid | 8.1 | 8.8 | No Significant Change |
| Monounsaturated Fatty Acids | ||||
| 16:1ω7 | Palmitoleic Acid | 4.9 | 1.8 | Increased |
| 18:1ω9 | Oleic Acid | 26.5 | 21.0 | Increased |
| 18:1ω7 | Vaccenic Acid | 2.8 | 1.6 | Increased |
| 20:3ω9 | Mead Acid | 1.12 | 0.11 | Significantly Increased |
| Omega-6 Fatty Acids | ||||
| 18:2ω6 | Linoleic Acid (LA) | 16.5 | 32.2 | Significantly Decreased |
| 20:4ω6 | Arachidonic Acid (AA) | 5.8 | 8.5 | Decreased |
| Omega-3 Fatty Acids | ||||
| 18:3ω3 | α-Linolenic Acid (ALA) | 0.2 | 0.4 | Decreased |
| Biochemical Marker | ||||
| 20:3ω9 / 20:4ω6 Ratio | Triene/Tetraene Ratio | 0.19 | 0.013 | Significantly Increased |
Data adapted from a study by Siguel et al. (1987) on patients with suspected EFA deficiency.[1]
The most notable changes in the metabolic profile of EFAD subjects include a marked decrease in the essential fatty acid linoleic acid and its downstream metabolite, arachidonic acid.[1] Concurrently, there is a compensatory increase in monounsaturated fatty acids derived from oleic acid, most significantly Mead acid (20:3ω9).[1] The elevation of the triene/tetraene (Mead acid/Arachidonic acid) ratio is a widely accepted biochemical marker for diagnosing EFAD.[2]
Beyond these primary fatty acid alterations, broader lipidomic studies suggest that EFAD can lead to changes in more complex lipid species, including phospholipids and sphingolipids, due to the altered availability of fatty acid building blocks for their synthesis. However, comprehensive quantitative data from untargeted metabolomics studies on these broader changes in EFAD are still emerging.
Experimental Protocols
Protocol for Plasma Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the extraction, derivatization, and analysis of total fatty acids from plasma samples.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known amount of an internal standard (e.g., a deuterated fatty acid not expected to be in the sample).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.
2. Saponification and Derivatization (Conversion to Fatty Acid Methyl Esters - FAMEs):
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
-
Heat the sample at 100°C for 5 minutes to saponify the lipids (cleave fatty acids from their glycerol backbone).
-
After cooling, add 2 mL of boron trifluoride (BF3) in methanol (14% w/v) and heat at 100°C for 5 minutes to methylate the free fatty acids, forming FAMEs.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and then centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME separation (e.g., HP-88, DB-23).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp up to 240°C at a rate of 4°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
Identify individual FAMEs based on their retention times and mass spectra by comparing them to known standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak area and normalizing to the internal standard.
-
Visualizations of Key Pathways and Workflows
Essential Fatty Acid Metabolism and Eicosanoid Synthesis Pathway
The following diagram illustrates the metabolic cascade of linoleic acid (omega-6) and α-linolenic acid (omega-3) into their long-chain polyunsaturated fatty acid derivatives and subsequently into various eicosanoids. The enzymes delta-6-desaturase and delta-5-desaturase are key regulatory points in this pathway and are often impacted by nutritional and physiological states.
Experimental Workflow for Comparative Metabolomics in EFAD
This diagram outlines the typical workflow for a comparative metabolomics study of Essential Fatty Acid Deficiency, from sample collection to data interpretation.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
